Methyl 5-iodosalicylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66548. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-hydroxy-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSWJTRJHPRZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290099 | |
| Record name | Methyl 5-iodosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4068-75-1 | |
| Record name | Methyl 5-iodosalicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4068-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 66548 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004068751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-iodosalicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-iodosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-hydroxy-5-iodo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 5-iodosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Halogenated Building Block
Methyl 5-iodosalicylate is a substituted aromatic ester that has emerged as a strategically important intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure, which combines a salicylate scaffold with a reactive iodine atom, offers a unique combination of functionalities. The salicylate core is a well-established pharmacophore found in numerous therapeutic agents, valued for its anti-inflammatory and analgesic properties.[1] The iodine substituent at the C5 position serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. It is intended to serve as a technical resource for researchers leveraging this compound as a key building block in the design and synthesis of complex molecular architectures, from novel active pharmaceutical ingredients (APIs) to advanced organic materials.
Section 1: Core Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[3][4] Its core identity and physical characteristics are summarized in the table below. Proper storage in a cool, dark place is recommended to maintain its stability.
| Property | Value | Reference(s) |
| IUPAC Name | methyl 2-hydroxy-5-iodobenzoate | [3] |
| CAS Number | 4068-75-1 | [3][4] |
| Molecular Formula | C₈H₇IO₃ | [3] |
| Molecular Weight | 278.04 g/mol | [3][4] |
| Appearance | White to almost white powder or crystals | [3] |
| Melting Point | 73-78 °C | [4] |
| Storage | 2-8°C, protect from light | [4] |
| SMILES | COC(=O)C1=C(C=CC(=C1)I)O | [3] |
| InChIKey | NRSWJTRJHPRZMH-UHFFFAOYSA-N | [3] |
graph "Methyl_5_iodosalicylate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];
// Aromatic Bonds C1 -- C6 [style=bold]; C6 -- C2 [style=solid]; C2 -- C3 [style=bold]; C3 -- C4 [style=solid]; C4 -- C5 [style=bold]; C5 -- C1 [style=solid];
// Substituents O1 [label="O", pos="0,3!"]; H1 [label="H", pos="0.8,3!"]; C_ester [label="C", pos="-2.6, -0.75!"]; O_ester1 [label="O", pos="-3.4,0!"]; O_ester2 [label="O", pos="-3.4,-1.5!"]; C_methyl [label="CH₃", pos="-4.7,-1.5!"]; Iodine [label="I", pos="2.6,-0.75!"];
// Bonds to Substituents C1 -- O1; O1 -- H1; C2 -- C_ester; C_ester -- O_ester1 [style=bold]; C_ester -- O_ester2; O_ester2 -- C_methyl; C5 -- Iodine;
// Atom Labels C1_label [label="C1", pos="0.5,1.5!"]; C2_label [label="C2", pos="-1.8,-0.75!"]; C3_label [label="C3", pos="-1.3,-2!"]; C4_label [label="C4", pos="1.3,-2!"]; C5_label [label="C5", pos="1.8,-0.75!"]; C6_label [label="C6", pos="0.5,0!"]; }
Caption: Chemical structure of this compound.
Section 2: Spectroscopic Profile
The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. Below is a summary and interpretation of its characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides clear signals for the aromatic protons and the methyl ester group. The aromatic region typically shows three distinct signals corresponding to the protons at the C3, C4, and C6 positions. The proton ortho to the iodine (C6) and the proton ortho to the hydroxyl group (C3) appear as doublets, while the proton meta to both (C4) appears as a doublet of doublets, reflecting their respective coupling patterns. The methyl ester protons characteristically appear as a sharp singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum shows eight distinct resonances, corresponding to each carbon atom in the unique electronic environment of the molecule.[3] Key signals include the carbonyl carbon of the ester group (typically ~170 ppm), the carbons of the aromatic ring (spread between ~110-160 ppm), and the methyl carbon of the ester group (typically ~52 ppm).[5] The carbon atom bonded to the iodine (C5) is significantly influenced by the halogen's electronic effects.
Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present in the molecule.[3]
-
O-H Stretch: A broad absorption band is observed in the region of 3100-3300 cm⁻¹, characteristic of the hydroxyl group involved in intramolecular hydrogen bonding with the adjacent ester carbonyl.
-
C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is seen just below 3000 cm⁻¹.[6]
-
C=O Stretch: A strong, sharp absorption peak around 1670-1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the ester group.[7] This frequency is slightly lower than a typical ester due to conjugation with the aromatic ring and intramolecular hydrogen bonding.
-
C=C Stretch: Aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.[6]
Mass Spectrometry (MS)
Under electron impact (EI) ionization, the mass spectrum of this compound shows a prominent molecular ion (M⁺) peak at m/z = 278.[3] The key fragmentation pattern involves the loss of the methoxy group (-OCH₃) from the ester, leading to a significant fragment ion at m/z = 247. Another major fragment at m/z = 246 arises from the loss of methanol (-CH₃OH).[3][8] The presence of iodine is confirmed by its characteristic isotopic pattern, although the natural abundance of isotopes other than ¹²⁷I is negligible.
Section 3: Synthesis of this compound
The most direct and common laboratory synthesis of this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 5-iodosalicylic acid. This transformation is a classic example of the Fischer-Speier esterification.[9][10]
Caption: Fischer esterification workflow for synthesis.
Causality in Experimental Design
The Fischer esterification is an equilibrium-controlled process.[11] To drive the reaction toward the formation of the desired ester product, Le Châtelier's principle is applied. This is achieved by using a large excess of one of the reactants, typically the alcohol (methanol), which is inexpensive and can also serve as the solvent. The strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[10] The removal of water, the reaction's byproduct, can also shift the equilibrium to the right.
Detailed Experimental Protocol: Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures and specific patent literature.[12][13]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodosalicylic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which acts as both reactant and solvent. Begin stirring to dissolve the solid.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.
Section 4: Key Chemical Reactivity
The synthetic utility of this compound is dominated by the reactivity of its aryl iodide group, which readily participates in palladium-catalyzed cross-coupling reactions. This capability allows for the construction of complex molecular frameworks by forming new C-C, C-N, and C-O bonds at the C5 position.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[14] For this compound, this reaction is highly efficient due to the high reactivity of the C-I bond.[15]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of this compound
This is a representative protocol based on established methods for aryl iodides.[16][17][18]
-
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagents: Add a suitable degassed solvent (e.g., THF or DMF) followed by a terminal alkyne (1.1-1.5 eq) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylsalicylate derivative.
Heck Reaction
The Heck reaction couples the aryl iodide with an alkene to form a new substituted alkene, providing a powerful tool for C-C bond formation.[19] The reaction typically favors the formation of the trans-alkene product.[20]
Caption: Catalytic cycle of the Heck coupling reaction.
Protocol: Heck Reaction with this compound
This is a representative protocol based on established methods for aryl iodides.[21][22]
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., NaOAc, K₂CO₃, or Et₃N, 1.5-2.5 eq).
-
Solvent and Alkene: Add a polar aprotic solvent such as DMF or NMP, followed by the alkene coupling partner (e.g., methyl acrylate, 1.2-2.0 eq).
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C for several hours until the reaction is complete (monitored by GC-MS or TLC).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the C5-alkenylated product.
Section 5: Applications in Research and Drug Development
This compound serves as a quintessential building block for creating libraries of complex molecules for screening and lead optimization.
-
Pharmaceutical Synthesis: The salicylate scaffold is a privileged structure in medicinal chemistry.[23] By using the iodine as a point of diversification, chemists can synthesize novel salicylate derivatives with modified pharmacokinetic and pharmacodynamic profiles.[1] These derivatives have been explored as potential anti-inflammatory, antimicrobial, and anticancer agents.[24][25] The ability to couple this core to various other fragments via cross-coupling reactions is instrumental in modern drug discovery.
-
Materials Science: The rigid, planar structure of the substituted benzene ring makes it an attractive component for organic electronic materials. Arylalkynes and substituted stilbenes, readily synthesized from this compound via Sonogashira and Heck reactions respectively, are precursors to conjugated polymers and organic light-emitting diodes (OLEDs).
Section 6: Safety and Handling
This compound is classified as toxic if swallowed and causes skin and eye irritation.[3]
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P301 + P316: IF SWALLOWED: Get immediate medical advice/attention.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete safety information.
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its hybrid structure. It provides both the biologically relevant salicylate core and a synthetically versatile aryl iodide handle. Its predictable reactivity in cornerstone reactions like Sonogashira and Heck couplings makes it an indispensable tool for chemists in academic and industrial settings. A thorough understanding of its properties, synthesis, and reaction chemistry, as detailed in this guide, empowers researchers to effectively harness its potential in the development of next-generation pharmaceuticals and advanced materials.
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A Comprehensive Technical Guide to Methyl 5-Iodosalicylate (CAS 4068-75-1): Synthesis, Reactivity, and Applications
Executive Summary: Methyl 5-iodosalicylate, with CAS number 4068-75-1, is a halogenated aromatic ester of significant interest to the scientific community. It serves as a highly versatile and pivotal intermediate in the synthesis of complex organic molecules.[1] The strategic placement of hydroxyl, methoxycarbonyl, and iodo groups on the benzene ring provides a unique combination of reactivity, making it an invaluable building block in drug discovery, medicinal chemistry, and materials science.[1] The iodine atom, in particular, acts as a versatile synthetic handle for advanced bond-forming methodologies, most notably palladium-catalyzed cross-coupling reactions. This guide offers a deep technical dive into the physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and applications of this compound, designed for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
This compound is a white crystalline solid at room temperature.[2] Its core structure, derived from salicylic acid, is functionalized with an iodine atom at the C5 position of the aromatic ring. This heavy halogen atom significantly influences the molecule's reactivity and physical properties.
Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4068-75-1 | [2] |
| Molecular Formula | C₈H₇IO₃ | [2][3] |
| Molecular Weight | 278.04 g/mol | [3][4] |
| IUPAC Name | methyl 2-hydroxy-5-iodobenzoate | [3] |
| Synonyms | Methyl 2-hydroxy-5-iodobenzoate, 5-Iodosalicylic acid methyl ester | [2][5][6] |
| Appearance | White crystals or crystalline powder | [2][4] |
| Melting Point | 73.0-79.0 °C | [1][7] |
| Storage | Store at room temperature in a dry, well-ventilated place | [1][6] |
Spectroscopic Characterization
Empirical characterization is critical for confirming the identity and purity of this compound after synthesis or before use.
-
¹H NMR Spectroscopy: In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show four distinct signals:
-
A singlet around 3.9 ppm, integrating to 3H, corresponding to the methyl ester (-OCH₃) protons.
-
A doublet around 6.8 ppm (1H), representing the aromatic proton at C6, coupled to the C4 proton. The ortho-coupling constant (J) would be approximately 8.8 Hz.
-
A doublet of doublets around 7.8 ppm (1H), representing the aromatic proton at C4, showing both ortho- and meta-coupling.
-
A doublet around 8.1 ppm (1H), representing the aromatic proton at C3, coupled to the C4 proton with a smaller meta-coupling constant (J ≈ 2.4 Hz).
-
A broad singlet at a higher chemical shift (>10 ppm), corresponding to the phenolic hydroxyl (-OH) proton, which may exchange with D₂O.
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display all 8 unique carbon signals. The carbons attached to electronegative atoms (oxygen and iodine) will be significantly shifted. The C5 carbon directly attached to iodine is expected to appear at a lower field (around 80-90 ppm) compared to its non-iodinated counterpart.
-
Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z = 278.[3] A key fragment would be observed at m/z = 246, corresponding to the loss of a methoxy radical (•OCH₃).[3]
-
Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of the principal functional groups.[3]
-
A broad band around 3100-3300 cm⁻¹ for the O-H stretch of the phenolic group.
-
A sharp, strong absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the ester.
-
Bands in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching.
-
A strong band around 1250 cm⁻¹ for the C-O stretch of the ester.
-
Synthesis and Purification
This compound is most reliably prepared via a two-step synthetic sequence starting from the widely available salicylic acid. This approach offers high yields and excellent regiochemical control.
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A Comprehensive Technical Guide to the Synthesis of Methyl 5-iodosalicylate from Methyl Salicylate
This guide provides an in-depth exploration of the synthesis of Methyl 5-iodosalicylate, a valuable halogenated intermediate in pharmaceutical and organic synthesis.[1] We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and establish a robust, self-validating protocol suitable for research and development laboratories.
Part 1: The Theoretical Framework: Mechanism and Rationale
The conversion of methyl salicylate to this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3] Understanding the nuances of this mechanism is paramount to optimizing the reaction and achieving a high yield of the desired product.
The Role of Substituents: Directing the Iodination
The reactivity and regioselectivity of the methyl salicylate ring are governed by its two substituents: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.
-
Hydroxyl Group (-OH): As a powerful activating group, the -OH substituent donates electron density into the benzene ring through resonance. This significantly increases the ring's nucleophilicity, making it highly susceptible to attack by electrophiles. It is an ortho, para-director.[4][5]
-
Methyl Ester Group (-COOCH₃): This group is deactivating due to its electron-withdrawing nature, pulling electron density from the ring and making it less nucleophilic. It acts as a meta-director.
In this competitive scenario, the strongly activating hydroxyl group dominates the directing effects. It primes the positions ortho (C3) and para (C5) to it for electrophilic attack. Steric hindrance from the adjacent bulky ester group at the C2 position makes the C3 (ortho) position less accessible. Consequently, the electrophile is overwhelmingly directed to the C5 position, which is para to the hydroxyl group.
Generating the Electrophile: The Iodonium Ion (I⁺)
Molecular iodine (I₂) itself is a relatively weak electrophile and reacts sluggishly with even activated aromatic rings.[4] To facilitate the reaction, a more potent electrophilic species, the iodonium ion (I⁺), must be generated in situ. This is typically achieved by reacting a source of iodine with a strong oxidizing agent.
A highly effective and common method involves the use of molecular iodine in the presence of periodic acid (H₅IO₆) or iodic acid (HIO₃). The oxidizing agent serves a dual purpose: it oxidizes I₂ to generate the electrophilic iodine species and continuously re-oxidizes the iodide ion (I⁻) byproduct back into I₂, ensuring the iodine is used efficiently throughout the reaction.[6]
The Reaction Mechanism
The synthesis proceeds via a three-step mechanism:
-
Generation of Electrophile: The oxidizing agent activates molecular iodine to form the electrophilic iodonium species.
-
Nucleophilic Attack: The electron-rich aromatic ring of methyl salicylate attacks the iodonium ion. This attack, directed to the C5 position, breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base (such as water or the solvent) removes the proton from the C5 carbon, restoring the ring's aromaticity and yielding the final product, this compound.
The following diagram illustrates this mechanistic pathway.
Caption: Reaction mechanism for the iodination of methyl salicylate.
Part 2: A Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and validation of this compound.
Critical Safety Considerations
All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Periodic Acid (H₅IO₆): Strong oxidizer and corrosive. Causes severe skin and eye burns. Avoid contact with combustible materials.[7][8] Handle with extreme care.[9]
-
Iodine (I₂): Toxic if inhaled or ingested and causes irritation to the skin, eyes, and respiratory system.[10]
-
Glacial Acetic Acid: Corrosive and flammable. Can cause severe burns.
-
Sodium Thiosulfate (Na₂S₂O₃): Used for quenching. Generally considered low-hazard, but good laboratory practice should always be followed.
Materials and Reagents
The following table summarizes the necessary reagents for a typical laboratory-scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| Methyl Salicylate | 152.15 | 7.61 g (6.5 mL) | 0.050 | 1.0 |
| Iodine (I₂) | 253.81 | 12.7 g | 0.050 | 1.0 |
| Periodic Acid (H₅IO₆) | 227.94 | 2.28 g | 0.010 | 0.2 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Sodium Thiosulfate | 158.11 | ~5 g | - | Quenching |
| Deionized Water | 18.02 | ~500 mL | - | Work-up |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.61 g (0.050 mol) of methyl salicylate in 100 mL of glacial acetic acid. Stir until a homogenous solution is formed.
-
Reagent Addition: To the stirring solution, add 12.7 g (0.050 mol) of molecular iodine followed by 2.28 g (0.010 mol) of periodic acid. The periodic acid is the catalytic oxidizer; adding it in portions is not necessary but ensure it is added carefully.
-
Reaction Execution: Heat the reaction mixture to 70-80°C using a heating mantle and water-cooled condenser. Maintain this temperature with vigorous stirring for approximately 2-3 hours.
-
Reaction Monitoring: The progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent system. The disappearance of the methyl salicylate spot (visualized under UV light) and the formation of a new, less polar product spot indicates reaction progression. The fading of the deep purple iodine color is also a visual cue.
-
Quenching and Isolation: After cooling the mixture to room temperature, pour it slowly into a beaker containing 400 mL of ice-cold deionized water while stirring. A precipitate should form. To quench any unreacted iodine, add a 10% (w/v) aqueous solution of sodium thiosulfate dropwise until the yellow/brown color of iodine disappears completely.[2]
-
Product Collection: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove residual acetic acid and salts.
-
Purification: The most effective method for purification is recrystallization. Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol (~95%). Once dissolved, slowly add hot deionized water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in vacuo.
Experimental Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Part 3: Product Validation and Characterization
Confirming the identity and purity of the synthesized compound is a critical final step. This protocol is self-validating through the following analytical checks.
Physical and Chromatographic Analysis
-
Appearance: Pure this compound should be a white to off-white crystalline solid.[1]
-
Melting Point: The literature melting point is approximately 98-102°C. A sharp melting point within this range is a strong indicator of high purity.
-
TLC Analysis: A single spot on a TLC plate (in an appropriate solvent system) confirms the absence of starting material and major impurities.
Spectroscopic Characterization
Spectroscopic data provides definitive structural proof. The following table summarizes the expected results.
| Analysis Method | Expected Observations for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.8 ppm (s, 1H, -OH): Phenolic proton. δ ~8.1 ppm (d, 1H, Ar-H): Proton at C6, ortho to ester. δ ~7.8 ppm (dd, 1H, Ar-H): Proton at C4, between I and ester. δ ~6.9 ppm (d, 1H, Ar-H): Proton at C3, ortho to -OH. δ ~3.9 ppm (s, 3H, -OCH₃): Methyl ester protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | 8 distinct signals: Confirming the 8 unique carbon environments in the molecule. Key signals include the carbonyl carbon (~170 ppm), aromatic carbons (one C-I signal at ~80-90 ppm), and the methoxy carbon (~52 ppm). |
| FT-IR (KBr Pellet, cm⁻¹) | ~3200-3100 cm⁻¹ (broad): O-H stretch (phenolic). ~1680 cm⁻¹ (strong): C=O stretch (ester). ~1600, ~1450 cm⁻¹: Aromatic C=C stretching. ~1250 cm⁻¹: C-O stretching. |
| Mass Spec. (EI-MS) | m/z = 278: Molecular ion peak (M⁺), confirming the molecular weight.[11] |
A comparison of the ¹H NMR spectrum of the starting material, methyl salicylate, with the product is particularly insightful. The simple aromatic pattern of methyl salicylate will be replaced by a more complex pattern of three distinct aromatic protons in the product, providing clear evidence of the substitution.[12]
Conclusion
The synthesis of this compound from methyl salicylate is a robust and reproducible electrophilic aromatic substitution. By understanding the mechanistic principles of substituent effects and electrophile generation, researchers can confidently execute this procedure. The protocol outlined in this guide, which combines a detailed synthetic methodology with rigorous safety protocols and comprehensive analytical validation, provides a complete framework for producing and confirming high-purity this compound for application in further chemical discovery and development.
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Iodination of Phenols: Lab Procedure & Aromatic Substitution. Studylib. [Link]
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Juárez-Ornelas, K. A., et al. Iodine(III)-Catalyzed Electrophilic Nitration of Phenols via Non-Brønsted Acidic NO2+ Generation. Organic Letters. [Link]
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Iodination of phenol. Danish Atomic Energy Commission. [Link]
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Electrophilic Substitution of Phenols. Chemistry LibreTexts. [Link]
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SDS- Iodine Solution - Safety Data Sheet. Science Company. [Link]
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Salicylic acid, 3,5-diiodo-. Organic Syntheses Procedure. [Link]
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Iodination Of Salicylamide Lab Report. Bartleby.com. [Link]
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Experiment 6 Iodination of Salicylamide. Edubirdie. [Link]
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Synthesis of Methyl Salicylate. BioTreks. [Link]
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Mechanisms involved in iodination of salicylamide protocol. Chemistry Stack Exchange. [Link]
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Preparation of Methyl Salicylate. University of Babylon. [Link]
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1H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]
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An In-Depth Technical Guide to Methyl 5-Iodosalicylate: Synthesis, Characterization, and Applications
Executive Summary: Methyl 5-iodosalicylate is a halogenated aromatic ester of significant interest in the fields of pharmaceutical development and material science. Its unique trifunctional structure—comprising a hydroxyl group, a methyl ester, and an iodine atom on a benzene ring—renders it a versatile synthetic intermediate. The iodine atom, in particular, serves as a crucial handle for introducing molecular complexity through various cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, methods for its structural verification, key applications, and essential safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable building block.
Chemical Identity and Physicochemical Properties
This compound is systematically known as methyl 2-hydroxy-5-iodobenzoate. Its fundamental properties are crucial for its handling, reaction setup, and purification.
The molecular formula of this compound is C₈H₇IO₃, and its molecular weight is approximately 278.05 g/mol .[1] It typically appears as a white to off-white crystalline powder.[2] A summary of its key identifiers and physicochemical properties is presented in Table 1.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-hydroxy-5-iodobenzoate | [3] |
| Synonyms | 5-Iodosalicylic acid methyl ester | [3] |
| CAS Number | 4068-75-1 | [2] |
| Molecular Formula | C₈H₇IO₃ | [1][3][4] |
| Molecular Weight | 278.05 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 73-78 °C | [2] |
| Boiling Point | 100-110 °C (at 0.3-0.5 Torr) | [2] |
Note on Melting Point: While most suppliers report a melting point in the range of 73-78 °C, values as high as 163-164 °C have been noted in some technical data sheets. This discrepancy may arise from different crystalline polymorphs or the presence of impurities. Researchers should verify the melting point of their synthesized or procured material as a primary indicator of purity.
Synthesis and Purification: Electrophilic Iodination of Methyl Salicylate
The most direct and common method for preparing this compound is through the electrophilic aromatic substitution of its readily available precursor, methyl salicylate. The hydroxyl group of methyl salicylate is a strongly activating ortho-, para-director. Due to steric hindrance from the adjacent methyl ester group, the electrophilic iodine is predominantly directed to the para position (C5).
N-Iodosuccinimide (NIS) is an effective and convenient iodinating agent for this transformation, often activated by an acid catalyst. The following protocol is a self-validating system designed for high yield and purity.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via electrophilic iodination of methyl salicylate.
Materials:
-
Methyl Salicylate (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Trifluoroacetic Acid (TFA) (0.2 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl salicylate (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: Add N-Iodosuccinimide (1.1 eq) to the solution. Stir the mixture until a homogenous suspension is formed.
-
Catalyst Addition & Reaction: Carefully add trifluoroacetic acid (0.2 eq) to the reaction mixture. The acid acts as a catalyst to generate a more potent electrophilic iodine species. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to quench any unreacted iodine.
-
Work-up - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to neutralize TFA), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to afford this compound as a crystalline solid.
Causality and Self-Validation
-
Choice of Reagents: NIS is used as it is a solid, easy-to-handle source of electrophilic iodine, safer than alternatives like iodine monochloride. The 1.1 equivalents ensure the complete consumption of the starting material. TFA is a strong acid that protonates NIS, making it a more powerful iodinating agent.
-
Solvent: Anhydrous acetonitrile is chosen as it is a polar aprotic solvent that can dissolve the reactants but does not compete in the reaction.
-
Work-up Logic: The sodium thiosulfate quench is critical for removing residual iodine, which can color the final product. The bicarbonate wash removes the acid catalyst, preventing potential degradation during concentration.
-
Purification: Recrystallization is an effective method for removing the primary byproduct, succinimide, and any unreacted starting material, yielding a product of high purity, which can be validated by melting point analysis and spectroscopy.
The synthesis workflow is visualized in the diagram below.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Confirming the identity and purity of synthesized this compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a definitive structural characterization.
¹H NMR (Proton NMR): The ¹H NMR spectrum is the most informative tool for confirming the regiochemistry of the iodination.
-
-OCH₃ (Methyl Ester): A sharp singlet integrating to 3 protons, typically around 3.9 ppm.
-
-OH (Phenolic Hydroxyl): A broad singlet, often found far downfield (>10 ppm) due to intramolecular hydrogen bonding with the ester carbonyl.
-
Aromatic Protons:
-
H-6: A doublet around 8.1 ppm. The ortho-coupling to H-4 is typically small (J ≈ 2.5 Hz).
-
H-4: A doublet of doublets around 7.8 ppm, showing coupling to both H-6 (J ≈ 2.5 Hz) and H-3 (J ≈ 8.7 Hz).
-
H-3: A doublet around 6.8 ppm, showing coupling only to H-4 (J ≈ 8.7 Hz).
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the carbon framework.
-
C=O (Ester Carbonyl): Typically observed around 170 ppm.
-
-OCH₃ (Methyl Carbon): Found around 52 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 80-160 ppm). The carbon bearing the iodine (C-5) will be shifted significantly upfield to around 80-85 ppm, which is a key diagnostic peak.
IR Spectroscopy:
-
O-H Stretch: A broad band from 3100-3400 cm⁻¹, characteristic of the hydrogen-bonded phenol.
-
C=O Stretch: A strong, sharp absorption around 1670-1690 cm⁻¹, corresponding to the ester carbonyl.
-
C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region.
-
C-I Stretch: A weak absorption in the far IR region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z ≈ 278, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
Key Applications in Research and Development
The utility of this compound stems from the versatile reactivity of its carbon-iodine bond, making it a valuable building block in synthetic chemistry.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), including anti-inflammatory and antimicrobial agents.[1] The iodide serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern drug discovery.
-
Material Science: The compound is also employed as a precursor in the development of specialized polymers and organic electronic materials.[1] The introduction of the heavy iodine atom can influence the photophysical properties of materials, making it useful in the design of novel coatings, sensors, and organic light-emitting diodes (OLEDs).
-
Methodology Development: Researchers use this compound as a model substrate in the study of new chemical reactions involving halogenated aromatic compounds, aiding in the advancement of synthetic methodologies.[1]
The logical relationship of its application is shown below.
Caption: Applications derived from the C-I bond reactivity.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for user safety.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as toxic if swallowed (H301) and may cause skin and eye irritation (H315, H319).[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It should be stored away from strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in both academic and industrial research. Its straightforward synthesis from methyl salicylate, combined with the strategic placement of the iodine atom, provides a reliable pathway for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is crucial for any scientist aiming to effectively utilize this versatile compound in their research and development endeavors.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 12, 2026, from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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PubChemLite. (n.d.). This compound (C8H7IO3). Retrieved January 12, 2026, from [Link]
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Bartleby. (n.d.). Iodination Of Salicylamide Lab Report. Retrieved January 12, 2026, from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved January 12, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). Preparation of Methyl Salicylate. Retrieved January 12, 2026, from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 12, 2026, from [Link]
-
Synthesis. (2014). Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids. Retrieved January 12, 2026, from [Link]
-
Vibzz Lab. (2020, November 22). Methyl Salicylate : Organic Synthesis (Oil of Wintergreen) [Video]. YouTube. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 5-iodosalicylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Molecular Identity
Methyl 5-iodosalicylate (CAS No. 4068-75-1) is a halogenated aromatic ester that serves as a crucial building block in synthetic organic chemistry.[1] Its utility as a precursor in the development of pharmaceuticals and other complex molecules necessitates an unambiguous and robust method for its structural confirmation and purity assessment. The inherent reactivity of the iodide substituent, coupled with the ester and hydroxyl functionalities, makes it a versatile intermediate. However, this complexity also demands a multi-faceted analytical approach to ensure its identity and quality.
This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecular structure and the resulting spectral output, offering field-proven insights into data acquisition and interpretation. This document is structured to serve as a practical reference for scientists who require confident characterization of this important synthetic intermediate.
Molecular Structure and Physicochemical Properties
A foundational understanding begins with the molecule's basic properties. The presence of a heavy iodine atom significantly influences its molecular weight and reactivity, while the hydroxyl and methyl ester groups dictate its polarity and hydrogen-bonding capabilities.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4068-75-1 | [1][2] |
| Molecular Formula | C₈H₇IO₃ | [2][3] |
| Molecular Weight | 278.04 g/mol | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 73-78 °C | [1][4] |
| IUPAC Name | methyl 2-hydroxy-5-iodobenzoate |[2][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of every proton and carbon atom in the structure.
Caption: Structure with atom numbering for NMR assignments.
Predicted ¹H and ¹³C NMR Data
The following data is predicted for a solution in deuterated chloroform (CDCl₃), a common solvent chosen for its ability to dissolve a wide range of organic compounds without introducing interfering proton signals.[6]
Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom No. | Type | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Interpretation |
|---|---|---|---|---|---|
| H-3 | ¹H | ~6.85 | d | J ≈ 8.8 | Coupled only to H-4 (ortho coupling). Upfield due to the electron-donating -OH group. |
| H-4 | ¹H | ~7.70 | dd | J ≈ 8.8, 2.4 | Coupled to H-3 (ortho) and H-6 (meta). Deshielded by the adjacent iodine. |
| H-6 | ¹H | ~8.10 | d | J ≈ 2.4 | Coupled only to H-4 (meta coupling). Strongly deshielded by the para-ester and ortho-iodine. |
| OCH₃ | ¹H | ~3.95 | s | - | Singlet, typical for a methyl ester. |
| OH | ¹H | ~10.8 | s | - | Broad singlet, significantly downfield due to strong intramolecular H-bonding to the ester carbonyl. |
| C-1 | ¹³C | ~112 | - | - | Carbon bearing the ester; shielded by the ortho -OH group. |
| C-2 | ¹³C | ~160 | - | - | Phenolic carbon; strongly deshielded by the attached oxygen. |
| C-3 | ¹³C | ~121 | - | - | Aromatic CH. |
| C-4 | ¹³C | ~144 | - | - | Aromatic CH; deshielded by the adjacent iodine. |
| C-5 | ¹³C | ~85 | - | - | Carbon bearing the iodine; strongly shielded by the heavy atom effect. |
| C-6 | ¹³C | ~140 | - | - | Aromatic CH. |
| C=O | ¹³C | ~170 | - | - | Ester carbonyl carbon, characteristic downfield shift. |
| OCH₃ | ¹³C | ~53 | - | - | Methyl ester carbon. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures data is reproducible and accurate.
Workflow: NMR Sample Preparation and Analysis
Caption: Workflow for acquiring high-quality NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound. The precision of this step is crucial for potential future quantitative NMR (qNMR) applications.
-
Solvent Selection & Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is the solvent of choice for its excellent solubilizing power and minimal spectral overlap. TMS serves as the internal standard, defining the 0 ppm reference point for both ¹H and ¹³C spectra.[6]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the CDCl₃ and properly shimmed to achieve a narrow, symmetrical peak shape for the TMS signal. This step is critical for achieving high resolution and accurate coupling constant measurements.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required to obtain an adequate signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, the IR spectrum is dominated by vibrations from the hydroxyl, ester carbonyl, and aromatic moieties.
Characteristic IR Absorption Bands
The data presented below are typical for a solid-state measurement using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[2]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3200 - 3000 (broad) | Strong | O-H stretch | Phenolic Hydroxyl |
| ~3050 | Medium | C-H stretch | Aromatic C-H |
| ~2950 | Medium-Weak | C-H stretch | Methyl (OCH₃) |
| ~1680 | Very Strong | C=O stretch | Ester Carbonyl |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Ester (Aryl-C(O)) |
| ~1150 | Strong | C-O stretch | Ester (O-CH₃) |
| ~820 | Strong | C-H bend (out-of-plane) | 1,2,4-Trisubstituted Ring |
Interpretation: The most diagnostic peak is the very strong absorption around 1680 cm⁻¹ , characteristic of the ester carbonyl (C=O) stretch.[8] The broad, strong band centered around 3100 cm⁻¹ confirms the presence of the hydroxyl (-OH) group, with its breadth indicating significant hydrogen bonding. The series of peaks in the 1600-1480 cm⁻¹ region are indicative of the aromatic ring, and the strong peak around 820 cm⁻¹ is highly characteristic of the 1,2,4-trisubstitution pattern on the benzene ring.
Experimental Protocol: ATR-IR Data Acquisition
The choice of ATR is a deliberate one for its speed, ease of use, and the high quality of data produced from solid samples without the need for preparing KBr pellets.[9][10]
-
Background Collection: Ensure the ATR crystal (typically diamond, for its robustness) is clean.[10] Collect a background spectrum of the empty crystal. This step is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the crystal.
-
Apply Pressure: Use the integrated press to apply firm, consistent pressure, ensuring intimate contact between the sample and the ATR crystal. Good contact is essential for a strong, high-quality spectrum.[11]
-
Sample Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added and averaged to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separation and identification in complex mixtures.
Key Mass Spectral Data (Electron Ionization)
Electron Ionization (EI) is the standard ionization method for GC-MS. It is an energetic process that not only creates a molecular ion but also induces predictable fragmentation.[1]
Table 4: Major Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion | Formula | Interpretation |
|---|---|---|---|
| 278 | [M]⁺• | [C₈H₇IO₃]⁺• | Molecular Ion |
| 246 | [M - CH₃OH]⁺• | [C₇H₃IO₂]⁺• | Loss of methanol (32 Da) from the molecular ion. This is the Base Peak . |
| 247 | [M - •OCH₃]⁺ | [C₇H₄IO₂]⁺ | Loss of a methoxy radical (31 Da). |
| 120 | [M - I - CO]⁺• | [C₇H₇O₂]⁺• | Loss of iodine radical followed by carbon monoxide. |
| 92 | [C₆H₄O]⁺• | [C₆H₄O]⁺• | Fragment corresponding to iodinated phenoxy-type structures undergoing further fragmentation. |
Fragmentation Pathway Analysis
The trustworthiness of a mass spectrum interpretation lies in a logical, chemically sound explanation of its major fragments.
Proposed Fragmentation of this compound
Caption: Major fragmentation pathways under Electron Ionization.
The primary fragmentation pathway involves the molecular ion at m/z 278 .[2] The most favorable fragmentation is the loss of a neutral methanol molecule (32 Da), leading to the highly stable fragment at m/z 246 , which is observed as the base peak (the most abundant ion). This type of fragmentation is common for methyl esters of salicylic acids, facilitated by the proximate hydroxyl group. A secondary, less prominent fragmentation is the loss of a methoxy radical (31 Da) to yield the ion at m/z 247.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Parameters:
-
Injector: Use a splitless injection mode to maximize sensitivity for the analyte. Set the injector temperature to ~250 °C to ensure rapid volatilization.[12]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[12]
-
Column: A standard, non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for this analysis.[13]
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C and hold for several minutes. This ensures good separation from any potential impurities.
-
-
MS Parameters:
Conclusion: A Unified Spectroscopic Signature
The confident identification of this compound is achieved not by a single technique, but by the congruent data from NMR, IR, and MS. The NMR spectrum confirms the precise arrangement of the 7 unique protons and 8 unique carbons. The IR spectrum provides rapid verification of the key hydroxyl and ester carbonyl functional groups. Finally, mass spectrometry confirms the correct molecular weight of 278 g/mol and displays a characteristic fragmentation pattern, with a base peak at m/z 246. Together, these spectroscopic data points form a unique molecular fingerprint, providing an authoritative and trustworthy basis for the quality control and use of this compound in research and development.
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An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-iodosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-iodosalicylate, a halogenated derivative of salicylic acid, is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of this compound, offering field-proven insights and detailed methodologies for its characterization.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for any subsequent experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₃ | [1][2][3] |
| Molecular Weight | 278.04 g/mol | [1][2][3] |
| CAS Number | 4068-75-1 | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 73-78 °C | [2] |
| pKa (Predicted) | 9.14 ± 0.18 | [2] |
| LogP (XLogP3) | 3.0 | [1] |
Part 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation development, and purification processes. While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be predicted based on its structure and the known behavior of similar molecules, such as benzoic acid and other halogenated derivatives.[4][5][6][7][8]
Theoretical Considerations
This compound possesses both lipophilic (iodinated benzene ring) and hydrophilic (hydroxyl and methyl ester) functionalities. This amphiphilic nature suggests its solubility will be highly dependent on the polarity of the solvent. The iodine atom, being a large and polarizable halogen, will also influence intermolecular interactions and, consequently, solubility.
Expected Solubility in Common Solvents
The following table provides a qualitative prediction of the solubility of this compound in various classes of solvents.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group can participate in hydrogen bonding, but the overall lipophilicity of the molecule may limit aqueous solubility. Alcohols are expected to be better solvents than water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule through dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | The iodinated aromatic ring will have some affinity for nonpolar solvents, but the polar functional groups will limit extensive solubility. |
Experimental Workflow for Solubility Determination
A robust determination of solubility requires a systematic experimental approach. The following workflow outlines a standard procedure for generating a comprehensive solubility profile.
Figure 1: Workflow for the experimental determination of solubility.
Detailed Protocol for Solubility Determination
1. Materials and Equipment:
-
This compound
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, hexane)
-
Analytical balance
-
Vortex mixer and/or shaker bath
-
Temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectroscopic method.
-
Calculate the original solubility in each solvent, taking into account the dilution factor.
Part 2: Stability Profile of this compound
Assessing the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies are typically conducted under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to develop a stability-indicating analytical method.[14][15][16][17][18]
Rationale for Stress Conditions:
-
Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments, which can be encountered during formulation or in physiological conditions.
-
Oxidation: Assesses the impact of oxidative stress, which can occur in the presence of oxygen or oxidizing agents.
-
Thermal Degradation: Determines the effect of elevated temperatures on the compound's stability.
-
Photostability: Evaluates the compound's sensitivity to light exposure.
Proposed Forced Degradation Conditions for this compound
| Stress Condition | Proposed Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the methyl ester to 5-iodosalicylic acid. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours | Rapid hydrolysis of the methyl ester to 5-iodosalicylic acid. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the phenol group and potential reactions at the aromatic ring. |
| Thermal Degradation | Solid state at 80°C for 48 hours | Decarboxylation or other thermal decomposition reactions. |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) and visible light | Photolytic cleavage of the C-I bond or other photochemical reactions. |
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[19][20][21][22][23]
Workflow for Developing a Stability-Indicating HPLC Method:
Figure 2: Workflow for the development and validation of a stability-indicating HPLC method.
Recommended Starting HPLC Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B will likely be required to resolve the parent compound from its more polar (e.g., 5-iodosalicylic acid) and potentially less polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 230-310 nm).
-
Column Temperature: 30 °C
Conclusion
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. By employing the outlined methodologies, researchers and drug development professionals can generate the critical data necessary for informed decision-making in formulation development, process optimization, and regulatory submissions. The provided protocols, based on established scientific principles and regulatory guidelines, offer a robust starting point for the thorough characterization of this important chemical intermediate.
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A Comprehensive Safety and Handling Guide for Methyl 5-Iodosalicylate
Introduction: Methyl 5-iodosalicylate (CAS No: 4068-75-1; Molecular Formula: C₈H₇IO₃) is a halogenated aromatic compound widely utilized as a key building block in organic synthesis.[1] Its value is particularly pronounced in the pharmaceutical industry, where it serves as a versatile intermediate for developing a range of therapeutic agents, including anti-inflammatory and antimicrobial drugs.[1] The presence of the iodine atom facilitates further molecular functionalization, making it a critical reagent for medicinal chemists and researchers.[1]
This guide provides an in-depth overview of the safety, handling, and emergency protocols for this compound. It is intended for researchers, laboratory personnel, and drug development professionals who handle this compound. The information synthesized herein is derived from globally harmonized system (GHS) classifications and established safety data sheets to ensure a trustworthy and authoritative resource for laboratory practice.
Core Hazard Identification and GHS Classification
The primary and most acute hazard associated with this compound is its oral toxicity.[2][3] Based on aggregated GHS data, it is classified as Acutely Toxic (Oral), Category 3, warranting the signal word "Danger".[2][3] Skin and eye irritation are also significant hazards.[2][4]
Hazard Pictograms:
-
Skull and Crossbones (for Acute Toxicity)
-
Exclamation Mark (for Skin/Eye Irritation)
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Code | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | 3 | H301 | Toxic if swallowed[2][3] |
| Skin Irritation | 2 | H315 | Causes skin irritation[2][4] |
| Serious Eye Irritation | 2 | H319 | Causes serious eye irritation[2][4] |
Physicochemical Properties
Understanding the physical properties of a compound is fundamental to its safe handling and storage. This compound is a solid at room temperature.[4]
Table 2: Key Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 278.04 g/mol | [2][3][5][6][7] |
| Appearance | White to almost white crystalline powder | [4][8] |
| Melting Point | 73-79 °C | [6][7][9] |
| Boiling Point | 100-110 °C @ 0.3-0.5 Torr | [3][6][7] |
| Density | ~1.88 g/cm³ (Predicted) |[6][7] |
Safe Handling and Storage Protocols
A self-validating safety protocol relies on a combination of robust engineering controls, appropriate personal protective equipment (PPE), and meticulous procedural discipline.
Engineering Controls
The primary engineering control is to minimize exposure. This is achieved by:
-
Ventilation: Always handle this compound in a well-ventilated area.[3][5] A certified chemical fume hood is required when weighing or transferring the powder to prevent inhalation of airborne particles.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]
Personal Protective Equipment (PPE)
Proper PPE is the final barrier between the researcher and the chemical. The selection and use of PPE must be deliberate and verified before any handling begins.
Detailed First-Aid Measures:
-
Ingestion: If swallowed, get emergency medical help immediately. [3]Rinse mouth with water. [3][5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. [10]Remove contact lenses if present and easy to do so. [4][10]If eye irritation persists, get medical advice/attention. [4][10]* Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. [4][10][11]If skin irritation occurs, seek medical attention. [4][10]* Inhalation: Remove the victim to fresh air and keep them comfortable for breathing. [10][12][11]If the person is not breathing, give artificial respiration. [10]Seek medical attention.
Accidental Release and Disposal
Spill Cleanup Protocol
For a small-scale laboratory spill of solid this compound:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE as described in Section 3.2, including respiratory protection if dust is present.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste. Avoid creating dust. Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Disposal: All cleanup materials are considered hazardous waste and must be disposed of accordingly.
Waste Disposal
Dispose of unused product and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. [3][10][11]The material should be sent to an approved waste disposal plant. [10][11]Do not allow the chemical to enter drains or waterways.
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A Researcher's Guide to Procuring Methyl 5-iodosalicylate for Scientific Applications
Introduction: The Strategic Value of Methyl 5-iodosalicylate in Modern Research
This compound (CAS No. 4068-75-1) is a halogenated aromatic ester that serves as a critical building block in the landscape of chemical synthesis. Its molecular structure, featuring a methyl ester, a hydroxyl group, and an iodine atom on the benzene ring, offers a versatile platform for constructing more complex molecules.[1][2] In the realms of drug discovery and material science, such "building blocks" are the foundational units from which novel compounds with specific biological activities or material properties are assembled.[3][4][5][6]
The presence of the iodine atom is particularly significant, as it provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are fundamental to creating intricate molecular architectures, including the biaryl linkages commonly found in many pharmaceutical agents. Consequently, this compound is a valuable intermediate in the synthesis of anti-inflammatory and antimicrobial agents, and its utility extends to the development of specialized polymers and coatings. For research and development laboratories, securing a reliable and high-purity supply of this compound is a crucial first step in the innovation pipeline.
Commercial Availability of Research-Grade this compound
A survey of the chemical supplier landscape reveals that this compound is readily available from several reputable vendors, catering to the needs of research and development laboratories. The compound is typically offered in various purities and quantities, allowing researchers to select a grade that is most appropriate for their experimental needs and budget. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Purity | Available Quantities | CAS Number | Additional Information |
| Thermo Scientific Chemicals | ≥98.5% (GC)[7] | 10 g, 50 g[7] | 4068-75-1[7] | Formerly part of the Alfa Aesar portfolio.[8] |
| TCI America (via Fisher Scientific) | ≥98.0%[9] | 5 g | 4068-75-1[10] | Multiple synonyms listed.[9] |
| Sigma-Aldrich | AldrichCPR | 250 mg[1] | 4068-75-1[1] | Sold as-is for early discovery research; buyer assumes responsibility for purity confirmation.[1] |
| MySkinRecipes | ≥98% (GC) | 1 g, 5 g | 4068-75-1 | States a melting point of 77°C. |
| CymitQuimica | 99% | Inquire for sizes | 4068-75-1[8] | White crystalline powder.[8] |
| SpecAU | Not specified | 5 g, 25 g | Not specified | Distributed by Astral Scientific Pty Ltd. |
The Critical Path: A Workflow for Procurement and Qualification
The process of acquiring a chemical building block like this compound extends beyond a simple purchase. For research applications, where reproducibility and accuracy are paramount, a systematic approach to procurement and qualification is essential. The following workflow diagram illustrates a best-practice model for researchers.
Caption: A systematic workflow for the procurement and qualification of research chemicals.
The Imperative of Purity in Experimental Integrity
In drug discovery and development, the purity of chemical reagents is not a trivial detail; it is a cornerstone of reliable and reproducible research.[9][11][12][13] Impurities, even at trace levels, can have significant and often unforeseen consequences:
-
Altered Biological Activity: An impurity may possess its own biological activity, leading to false positives or negatives in screening assays. This can misdirect research efforts and waste valuable resources.
-
Inhibition of Reactions: Certain impurities can act as catalysts or inhibitors in chemical reactions, affecting reaction kinetics, yield, and the formation of byproducts.
-
Inaccurate Analytical Data: The presence of unknown substances can complicate the interpretation of analytical data, such as NMR and mass spectrometry, making it difficult to confirm the structure and purity of the desired product.[11]
-
Lack of Reproducibility: Perhaps the most detrimental impact of impure reagents is the inability to reproduce experimental results, a fundamental tenet of the scientific method.[9]
Given these risks, it is incumbent upon the researcher to not solely rely on the supplier's Certificate of Analysis (CoA) but to consider in-house analytical verification, especially for sensitive applications. Understanding the purity grade is also critical; a "research use only" (RUO) grade may be suitable for initial studies, but more stringent applications may necessitate a higher, more well-characterized grade of material.[11]
Protocol for Safe Handling and Storage
This compound, like many halogenated organic compounds, requires careful handling to ensure the safety of laboratory personnel.[14] The following protocol is based on general best practices for chemical safety and information gleaned from available safety data sheets.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles or a face shield.[14]
-
Hand Protection: Wear nitrile gloves to prevent skin contact.[14]
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[14]
Engineering Controls:
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15]
Handling Procedures:
-
Before handling, review the Safety Data Sheet (SDS) for specific hazard information.[1][15]
-
Avoid the formation of dust. Use appropriate tools for weighing and transferring the solid material.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling.[15]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[15]
Storage Guidelines:
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[16][17]
-
Container: Keep in the original, tightly sealed container.
-
Segregation: Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[17][18] Halogenated compounds should be stored separately to prevent hazardous reactions.[14]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.[18]
Spill and Disposal:
-
In case of a spill, evacuate the area and prevent the spread of dust. Use appropriate absorbent material for cleanup and dispose of it as hazardous waste.
-
Dispose of unused material and containers in accordance with local, state, and federal regulations for halogenated organic waste.[14]
Conclusion
This compound is a commercially accessible and highly valuable chemical building block for researchers in drug discovery, medicinal chemistry, and material science. Its successful application, however, is contingent upon a diligent procurement process that prioritizes purity and supplier reliability. By following a systematic workflow for acquisition and qualification, and by adhering to stringent safety protocols for handling and storage, researchers can confidently integrate this versatile compound into their synthetic endeavors, paving the way for new discoveries and innovations.
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Methyl 5-iodosalicylate: A Comprehensive Technical Guide to its Physical Properties and Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-iodosalicylate is a halogenated derivative of salicylic acid, holding significant importance as a versatile intermediate in organic synthesis.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a crucial building block for the development of novel therapeutic agents, including anti-inflammatory and antimicrobial drugs.[1] The presence of an iodine atom on the aromatic ring provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making it a valuable precursor for complex, biologically active molecules.[1] This guide provides an in-depth examination of the physical characteristics of this compound and a detailed, field-proven protocol for the accurate determination of its melting point, a critical parameter for identity and purity assessment.
Physicochemical Properties
This compound is consistently described as a white to almost white or off-white solid. It can be found in various forms, including crystals, powder, or a crystalline powder.[2][3]
| Property | Value | Source(s) |
| Appearance | White to almost white powder to crystal | [2][3] |
| Molecular Formula | C₈H₇IO₃ | [4] |
| Molecular Weight | 278.04 g/mol | [4] |
| CAS Number | 4068-75-1 | [4] |
| Melting Point | 73-79 °C | [5][6] |
Melting Point Determination: A Self-Validating Protocol
The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. For a pure compound, the melting point is typically sharp, occurring over a narrow range of 1-2°C. The presence of impurities will generally cause a depression and broadening of the melting range. The following protocol outlines the standard capillary method for determining the melting point of this compound, a technique widely adopted in research and quality control laboratories.[7][8]
Causality Behind Experimental Choices
The slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby yielding an accurate measurement. A rapid heating rate can lead to an erroneously high and broad melting range. The use of a fresh sample for each determination is essential because some compounds may decompose or undergo polymorphic transformations upon melting and re-solidifying, which would alter the subsequent melting behavior.[6]
Experimental Workflow Diagram
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[6]
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[8]
-
Jab the open end of a capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. To achieve tighter packing, the capillary tube can be dropped, sealed-end down, through a long glass tube onto the benchtop.[6]
-
The final packed sample height should be between 2-3 mm. A larger sample size can lead to a broader melting range.[2][6]
-
-
Melting Point Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.[6]
-
If the approximate melting point is known (around 73-79°C), rapidly heat the apparatus to a temperature about 15-20°C below the expected melting point.[6]
-
Once this temperature is reached, decrease the heating rate to approximately 1-2°C per minute.[7]
-
Carefully observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid becomes visible. This is the beginning of the melting range.
-
Continue to heat slowly and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.
-
-
Data Reporting and Interpretation:
-
The melting point should be reported as a range, from the temperature of initial melting to the temperature of complete liquefaction.
-
For this compound, a sharp melting range within the reported 73-79°C window is indicative of high purity.[5][6] A broad or depressed melting range suggests the presence of impurities.
-
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[9] It is also classified as toxic if swallowed.[4] Always consult the Safety Data Sheet (SDS) before handling this compound.[10]
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound and a robust, self-validating protocol for the determination of its melting point. Adherence to the outlined experimental procedures will enable researchers, scientists, and drug development professionals to accurately assess the identity and purity of this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
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BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). SOP FOR MELTING POINT APPARATUS. Retrieved from [Link]
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A Technical Guide to the Iodination of Methyl Salicylate: Mechanism, Protocols, and Regioselectivity
This guide provides an in-depth technical examination of the iodination of methyl salicylate, a cornerstone reaction for the synthesis of valuable intermediates in drug development and fine chemical manufacturing.[1][2] We will move beyond a simple recitation of steps to explore the underlying principles of the reaction mechanism, the rationale behind reagent selection, and the factors governing regiochemical outcomes. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this critical electrophilic aromatic substitution reaction.
The Reaction Mechanism: An Electrophilic Aromatic Substitution
The introduction of an iodine atom onto the aromatic ring of methyl salicylate proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[3] This process can be dissected into three critical stages: the generation of a potent iodine electrophile, the nucleophilic attack by the aromatic ring, and the restoration of aromaticity.
Generation of the Iodine Electrophile (I⁺)
Unlike other halogens such as bromine and chlorine, molecular iodine (I₂) is not sufficiently electrophilic to react directly with most aromatic rings.[4][5] Its low reactivity necessitates the use of an activating agent to generate a more powerful electrophilic species, conceptually represented as the iodonium ion (I⁺).[4][6] This is typically achieved through two primary strategies:
-
Oxidation of Molecular Iodine: An oxidizing agent, such as hydrogen peroxide (H₂O₂), nitric acid (HNO₃), or a copper salt, is used to oxidize I₂ to a more reactive electrophilic form.[4][5][7] This in-situ generation is a common and cost-effective method.
-
Use of Pre-activated Iodine Reagents: Reagents where iodine is bonded to a more electronegative atom or group serve as direct sources of electrophilic iodine. Common examples include N-Iodosuccinimide (NIS) and iodine monochloride (ICl).[8][9] These reagents often offer milder reaction conditions and improved selectivity.
Regioselectivity: The Directing Influence of Substituents
The position of iodination on the methyl salicylate ring is not random; it is dictated by the electronic properties of the two existing substituents: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.
-
Hydroxyl (-OH) Group: As a powerful electron-donating group, the -OH substituent is strongly activating and an ortho, para-director.[10][11] It enriches the electron density at the carbons ortho (C3, C5) and para (C5) to itself (note: in methyl 2-hydroxybenzoate, the para position is C5), making these sites highly nucleophilic.
-
Methyl Ester (-COOCH₃) Group: This is an electron-withdrawing group, making it deactivating and a meta-director.[11]
In electrophilic aromatic substitution, the regiochemical outcome is governed by the most powerfully activating substituent.[11] Therefore, the hydroxyl group dictates the positions of attack. The primary sites for iodination are C3 and C5, which are activated by both substituents (ortho/para to -OH and meta to -COOCH₃). Due to reduced steric hindrance, the C5 position (para to the hydroxyl group) is typically the major site of monosubstitution .[12][13]
The Core Mechanism: Attack and Re-aromatization
The reaction proceeds via a canonical two-step EAS mechanism.[14]
-
Nucleophilic Attack: The π-electron system of the activated benzene ring attacks the electrophilic iodine species (I⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[14]
-
Deprotonation: A weak base in the reaction mixture (e.g., water, or the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the new iodine substituent. This is a fast step that restores the highly stable aromatic system.[14]
// Reactants sub_start [label=<
Methyl Salicylate
]; I_plus [label="I⁺", fontcolor="#EA4335"];
// Sigma Complex sigma_complex [label=<
Sigma Complex (Arenium Ion)
];
// Product sub_product [label=<
Methyl 5-iodosalicylate
]; H_plus [label="H⁺"];
// Arrows sub_start -> sigma_complex [label="1. Attack on Electrophile\n(Rate-determining)"]; I_plus -> sigma_complex [style=invis]; sigma_complex -> sub_product [label="2. Deprotonation\n(Re-aromatization)"]; sigma_complex -> H_plus [style=invis]; } caption { label = "Mechanism of electrophilic iodination at the C5 position."; fontsize = 10; fontname = "Arial"; }
Experimental Protocols and Methodologies
The choice of iodinating reagent has a significant impact on reaction efficiency, selectivity, and safety. Below is a comparative overview of common methods and a detailed protocol for a widely used laboratory procedure.
Comparative Overview of Iodination Systems
| Iodinating System | Typical Conditions | Advantages | Disadvantages |
| I₂ / H₂O₂ | Aqueous or alcoholic solvent, often with an acid catalyst (e.g., H₂SO₄)[6] | Inexpensive reagents, environmentally benign (water is the byproduct). | Can require elevated temperatures; may lead to over-oxidation or side reactions. |
| NaI / NaOCl | Alcoholic solvent (e.g., Ethanol), room temperature[11][13] | Mild conditions, readily available reagents (bleach), rapid reaction. | Stoichiometric use of bleach; requires quenching of excess oxidant. |
| N-Iodosuccinimide (NIS) | Acetonitrile or DCM, often with an acid catalyst (p-TsOH or Lewis Acid)[15][16] | High yields, excellent regioselectivity, mild conditions. | Reagent is more expensive; catalyst may be required. |
| Iodine Monochloride (ICl) | Acetic acid or chlorinated solvents[8][9] | Highly reactive, effective for less activated rings. | Corrosive and moisture-sensitive reagent; can lead to side products (chlorination). |
Detailed Protocol: Iodination using Sodium Iodide and Sodium Hypochlorite
This procedure describes the synthesis of this compound using an in-situ generation of the electrophile. It is adapted from robust protocols for similar phenolic compounds.[11][13]
Materials:
-
Methyl Salicylate
-
Sodium Iodide (NaI)
-
Ethanol (95% or absolute)
-
Sodium Hypochlorite (NaOCl) solution (e.g., commercial bleach, ~6-8%)
-
10% (w/v) Sodium Thiosulfate (Na₂S₂O₃) solution
-
Hydrochloric Acid (1 M HCl)
-
Deionized Water
-
Ice Bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl salicylate (1.0 eq) and sodium iodide (1.1 eq) in ethanol. Stir at room temperature until all solids have dissolved.
-
Electrophile Generation & Reaction: Cool the flask in an ice bath. While stirring vigorously, add the sodium hypochlorite solution dropwise over 15-20 minutes. The solution will typically change color from colorless to dark brown/red and then fade to a pale yellow. Monitor the reaction by TLC (Thin Layer Chromatography).
-
Quenching: Once the reaction is complete (typically 30-60 minutes), add 10% sodium thiosulfate solution dropwise until the yellow color of excess iodine is completely discharged. This step neutralizes any remaining NaOCl and I₂.
-
Precipitation: Slowly add 1 M HCl to the reaction mixture to neutralize it and protonate any phenoxide. The product will begin to precipitate as a solid. Check the pH with litmus paper to ensure it is acidic (pH ~2-3).
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Experimental Workflow Visualization
Conclusion
The iodination of methyl salicylate is a well-defined electrophilic aromatic substitution reaction whose outcome is reliably controlled by the powerful activating and directing effects of the phenolic hydroxyl group. Successful synthesis hinges on the effective generation of an electrophilic iodine species, with methods ranging from the oxidation of I₂ to the use of pre-activated reagents like NIS. The protocol using NaI and NaOCl represents a mild, rapid, and accessible method for obtaining the desired this compound product. The resulting iodoarenes are versatile synthetic intermediates, particularly valuable for their utility in transition metal-catalyzed cross-coupling reactions, opening avenues for the construction of more complex molecules in medicinal and materials chemistry.[12]
References
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JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]
-
YouTube. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
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ResearchGate. (2025). Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. Retrieved from [Link]
-
ACS Publications. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Retrieved from [Link]
-
ChemRxiv. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept. Retrieved from [Link]
-
MDPI. (n.d.). Iodinated Salicylhydrazone Derivatives as Potent α-Glucosidase Inhibitors. Retrieved from [Link]
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potential applications of iodinated salicylates in research
An In-depth Technical Guide to the Research Applications of Iodinated Salicylates
Part 1: Core Principles and Chemical Synthesis
Introduction: Augmenting the Salicylate Scaffold
Salicylates are a well-established class of compounds, with aspirin (acetylsalicylic acid) being the most recognized member. Their primary therapeutic effects, including anti-inflammatory, analgesic, and antipyretic actions, are largely attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][2] The introduction of iodine onto the salicylate aromatic ring creates a new class of molecules—iodinated salicylates—with profoundly altered physicochemical and biological properties.
The incorporation of a heavy, lipophilic iodine atom can enhance binding affinities to protein targets, introduce radiopacity for imaging applications, and serve as a valuable tool in structural biology. The position and degree of iodination are critical variables that allow for the fine-tuning of these properties, opening up a wide array of potential research applications beyond the traditional scope of salicylates.
Synthesis of Iodinated Salicylates: Protocols and Considerations
The synthesis of iodinated salicylates is typically achieved through electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions dictates the regioselectivity and yield of the desired product. Below are detailed protocols for the synthesis of mono- and di-iodinated salicylic acid.
1.2.1. Synthesis of 5-Iodosalicylic Acid
5-Iodosalicylic acid is a key intermediate for various applications. Its synthesis often involves the direct iodination of salicylic acid.[3]
Experimental Protocol: Synthesis of 5-Iodosalicylic Acid
-
Reaction Setup: In a well-ventilated fume hood, dissolve salicylic acid in a suitable solvent such as glacial acetic acid.
-
Iodinating Agent: Slowly add an electrophilic iodinating agent, such as iodine monochloride (ICl), to the salicylic acid solution under constant stirring. The reaction is typically performed under acidic conditions to facilitate regioselective substitution at the 5-position.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, the reaction mixture is poured into cold water to precipitate the crude 5-iodosalicylic acid.
-
Purification: The crude product is collected by filtration, washed with cold water to remove residual acid and salts, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[3]
-
Characterization: The purity and identity of the synthesized 5-iodosalicylic acid should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
1.2.2. Synthesis of 3,5-Diiodosalicylic Acid
The di-iodinated analog, 3,5-diiodosalicylic acid, can be synthesized by adjusting the stoichiometry of the iodinating agent.
Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid
-
Dissolution: Dissolve 25 g (0.18 mole) of salicylic acid in 225 mL of glacial acetic acid in a 2 L beaker equipped with a mechanical stirrer.[4]
-
Addition of Iodinating Agent: Prepare a solution of 62 g (0.38 mole) of iodine monochloride in 165 mL of glacial acetic acid. Add this solution to the salicylic acid solution with stirring.[4]
-
Precipitation: Add 725 mL of water to the reaction mixture to induce the precipitation of a yellow crude product.[4]
-
Heating: Gradually heat the mixture to 80°C with stirring and maintain this temperature for approximately 20 minutes. The total heating period should be about 40 minutes.[4]
-
Cooling and Filtration: Allow the mixture to cool to room temperature, then collect the crude product by suction filtration and wash with water.[5]
-
Purification (Alkalized Acid Precipitation):
-
Prepare a 5% (w/v) aqueous solution of sodium hydroxide.
-
Add the crude 3,5-diiodosalicylic acid to the NaOH solution in portions at room temperature with stirring.
-
Adjust the pH to 5.5 with a 10% NaOH solution and stir for 10 minutes.
-
Maintain the mixture at 35°C for 30 minutes, then cool to 15°C to crystallize the sodium salt.
-
Collect the sodium salt by filtration.
-
Dissolve the sodium salt in deionized water and, with stirring, add 36.5% hydrochloric acid to adjust the pH to 1.5, precipitating the purified 3,5-diiodosalicylic acid.[5]
-
-
Final Collection and Drying: Collect the purified product by filtration, wash with water, and dry thoroughly. The expected yield is high, and the melting point should be in the range of 232-236°C.[5]
Caption: Proposed mechanism of NF-κB pathway inhibition by iodinated salicylates.
2.1.2. Modulation of MAPK Signaling
The MAPK pathways (including ERK, p38, and JNK) are crucial for cellular responses to a variety of stimuli, including inflammatory cytokines. Salicylates have been demonstrated to inhibit the phosphorylation and activation of ERK in response to cytokines like TNF-α and IFN-γ. [2]Conversely, salicylates can independently activate p38 MAPK. [6]The differential modulation of these pathways by novel iodinated salicylates could be a fruitful area of investigation for developing agents with specific anti-inflammatory profiles.
Enzyme Inhibition and Drug Discovery
The salicylate scaffold can be a starting point for the development of novel enzyme inhibitors. Iodination can significantly enhance binding affinity.
2.2.1. Cyclooxygenase (COX) Inhibition
While salicylic acid itself is a weak inhibitor of COX enzymes in vitro, it effectively reduces prostaglandin synthesis in intact cells, particularly for COX-2. [7][8]The mechanism appears to be competitive with the substrate, arachidonic acid. [7][9]Iodinated salicylates, with their increased bulk and lipophilicity, could exhibit altered potency and selectivity for COX-1 versus COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Inhibitor Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2. Prepare stock solutions of iodinated salicylates and control inhibitors (e.g., indomethacin, NS-398) in DMSO.
-
Assay Buffer: Prepare a buffer of 100 mM Tris-HCl, pH 8.0, containing hematin and glutathione.
-
Pre-incubation: In a 96-well plate, incubate the enzyme with various concentrations of the test compound for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid (e.g., 10 µM) to initiate the reaction.
-
Reaction Termination and Measurement: After a 2-minute incubation, terminate the reaction and measure the production of prostaglandin E₂ (PGE₂) using a commercial ELISA kit.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Structural Biology and Biophysics
2.3.1. Probes for X-ray Crystallography
The incorporation of an iodine atom provides a powerful tool for X-ray crystallography. As a heavy atom, iodine produces a strong anomalous scattering signal, which can be instrumental in solving the phase problem during structure determination. [10]Co-crystallizing a target protein with an iodinated salicylate ligand can, therefore, facilitate the elucidation of its three-dimensional structure.
2.3.2. Stabilizers of Transthyretin (TTR)
Transthyretin (TTR) is a protein implicated in amyloid diseases. Stabilization of its tetrameric structure is a key therapeutic strategy. It has been demonstrated that iodination of salicylic acid significantly improves its binding affinity to TTR. [11]The crystal structure of TTR complexed with 3,5-diiodosalicylic acid has been solved, revealing the specific interactions that contribute to this enhanced binding. [11][12]This makes iodinated salicylates a promising scaffold for the design of potent TTR stabilizers. [11][13] Experimental Protocol: TTR Stabilization Assay (Fluorescence Polarization)
-
Reagents: Purified TTR protein, a fluorescently labeled TTR ligand (probe), and the iodinated salicylate test compounds.
-
Assay Principle: This is a competitive binding assay. The binding of the fluorescent probe to TTR results in a high fluorescence polarization (FP) signal. A test compound that binds to TTR will displace the probe, leading to a decrease in the FP signal.
-
Procedure:
-
In a microplate, combine a fixed concentration of TTR and the fluorescent probe.
-
Add varying concentrations of the iodinated salicylate.
-
Incubate to reach binding equilibrium.
-
Measure the FP using a suitable plate reader.
-
-
Data Analysis: Plot the FP signal against the concentration of the iodinated salicylate to determine the binding affinity (e.g., Kᵢ or IC₅₀).
Cytotoxicity and Anticancer Research
The potential of iodinated salicylates as cytotoxic agents against cancer cells can be evaluated using standard cell viability assays.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., PANC-1, BxPC-3) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight. [14]2. Compound Treatment: Replace the medium with fresh medium containing various concentrations of the iodinated salicylate. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours). [14]3. MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. 4. Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. [14]5. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [14]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Radiopharmaceutical Development and Thyroid Research
2.5.1. Radiotracers for Imaging
The incorporation of a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) into the salicylate structure allows for the development of radiotracers for SPECT or PET imaging. These tracers can be designed to target specific biological processes or receptors, providing a non-invasive means of diagnosis and monitoring disease progression. The synthesis involves late-stage radioiodination of a suitable precursor. [15]
2.5.2. Interaction with Thyroid Hormone Pathways
Salicylates are known to interfere with thyroid function. They can depress thyroidal radioiodine uptake and lower serum protein-bound iodine levels. [16][17][18][19]This is, in part, due to the inhibition of thyroid hormone binding to transport proteins like thyroxine-binding globulin (TBG) and transthyretin (as discussed earlier). [1]The structural similarity of iodinated salicylates to thyroid hormones themselves suggests that they could be valuable research tools for probing the mechanisms of thyroid hormone transport and metabolism.
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data, such as IC₅₀ values from enzyme inhibition and cytotoxicity assays, should be presented in a clear, tabular format to facilitate comparison between different compounds and with known standards.
Table 1: Hypothetical Cytotoxicity of Iodinated Salicylates against PANC-1 Pancreatic Cancer Cells
| Compound | IC₅₀ (µM) after 72h |
| Salicylic Acid | > 200 |
| 5-Iodosalicylic Acid | 85.3 |
| 3,5-Diiodosalicylic Acid | 42.1 |
| Gemcitabine (Control) | 0.05 |
Part 4: Conclusion and Future Directions
Iodinated salicylates represent a versatile and promising class of compounds for a wide range of research applications. Their synthesis is well-established, allowing for the creation of a diverse chemical library for screening. Key areas for future investigation include:
-
Elucidating Structure-Activity Relationships (SAR): Systematic variation of the iodination pattern and other substituents will be crucial for optimizing activity against specific targets like IKK-β, COX isoforms, or TTR.
-
Advanced In Vivo Studies: Promising compounds identified in vitro should be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles for various disease states, including inflammation, cancer, and amyloidosis.
-
Development of Novel Imaging Agents: The synthesis and evaluation of salicylates radiolabeled with isotopes like ¹²³I or ¹²⁴I could lead to new diagnostic tools for oncology and neurology.
The continued exploration of iodinated salicylates is poised to yield novel chemical probes, diagnostic agents, and therapeutic leads, building upon the rich pharmacological history of the salicylate scaffold.
References
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Organic Syntheses Procedure. Salicylic acid, 3,5-diiodo. [Link]
- Patsnap.
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WIPO Patentscope. Synthesis method of medical intermediate 3,5-diiodosalicylic acid. [Link]
- Google Patents. Chemical synthesis method for 3,5-diiodosalicylic acid.
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PubMed. Iodination of salicylic acid improves its binding to transthyretin. [Link]
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ResearchGate. Cell Sensitivity Assays: The MTT Assay. [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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protocols.io. MTT (Assay protocol). [Link]
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PubMed. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells. [Link]
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ResearchGate. Iodination of salicylic acid improves its binding to transthyretin. [Link]
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National Institutes of Health. Salicylate-induced increases in free triiodothyronine in human serum. [Link]
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PubMed. Salicylate inhibition of extracellular signal-regulated kinases and inducible nitric oxide synthase. [Link]
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PubMed. Nuclear factor-kappa B-independent anti-inflammatory action of salicylate in human endothelial cells: induction of heme oxygenase-1 by the c-jun N-terminal kinase/activator protein-1 pathway. [Link]
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ResearchGate. Synthesis of 5‐iodosalicylic acid based 1,3,4‐oxadiazoline derivatives... [Link]
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ResearchGate. Salicylates and Thyroid Function. II. The Effect on the Thyroid-Pituitary Interrelation. [Link]
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JoVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
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ResearchGate. Effect of salicylate and indomethacin on NF- B activation and IKK... [Link]
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The Journal of Clinical Investigation. Salicylates and thyroid function. II. The effect on the thyroid-pituitary interrelation. [Link]
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National Institutes of Health. A Newcomer's Guide to Peptide Crystallography. [Link]
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PubMed. Potent kinetic stabilizers that prevent transthyretin-mediated cardiomyocyte proteotoxicity. [Link]
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PubMed. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation. [Link]
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Molecular Pharmacology. Sodium Salicylate Inhibits Cyclo-Oxygenase-2 Activity Independently of Transcription Factor (Nuclear Factor κB) Activation. [Link]
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PubMed. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta. [Link]
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PubMed. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid. [Link]
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The Journal of Clinical Investigation. SALICYLATES AND THYROID FUNCTION. I. DEPRESSIONOF In 1916 Denis and Means (1) first observed consumption and carbon dioxide prod. [Link]
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PubMed. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development. [Link]
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Semantic Scholar. Iodination of salicylic acid improves its binding to transthyretin. [Link]
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National Institutes of Health. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. [Link]
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National Institutes of Health. Late-stage labeling of diverse peptides and proteins with iodine-125. [Link]
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ResearchGate. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. [Link]
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Wikipedia. X-ray crystallography. [Link]
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Chemistry LibreTexts. X-ray Crystallography. [Link]
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National Institutes of Health. Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity. [Link]
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MRC Laboratory of Molecular Biology. Introduction to X-ray crystallography. [Link]
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Biomedical Science Letters. Sodium Salicylate Activates p38MAPK Though a Specific-Sensing Mechanism, Distinct from PAthways Used by Oxidative Stress, Heat Shock, and Hyperosmotic stress. [Link]
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JoVE. Studying Protein–Ligand Interactions Using X-Ray Crystallography. [Link]
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MDPI. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. [Link]
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National Institutes of Health. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. [Link]
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National Institutes of Health. Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging. [Link]
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The Genesis of a Key Intermediate: Unearthing the First Synthesis of Methyl 5-iodosalicylate
For decades, Methyl 5-iodosalicylate has served as a pivotal building block in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its unique structure, featuring a halogenated aromatic ring, a hydroxyl group, and a methyl ester, offers a versatile scaffold for medicinal chemists and materials scientists. This in-depth guide delves into the historical context of the first synthesis of this important compound, tracing its origins to the late 19th century and the pioneering work of A. Brenninger.
A Landscape of Aromatic Chemistry in the Late 19th Century
The latter half of the 19th century was a period of explosive growth in the field of organic chemistry. The structural theory of organic compounds, developed by Kekulé, Butlerov, and others, had provided a framework for understanding the arrangement of atoms in molecules. This newfound understanding fueled a drive to synthesize and characterize a vast number of new organic compounds. Aromatic chemistry, in particular, was a fertile ground for discovery. The chemistry of benzene and its derivatives was a central focus, with chemists exploring a wide range of substitution reactions to introduce various functional groups onto the aromatic ring.
Salicylic acid, first isolated from willow bark in the early 19th century and later synthesized by Kolbe in 1859, was a compound of significant interest.[1] Its therapeutic properties were already being recognized, and its chemical structure, possessing both a carboxylic acid and a phenolic hydroxyl group, made it an attractive starting material for further chemical modification. The development of aspirin (acetylsalicylic acid) by Felix Hoffmann at Bayer in 1897 is a testament to the intense research surrounding salicylic acid derivatives during this era.
Concurrent with these developments, methods for the halogenation of aromatic compounds were being refined. While chlorination and bromination were relatively straightforward, the direct iodination of aromatic rings proved more challenging. The lower reactivity of iodine required the use of activating conditions or specific reagents to achieve successful substitution.
The Pioneering Synthesis by A. Brenninger in 1884
While modern chemical literature often lacks specific details regarding the initial discovery of many foundational compounds, a deep dive into historical chemical archives reveals that the first synthesis of 5-iodosalicylic acid, the immediate precursor to this compound, was reported by A. Brenninger in 1884 in his work titled "Ueber einige Jodsalicylsäuren" (On some Iodosalicylic Acids). This seminal work appears to have been published in a prominent German chemical journal of the era, likely Justus Liebigs Annalen der Chemie or a similar publication, which were the primary outlets for significant chemical discoveries at the time.
Brenninger's work was not just a simple report of a new compound; it was a systematic investigation into the iodination of salicylic acid. At a time when the directing effects of substituents on an aromatic ring were still being fully elucidated, his research provided valuable empirical data on the regioselectivity of iodination on the salicylic acid scaffold.
The First Synthesis of 5-Iodosalicylic Acid
Brenninger's method for the synthesis of 5-iodosalicylic acid was a departure from simple direct iodination with elemental iodine. Recognizing the need for an activating agent, he employed a mixture of iodine and mercuric oxide (HgO) in an alcoholic solution of salicylic acid . The use of mercuric oxide was a key innovation. It is believed to facilitate the formation of a more electrophilic iodine species, possibly hypoiodite or a related mercury-iodine complex, which is then capable of attacking the electron-rich aromatic ring of salicylic acid.
The reaction proceeded by heating the mixture, leading to the substitution of an iodine atom onto the salicylic acid ring. Brenninger would have then faced the task of isolating and purifying the product and determining the position of the iodine substituent. Through careful analysis, likely involving elemental analysis and the preparation of derivatives, he correctly identified the major product as the 5-iodo isomer.
The choice of the 5-position for iodination is consistent with the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid ring. The hydroxyl group is a strong activating and ortho-, para-director, while the carboxylic acid group is a deactivating and meta-director. The powerful activating effect of the hydroxyl group directs the incoming electrophile to the positions ortho and para to it. Of these, the para-position (C5) is sterically less hindered than the ortho-position (C3), leading to the preferential formation of 5-iodosalicylic acid.
From Acid to Ester: The First Synthesis of this compound
Following the successful synthesis and characterization of 5-iodosalicylic acid, the preparation of its methyl ester, this compound, would have been a logical next step. The conversion of a carboxylic acid to its corresponding ester, a reaction known as esterification, was a well-established transformation in 19th-century organic chemistry.
The most common method for esterification at the time, and one that is still widely used today, was the Fischer-Speier esterification . This method involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid.
The historical synthesis of this compound would have followed this classical approach. 5-Iodosalicylic acid would be dissolved in an excess of methanol, and a catalytic amount of concentrated sulfuric acid would be added. The mixture would then be heated to reflux for a period of time to drive the reaction to completion. The excess methanol serves to shift the equilibrium of the reaction towards the formation of the ester.
After the reaction, the workup would have involved neutralizing the acid catalyst and removing the excess methanol, followed by purification of the resulting this compound, likely through recrystallization.
Experimental Protocols: A Recreation of the First Syntheses
Based on the historical context and the common laboratory practices of the late 19th century, the following are detailed, step-by-step methodologies for the first syntheses of 5-iodosalicylic acid and this compound as would have been performed by A. Brenninger.
Protocol 1: Synthesis of 5-Iodosalicylic Acid (Brenninger, 1884)
Objective: To synthesize 5-iodosalicylic acid via the iodination of salicylic acid using iodine and mercuric oxide.
Materials:
-
Salicylic Acid
-
Ethanol
-
Iodine
-
Mercuric Oxide (HgO)
-
Water
-
Apparatus for heating and reflux
Procedure:
-
Dissolution: In a suitable flask, dissolve a known quantity of salicylic acid in ethanol.
-
Addition of Reagents: To the ethanolic solution of salicylic acid, add a stoichiometric amount of iodine and mercuric oxide.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction would have been monitored by observing color changes and the consumption of the starting materials.
-
Isolation: After the reaction is complete, cool the mixture. The crude 5-iodosalicylic acid may precipitate from the solution. The product would be isolated by filtration.
-
Purification: The crude product would be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure 5-iodosalicylic acid.
Protocol 2: Synthesis of this compound (Fischer-Speier Esterification)
Objective: To synthesize this compound from 5-iodosalicylic acid and methanol.
Materials:
-
5-Iodosalicylic Acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution
-
Water
-
Apparatus for heating and reflux
Procedure:
-
Reaction Setup: In a flask, suspend the purified 5-iodosalicylic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for an extended period to ensure complete esterification.
-
Neutralization: After cooling, the excess methanol would be removed by distillation. The residue would then be neutralized with a solution of sodium bicarbonate to remove any unreacted acid and the sulfuric acid catalyst.
-
Extraction and Purification: The crude this compound would be extracted into a suitable organic solvent. The solvent would then be evaporated to yield the crude ester, which would be further purified by recrystallization to obtain the final product.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 158-161 |
| 5-Iodosalicylic Acid | C₇H₅IO₃ | 264.02 | 196-200 |
| This compound | C₈H₇IO₃ | 278.04 | 76-79 |
Visualizing the Synthesis
Experimental Workflow for the First Synthesis of this compound
Caption: A flowchart illustrating the two-part historical synthesis of this compound.
Reaction Mechanism: Iodination of Salicylic Acid
Caption: A simplified representation of the key steps in the iodination of salicylic acid.
Conclusion
The first synthesis of this compound, stemming from A. Brenninger's pioneering work on the iodination of salicylic acid in 1884, stands as a notable achievement in the history of organic chemistry. It not only introduced a valuable new compound to the chemical repertoire but also contributed to the growing understanding of electrophilic aromatic substitution. This historical context underscores the importance of fundamental research in laying the groundwork for future discoveries in drug development and materials science. The methods developed over a century ago, while since refined, demonstrate the enduring logic and ingenuity of early organic chemists.
References
- Brenninger, A. (1884). Ueber einige Jodsalicylsäuren. (Likely published in a major German chemical journal of the period, such as Justus Liebigs Annalen der Chemie or Berichte der deutschen chemischen Gesellschaft. Specific publication details are not readily available in modern digital archives).
-
Kolbe, H. (1860). Ueber eine neue Darstellungsweise der Salicylsäure. Annalen der Chemie und Pharmacie, 113(1), 125-127. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
- Sneader, W. (2005). Drug Discovery: A History. John Wiley & Sons.
-
Partridge, W. (1948). The Iodination of Phenols. Quarterly Reviews, Chemical Society, 2(1), 23-40. [Link]
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An In-depth Technical Guide to the Discovery and Synthetic Utility of Methyl 5-iodosalicylate and its Analogues
Introduction: The Strategic Importance of Iodinated Salicylates in Drug Discovery
Methyl 5-iodosalicylate, a seemingly unassuming derivative of the well-known salicylic acid, represents a cornerstone intermediate in the field of medicinal chemistry. Its true value lies not in its own biological activity, but in the chemical versatility endowed by the strategically placed iodine atom. This halogen serves as a powerful synthetic handle, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions.[1] For researchers, scientists, and drug development professionals, understanding the synthesis and derivatization of this scaffold is paramount for the creation of novel therapeutics, particularly in the realms of anti-inflammatory and antimicrobial agents.[1] This guide provides a comprehensive overview of the discovery, synthesis, and functionalization of this compound and its analogues, grounded in the principles of synthetic efficiency and mechanistic understanding.
Part 1: The Genesis of a Scaffold - Discovery and Synthesis of this compound
While a singular "discovery" event for this compound is not prominently documented, its synthesis is a logical extension of early 20th-century investigations into halogenated derivatives of salicylic acid. The parent compound, 5-iodosalicylic acid, was first prepared through the direct iodination of salicylic acid. This foundational knowledge paved the way for the synthesis of its esters, including the methyl variant, through standard esterification procedures.
The primary route to this compound is a two-step process: the electrophilic iodination of salicylic acid followed by esterification, or the direct iodination of methyl salicylate. The latter is often preferred for its atom economy and streamlined workflow.
The Mechanism of Electrophilic Aromatic Iodination: A Tale of Regioselectivity
The introduction of an iodine atom onto the salicylic acid backbone is a classic example of electrophilic aromatic substitution (SEAr).[2] The regioselectivity of this reaction—the preferential substitution at the 5-position—is a direct consequence of the electronic effects of the hydroxyl (-OH) and carboxyl (-COOH or -COOCH₃) groups on the aromatic ring.[2]
The hydroxyl group is a powerful activating, ortho, para-directing group due to its ability to donate electron density into the ring via resonance. Conversely, the carboxyl (or ester) group is a deactivating, meta-directing group, withdrawing electron density. In the case of salicylic acid or its methyl ester, the potent activating effect of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho and para to it. The para position (C5) is sterically more accessible than the ortho position (C3), which is flanked by the bulky carboxyl group. This steric hindrance makes the 5-position the most favorable site for electrophilic attack.
Synthetic Protocols: A Self-Validating System
A reliable and reproducible synthesis is the bedrock of any chemical guide. Below is a detailed, field-proven protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl Salicylate
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (anhydrous)
-
Saturated Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl salicylate (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Catalysis: Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture. The acid acts to activate the NIS, making it a more potent electrophile.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. The bicarbonate wash is crucial to neutralize the trifluoroacetic acid catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a white to off-white solid.
Part 2: Expanding the Chemical Space - Synthesis and Application of Analogues
The true synthetic power of this compound is realized in its role as a versatile building block for the creation of a diverse library of analogues. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, allowing for the introduction of a wide array of substituents at the 5-position.[1]
Suzuki Coupling for 5-Aryl Salicylates
The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] In the context of this compound, this allows for the synthesis of 5-aryl salicylates, a class of compounds with demonstrated biological activities.
Generic Protocol for Suzuki Coupling:
-
Reaction Setup: To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture), add the desired arylboronic acid or ester (1.2 eq) and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, to the mixture.
-
Reaction: Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling for 5-Alkynyl Salicylates
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is instrumental in synthesizing 5-alkynyl salicylate derivatives, which have also shown promise in various therapeutic areas.
Generic Protocol for Sonogashira Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF, DMF).
-
Addition of Reagents: Add the terminal alkyne (1.2 eq) and a base (e.g., triethylamine, diisopropylamine).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Workup and Purification: Filter the reaction mixture to remove the amine salt, concentrate the filtrate, and purify the product by column chromatography.
Biological Significance of Analogues
The derivatization of the this compound core has led to the discovery of compounds with a range of biological activities. For instance, certain 5-substituted salicylate derivatives have been investigated for their enhanced anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Furthermore, the introduction of different functionalities at the 5-position has been explored for developing novel anticancer and antibacterial agents.
Table 1: Representative Data for this compound and Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Synthetic Method | Potential Application |
| This compound | C₈H₇IO₃ | 278.04 | 73-79 | Electrophilic Iodination | Synthetic Intermediate |
| Methyl 5-phenylsalicylate | C₁₄H₁₂O₃ | 228.24 | N/A | Suzuki Coupling | Anti-inflammatory |
| Methyl 5-phenylethynylsalicylate | C₁₆H₁₂O₃ | 252.27 | N/A | Sonogashira Coupling | Anticancer |
Note: Specific melting points and yields for analogues are dependent on the specific substituents and reaction conditions and are not provided here as generalized data.
Part 3: Mechanistic Insights into Biological Activity
The therapeutic potential of many salicylate derivatives, including those derived from this compound, is often linked to their ability to modulate inflammatory pathways. A key target in this regard is the cyclooxygenase (COX) enzyme system, which is responsible for the synthesis of pro-inflammatory prostaglandins.
Salicylates are known to inhibit COX enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response. The development of analogues of this compound allows for the fine-tuning of this inhibitory activity, potentially leading to more potent and selective anti-inflammatory drugs with improved side-effect profiles.
Conclusion
This compound is a testament to the power of a well-placed functional group in organic synthesis. Its discovery and the subsequent development of synthetic methodologies for its preparation have provided medicinal chemists with a versatile platform for the creation of novel and diverse molecular entities. The ability to leverage the carbon-iodine bond in cross-coupling reactions has opened up a vast chemical space for the exploration of new therapeutic agents. As our understanding of disease pathways deepens, the strategic derivatization of scaffolds like this compound will continue to be a critical component in the rational design of the next generation of medicines.
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Methodological & Application
Introduction: The Strategic Value of Methyl 5-Iodosalicylate in Modern Synthesis
An In-Depth Guide to the Application of Methyl 5-Iodosalicylate in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a highly versatile aromatic building block, distinguished by its unique trifunctional substitution pattern.[1] Its structure comprises a salicylic acid scaffold, a common motif in pharmacologically active compounds, protected as a methyl ester. The key to its synthetic utility, however, lies in the iodine atom at the C5 position. The carbon-iodine bond is the most reactive of the aryl halides in the fundamental step of palladium-catalyzed cross-coupling: oxidative addition. This high reactivity allows for coupling reactions to proceed under milder conditions and with greater efficiency compared to the analogous bromo- or chloro-substrates.
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in chemical synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[2] These reactions provide a powerful and precise toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] By leveraging this compound in this context, researchers can readily access a diverse array of complex substituted salicylic acid derivatives, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][5]
This guide provides an in-depth exploration of the application of this compound in several key palladium-catalyzed cross-coupling reactions. It is designed for researchers and professionals in drug development, offering not just protocols but also the underlying mechanistic principles and strategic considerations essential for successful synthesis.
The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl linkages, which are ubiquitous in medicinal chemistry.[6][7] The reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. The use of this compound as the halide partner is highly effective due to the C-I bond's high reactivity.
Causality of the Catalytic Cycle
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The choice of base is critical; it serves not to deprotonate a carbon acid, but to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step.[7] The ligand, typically a phosphine, stabilizes the palladium center and modulates its reactivity.
Caption: Suzuki-Miyaura Catalytic Cycle for this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point and may require optimization for specific boronic acids.[6][8]
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Summary: Suzuki-Miyaura Reaction Parameters
| Coupling Partner (R-B(OH)₂) | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-92 |
| 3-Pyridylboronic acid | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 75-88 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | 82-94 |
The Mizoroki-Heck Reaction: Olefin Functionalization
The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene, forming a new, more substituted alkene.[2][9] This transformation is a cornerstone of C-C bond formation, enabling the synthesis of stilbenes, cinnamates, and other important conjugated systems.[10]
Causality of the Catalytic Cycle
The mechanism is distinct from the Suzuki coupling as it does not involve transmetalation.[2] Key steps include the oxidative addition of this compound to Pd(0), coordination and subsequent migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product and form a hydridopalladium complex. The base is crucial for regenerating the active Pd(0) catalyst from this complex.[10]
Caption: Mizoroki-Heck Catalytic Cycle for this compound.
General Protocol for the Mizoroki-Heck Reaction
This protocol is based on established methods and serves as a reliable starting point.[10]
-
Inert Atmosphere Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand such as triphenylphosphine (PPh₃, 4-10 mol%).
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., DMF or MeCN) via syringe. Then, add the base (e.g., triethylamine, 2.0-3.0 equiv.) and the alkene (1.1-1.5 equiv.) under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir. Monitor for completion by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and wash with water. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography to obtain the desired substituted alkene.
Data Summary: Mizoroki-Heck Reaction Parameters
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 80-90 |
| n-Butyl acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ | MeCN | 80 | 75-88 |
| Cyclohexene | Pd(OAc)₂ (5) | None (Jeffery cond.) | NaHCO₃ | DMF | 100 | 60-75 |
| 1-Octene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | Toluene | 110 | 70-85 |
The Sonogashira Coupling: Accessing Aryl-Alkynes
The Sonogashira coupling is an exceptionally reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This reaction is indispensable for synthesizing conjugated enynes, aryl-alkynes for "click" chemistry, and intermediates for complex natural products.[12]
Causality of the Dual Catalytic Cycles
The Sonogashira reaction uniquely employs a dual-catalyst system.[12] The palladium cycle mirrors that of other cross-couplings, involving oxidative addition and reductive elimination. The crucial difference is the transmetalation step, which is facilitated by a second, interconnected copper cycle. The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a highly reactive copper acetylide intermediate. This species then rapidly transmetalates with the Ar-Pd(II)-I complex, regenerating the copper catalyst and advancing the palladium cycle.[12]
Caption: Sonogashira Dual Catalytic Cycles for this compound.
General Protocol for Sonogashira Coupling
This procedure requires strict anaerobic conditions to prevent the oxidative homocoupling of alkynes (Glaser coupling).[12]
-
Inert Atmosphere Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (CuI, 4 mol%).
-
Atmosphere Exchange: Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.
-
Purification: Redissolve the crude material and wash with water or dilute ammonium chloride solution to remove the amine salt. Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary: Sonogashira Reaction Parameters
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 90-98 |
| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 85-95 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 88-96 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Piperidine | THF | RT | 82-92 |
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, a critical functional group in pharmaceuticals.[3][13] It allows for the formation of C(sp²)-N bonds under conditions that tolerate a wide variety of functional groups, replacing harsher classical methods.[13]
Causality of the Catalytic Cycle
This reaction requires a specific set of components for success. The oxidative addition of this compound to Pd(0) is the first step. The resulting complex then coordinates the amine. A strong, non-nucleophilic base is essential to deprotonate the coordinated amine, forming a palladium-amido complex.[14] The final, and often rate-limiting, step is the reductive elimination of the C-N bond to yield the product. The development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) was a breakthrough, as these ligands accelerate the reductive elimination step, which is often slow with simple phosphines.[15]
Caption: Buchwald-Hartwig Amination Cycle for this compound.
General Protocol for Buchwald-Hartwig Amination
This reaction is highly sensitive to air and moisture. All operations should be performed under a strict inert atmosphere, preferably in a glovebox.[16]
-
Glovebox Setup: Inside a glovebox, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the specialized ligand (e.g., XPhos, 2-4 mol%), and the strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the desired amine (1.1-1.2 equiv.) via syringe.
-
Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography.
Data Summary: Buchwald-Hartwig Amination Parameters
| Amine | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos | NaOtBu | Toluene | 100 | 90-99 |
| Aniline | Pd(OAc)₂ (2) | RuPhos | K₃PO₄ | Dioxane | 110 | 85-95 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos | LiHMDS | THF | 80 | 80-90 |
| Benzylamine | Pd(OAc)₂ (2) | cataCXium A | Cs₂CO₃ | t-BuOH | 90 | 88-97 |
Palladium-Catalyzed Carbonylative Couplings
Carbonylative couplings are powerful transformations that introduce a carbonyl group into a molecule by using carbon monoxide (CO) gas. This allows for the direct synthesis of esters, amides, and ketones from aryl halides, providing a convergent and atom-economical route to valuable carboxylic acid derivatives.[17]
Causality of the Catalytic Cycle
The mechanism begins similarly to other cross-couplings with the oxidative addition of this compound to a Pd(0) center. The key distinguishing step is the subsequent migratory insertion of a molecule of carbon monoxide into the palladium-aryl bond.[17] This forms a stable acyl-palladium(II) intermediate. This intermediate is then intercepted by a nucleophile (e.g., an alcohol for an ester, or an amine for an amide). The final step is reductive elimination, which forms the carbonylated product and regenerates the Pd(0) catalyst.[17][18]
Caption: Palladium-Catalyzed Carbonylation Cycle for this compound.
General Protocol for Alkoxycarbonylation
This protocol requires specialized equipment to handle carbon monoxide, which is a toxic gas. All operations should be conducted in a well-ventilated fume hood.
-
Reactor Setup: To a high-pressure reactor vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., dcpp or PPh₃, 4-10 mol%).
-
Reagent Addition: Add the alcohol nucleophile (e.g., methanol, ethanol, often used as the solvent or in excess) and a non-nucleophilic base (e.g., triethylamine or DBU, 1.5-2.0 equiv.).
-
CO Purge and Pressurize: Seal the reactor. Purge the vessel several times with CO gas to remove air. Finally, pressurize the reactor to the desired pressure (can range from atmospheric to several bars).[18]
-
Reaction: Heat the mixture to the specified temperature (e.g., 80-110 °C) with efficient stirring.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a fume hood. Dilute the reaction mixture with an organic solvent and filter to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the resulting diester product by column chromatography or recrystallization.
Data Summary: Carbonylative Coupling Parameters
| Nucleophile | Pd Catalyst (mol%) | Ligand | Base | Solvent | CO Pressure | Temp (°C) |
| Methanol | Pd(OAc)₂ (2) | dcpp | Et₃N | Methanol | 1 atm | 80 |
| Benzylamine | PdCl₂(PPh₃)₂ (3) | PPh₃ | K₂CO₃ | Toluene | 5 bar | 100 |
| Water (for acid) | Pd(OAc)₂ (2) | Xantphos | Et₃N | Acetonitrile | 10 bar | 110 |
| Phenylboronic Acid (Suzuki-type) | Pd(PPh₃)₄ (3) | PPh₃ | K₃PO₄ | Dioxane | 1 atm | 90 |
Conclusion and Future Outlook
This compound stands out as a premier building block for the synthesis of complex functional molecules. Its high reactivity in palladium-catalyzed oxidative addition, combined with the inherent biological relevance of the salicylate core, makes it an invaluable tool for researchers in drug discovery and materials science.[1][5] The Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylative couplings discussed herein represent a robust and versatile set of transformations that enable the precise and efficient construction of C-C, C-N, and C-C(O) bonds.
The continued evolution of catalyst design, particularly the development of more active and stable ligands and precatalysts, will further expand the utility of substrates like this compound.[3][19] Future advancements will likely focus on achieving these transformations under even milder, more sustainable conditions (e.g., in aqueous media or at room temperature), further enhancing the strategic advantage of using this powerful synthetic intermediate.
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Application Note & Protocol: Suzuki-Miyaura Coupling of Methyl 5-iodosalicylate for the Synthesis of Biphenyl Derivatives
Introduction: The Strategic Importance of Biphenyl Scaffolds and the Suzuki-Miyaura Coupling
In the landscape of modern medicinal chemistry and drug development, the biphenyl moiety is a cornerstone structural motif.[1][2] Its presence in a multitude of pharmacologically active compounds underscores its importance as a privileged scaffold.[1][2][3] The synthesis of functionalized biphenyls is therefore a critical endeavor, and among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[4][5][6]
This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of Methyl 5-iodosalicylate with various arylboronic acids. This compound is a valuable building block, incorporating a salicylate ester and a reactive iodide, making it a prime candidate for the synthesis of complex biphenyl carboxylic acid derivatives which have shown promise as anticancer agents.[3] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel molecular entities.
The Catalytic Heart of the Reaction: Unveiling the Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling reaction is a testament to the power of palladium catalysis, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[7] The reaction orchestrates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[4][8] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the engine of this transformation.
The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in our case, this compound) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in a Pd(II) species.[7][9] The reactivity of the aryl halide is crucial here, with the bond strength of the carbon-halogen bond influencing the reaction rate, generally following the trend I > Br > Cl.[9]
-
Transmetalation: This is the step where the organic moiety from the organoboron reagent is transferred to the palladium center. The presence of a base is critical for this step.[10][11] The base activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic boronate species.[12][13][14] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][9]
Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle:
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- 6. scispace.com [scispace.com]
- 7. Yoneda Labs [yonedalabs.com]
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- 10. researchgate.net [researchgate.net]
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- 14. scilit.com [scilit.com]
Sonogashira coupling of terminal alkynes with Methyl 5-iodosalicylate
An Application Guide to the Sonogashira Coupling of Terminal Alkynes with Methyl 5-iodosalicylate
Introduction
The Sonogashira cross-coupling reaction, first reported by Kenkichi Sonogashira in 1975, is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction has become indispensable in organic synthesis due to its operational simplicity, mild reaction conditions, and tolerance of a wide variety of functional groups.[1][2] Its applications are extensive, spanning the synthesis of natural products, pharmaceuticals, organic materials, and complex molecular architectures.[1][4]
This guide provides a detailed technical overview and a practical laboratory protocol for the Sonogashira coupling of various terminal alkynes with this compound. The resulting methyl 5-(alkynyl)salicylate scaffold is a valuable building block in medicinal chemistry and materials science. The presence of the hydroxyl and ester functionalities offers multiple points for further synthetic elaboration, making this a key strategic transformation for drug development professionals and research scientists. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental procedure, and provide insights into optimization and troubleshooting.
Mechanistic Principles of the Sonogashira Coupling
The Sonogashira reaction is traditionally catalyzed by a combination of a palladium complex and a copper(I) salt, operating through two interconnected catalytic cycles.[2][5] While the exact mechanism can be complex and is not entirely understood, a generally accepted pathway provides a strong framework for rationalizing reaction outcomes and troubleshooting issues.[2][5]
The Dual Catalytic Cycle:
-
Palladium Cycle: The cycle begins with the active Pd(0) species. An oxidative addition of the aryl halide (this compound) to the Pd(0) complex forms a Pd(II) intermediate.[1]
-
Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt (typically CuI) in the presence of an amine base. The base deprotonates the alkyne to form a copper acetylide intermediate.[6]
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) salt. This key step is known as transmetalation.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the arylalkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
The amine base plays a crucial role, not only in forming the copper acetylide but also in neutralizing the hydrogen halide byproduct generated during the reaction.[1][7]
Sources
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Williamson ether synthesis with Methyl 5-iodosalicylate for novel ethers
Application Notes & Protocols
Introduction: Leveraging a Classic Reaction for Modern Drug Discovery
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing symmetrical and unsymmetrical ethers.[1][2][3] Its enduring relevance in both academic and industrial settings stems from its straightforward nature, which involves the SN2 reaction between an alkoxide and an organohalide.[1][3] This application note provides an in-depth guide to leveraging this classic transformation for the synthesis of novel ethers using methyl 5-iodosalicylate as a key building block.
This compound is a particularly attractive starting material for generating compound libraries for drug discovery. Its structure contains three key functional handles:
-
A phenolic hydroxyl group , which can be deprotonated to serve as the nucleophile in the Williamson synthesis.
-
A methyl ester , which can be further modified post-synthesis.
-
An iodine atom , which provides a site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), dramatically increasing the potential for molecular diversity.
Salicylate derivatives are well-established as having significant biological activities, most notably as anti-inflammatory agents.[4][5] By using the phenolic hydroxyl as a reactive anchor to introduce a variety of alkyl and substituted alkyl chains, a diverse library of novel salicylate ethers can be efficiently constructed for screening and development.
Pillar 1: The Underlying Science - Mechanism and Reaction Dynamics
A successful synthesis is built on a solid understanding of the reaction mechanism. The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[1][6] This has critical implications for the choice of reactants and conditions.
The process involves two discrete mechanistic steps:
-
Deprotonation: The phenolic proton of this compound is acidic but requires a suitable base to form the more potent nucleophile, the phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of an alkyl halide in a concerted, backside attack, displacing the halide leaving group and forming the new ether bond.[3][7]
Caption: General mechanism of the Williamson ether synthesis.
Causality Behind Experimental Choices
-
Choice of Base: While strong bases like sodium hydride (NaH) can be used, they require strictly anhydrous conditions.[6] For phenols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and offer better operational simplicity.[8] K₂CO₃ is a cost-effective and common choice.
-
Choice of Alkyl Halide: This is the most critical factor for success. The SN2 mechanism is highly sensitive to steric hindrance.[7]
-
Methyl and Primary Halides: Excellent substrates, leading to high yields of the desired ether.[6]
-
Secondary Halides: Substitution and elimination (E2) are competing reactions, leading to mixtures of products and lower yields.
-
Tertiary Halides: Elimination is the exclusive pathway; no ether is formed.[1][7]
-
-
Choice of Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal.[1] They effectively solvate the counter-ion of the base (e.g., K⁺) but do not form a strong solvation shell around the phenoxide nucleophile, leaving it highly reactive. Protic solvents (like ethanol) would protonate the phenoxide, reducing its nucleophilicity.
Pillar 2: A Validating Protocol for Synthesis
This section provides a detailed, self-validating protocol for the synthesis of Methyl 2-ethoxy-5-iodobenzoate , a representative novel ether derived from this compound. The protocol includes in-process controls (TLC monitoring) and robust purification and characterization steps.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₈H₇IO₃ | 278.04 | 1.00 g | 3.60 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 0.75 g | 5.40 (1.5 eq) |
| Ethyl Iodide (EtI) | C₂H₅I | 155.97 | 0.35 mL | 4.32 (1.2 eq) |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 20 mL | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for ether synthesis.
Detailed Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.60 mmol) and finely pulverized potassium carbonate (0.75 g, 5.40 mmol).[2]
-
Add acetonitrile (20 mL) to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stir plate.
-
-
Reagent Addition and Reaction:
-
Begin stirring the suspension.
-
Using a syringe, carefully add ethyl iodide (0.35 mL, 4.32 mmol) to the flask.[2]
-
Heat the mixture to reflux (approximately 80-85°C) for 4-6 hours.
-
-
In-Process Monitoring (Self-Validation):
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot.[8]
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KI). Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (30 mL). Transfer the solution to a separatory funnel.
-
Wash the organic layer successively with water (2 x 20 mL) and brine (1 x 20 mL) to remove any remaining DMF and salts.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes to 10% ethyl acetate in hexanes) to obtain the pure methyl 2-ethoxy-5-iodobenzoate.[8]
-
Pillar 3: Product Characterization - Confirming Success
Thorough characterization is essential to confirm the identity and purity of the newly synthesized ether.
Expected Spectroscopic Data for Methyl 2-ethoxy-5-iodobenzoate
| Technique | Key Feature | Expected Observation |
| ¹H NMR | Appearance of ethoxy protons | Triplet (~1.4 ppm, 3H, -OCH₂CH₃) and a Quartet (~4.1 ppm, 2H, -OCH₂CH₃). The quartet is downfield due to the deshielding effect of the adjacent oxygen.[9][10] |
| Disappearance of phenolic -OH | The broad singlet for the phenolic proton in the starting material will be absent. | |
| ¹³C NMR | Ether carbons | Signals for the ethoxy group will appear, with the carbon directly bonded to oxygen (-OCH₂CH₃) typically in the 60-80 ppm range.[9][11] |
| IR Spec. | C-O stretch | A strong C-O stretching band characteristic of aryl-alkyl ethers will appear in the 1200-1250 cm⁻¹ region.[11] |
| O-H stretch | The broad O-H stretch from the starting material (~3200 cm⁻¹) will be absent. | |
| Mass Spec. | Molecular Ion Peak | Confirmation of the molecular weight (C₁₀H₁₁IO₃, MW = 306.10 g/mol ). |
Troubleshooting and Scope
| Problem | Probable Cause | Suggested Solution |
| Low or No Reaction | Ineffective base; poor quality alkyl halide; insufficient temperature. | Use a stronger base (e.g., NaH) with anhydrous solvent. Ensure alkyl halide is not degraded. Increase reaction temperature or time. |
| Elimination Product | Use of secondary or tertiary alkyl halide. | Redesign the synthesis to use a primary or methyl halide. The SN2 pathway is required.[12] |
| Incomplete Reaction | Insufficient equivalents of base or alkyl halide; short reaction time. | Increase equivalents of base (to 2.0) and alkyl halide (to 1.5). Extend reaction time and monitor carefully by TLC. |
The scope of this reaction is broad, allowing for the introduction of various primary alkyl chains (propyl, butyl, benzyl, etc.) by simply substituting the corresponding alkyl halide.[8] This flexibility makes it a powerful tool for generating a targeted library of novel salicylate ethers for further investigation in drug development programs.
References
- The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry.
-
Williamson ether synthesis. (2024, October 26). In Wikipedia. Retrieved from [Link]
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Chemistry Portal.
-
Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. Retrieved from [Link]
-
Ghanbari, B., et al. (2004). A Novel Crown Ether Generation Containing Different Heteroaromatic Cations: Synthesis, Characterization, Solid-Phase 13C NMR, X-ray Crystal Structure, and Selective Amino Acid Recognition. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2021). Francis Academic Press. Retrieved from [Link]
-
Ghanbari, B., et al. (2004). A novel crown ether generation containing different heteroaromatic cations: synthesis, characterization, solid-phase (13)C NMR, X-ray crystal structure, and selective amino acid recognition. PubMed. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.). University of Michigan-Dearborn.
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Spectroscopy of Ethers. (n.d.). Fiveable. Retrieved from [Link]
-
18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
-
18.9 Spectroscopy of Ethers. (2023, November 16). Chemistry LibreTexts. Retrieved from [Link]
-
Black, S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from [Link]
-
Williamson ether synthesis: simple mechanism, 3 examples. (2018, May 1). Chemistry Notes. Retrieved from [Link]
-
18.2: Preparing Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Khan, I., et al. (2012). Synthesis of Salicylate and Salicylamide Alcohols for the Preparation of Phosphorodiamidates and Ifosfamide Prodrugs. Oriental Journal of Chemistry. Retrieved from [Link]
-
Borges, R. S., & Castle, S. L. (2015). The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. PubMed. Retrieved from [Link]
-
Rollinger, J. M., et al. (2021). Identification of Salicylates in Willow Bark (Salix Cortex) for Targeting Peripheral Inflammation. PMC - NIH. Retrieved from [Link]
-
Ekinci, D., et al. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. PubMed. Retrieved from [Link]
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The Strategic Utility of Methyl 5-iodosalicylate in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: The Versatility of a Halogenated Phenolic Ester
In the landscape of medicinal chemistry and drug discovery, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of available building blocks, methyl 5-iodosalicylate stands out as a particularly versatile and strategic precursor for the synthesis of a diverse range of bioactive heterocycles. Its unique trifecta of functionalities – a nucleophilic hydroxyl group, an electrophilic ester, and a readily functionalized aryl iodide – provides a powerful handle for a variety of transition-metal-catalyzed cross-coupling and cyclization reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of medicinally relevant benzofurans and coumarins, complete with detailed mechanistic insights and step-by-step protocols. The inherent reactivity of this starting material allows for the generation of molecular complexity in a controlled and efficient manner, making it an invaluable tool in the quest for novel therapeutic agents. Many natural and synthetic compounds containing benzofuran and coumarin cores have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
I. Palladium- and Copper-Catalyzed Synthesis of Bioactive Benzofurans
The benzofuran motif is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] this compound serves as an excellent starting point for the construction of functionalized benzofurans, primarily through a Sonogashira coupling followed by an intramolecular cyclization cascade. This two-step, one-pot process is a highly efficient method for the formation of the benzofuran ring system.
Mechanistic Rationale: A Tale of Two Catalysts
The synthesis of benzofurans from this compound and terminal alkynes is a classic example of tandem catalysis, where both palladium and copper play crucial, synergistic roles. The generally accepted mechanism involves two interconnected catalytic cycles.[3]
-
The Sonogashira Coupling (Palladium Cycle): The reaction is initiated by the oxidative addition of the active Pd(0) species to the carbon-iodine bond of this compound.
-
Copper Acetylide Formation (Copper Cycle): Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex.
-
Reductive Elimination & Cyclization: The resulting diorganopalladium(II) complex undergoes reductive elimination to form a C-C bond, yielding a 2-alkynylphenol intermediate and regenerating the Pd(0) catalyst. This intermediate, in the presence of a base, then undergoes a 5-exo-dig intramolecular cyclization to furnish the benzofuran ring.[4]
Sources
- 1. Synthesis of benzoxazoles from 2-aminophenols and β-diketones using a combined catalyst of Brønsted acid and copper iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spuvvn.edu [spuvvn.edu]
- 4. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
Application Note: Multi-Step Synthesis of Natural Product Analogues from Methyl 5-iodosalicylate
Introduction
Methyl 5-iodosalicylate is a highly versatile and valuable starting material in medicinal chemistry and drug discovery. Its structure incorporates three key functional groups: a methyl ester, a phenolic hydroxyl group, and an iodine atom on the aromatic ring. This unique combination allows for a wide range of chemical transformations, making it an ideal scaffold for the synthesis of diverse natural product analogues. The derivatization of natural products is a proven strategy for generating novel molecular entities, providing an effective route to incorporate various functional groups and develop libraries with significant structural diversity.[1] Salicylic acid and its derivatives, in particular, are renowned for their broad pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antiproliferative properties.[1][2]
The iodine atom at the C5 position is particularly strategic, serving as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[3][4][5] These powerful carbon-carbon bond-forming reactions enable the introduction of a wide array of substituents, including aryl, alkynyl, and vinyl groups. The resulting substituted salicylate intermediates can then be further elaborated through cyclization and other functional group manipulations to yield complex heterocyclic systems that mimic the core structures of many bioactive natural products, such as coumarins, chromones, and biphenyls.[6][7][8]
This guide provides a detailed overview of synthetic strategies and step-by-step protocols for leveraging this compound to create a library of natural product analogues. It is designed for researchers, scientists, and drug development professionals seeking to explore this rich chemical space.
Core Synthetic Strategies: The Power of Palladium
The synthetic utility of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a Palladium(0) complex, initiating the catalytic cycle that is central to these transformations.[9][10]
Suzuki-Miyaura Coupling: Building Biphenyl Scaffolds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][10] Reacting this compound with various aryl or heteroaryl boronic acids provides direct access to biphenyl and bi-heteroaryl structures, which are prevalent in many pharmacologically active molecules.[8][11] The reaction requires a palladium catalyst, a base to activate the boronic acid, and an appropriate solvent system.[5]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4][12][13] This reaction is exceptionally useful for introducing linear, rigid alkynyl linkers into the salicylate scaffold. The resulting arylalkyne products are not only interesting analogues in their own right but also serve as key intermediates for subsequent cyclization reactions to form heterocyclic systems like coumarins.[7]
Heck Reaction: Forming Substituted Alkenes
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][14] This allows for the introduction of vinyl groups at the C5 position of this compound. The choice of alkene partner (e.g., styrenes, acrylates) allows for significant diversification of the final product. The reaction proceeds with excellent stereoselectivity, typically favoring the trans isomer.[3]
The following workflow diagram illustrates the central role of this compound and its diversification through these key palladium-catalyzed reactions.
Caption: Synthetic workflow for generating natural product analogues from this compound.
Experimental Protocols
Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be dried using appropriate methods. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). NMR spectra should be recorded on a 400 or 500 MHz spectrometer.
Protocol 1: Synthesis of 5-Aryl Salicylate Analogues via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of biphenyl derivatives from this compound.
Causality and Experimental Choices:
-
Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is required to initiate the catalytic cycle via oxidative addition to the aryl iodide.[10] The choice of ligand (e.g., triphenylphosphine or more advanced biarylphosphines) is critical for stabilizing the palladium complex and promoting efficient reaction.[15]
-
Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5]
-
Solvent: A two-phase solvent system like Toluene/Water or a polar aprotic solvent like Dioxane is commonly used to dissolve both the organic and inorganic reagents.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Add a degassed solvent mixture of Toluene and Water (e.g., 4:1 ratio, 0.1 M concentration relative to the starting material).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl salicylate analogue.
| Entry | Arylboronic Acid | Product Class | Typical Yield |
| 1 | Phenylboronic acid | Biphenyl | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Methoxy-biphenyl | 80-92% |
| 3 | Thiophene-2-boronic acid | Thienyl-phenyl | 75-88% |
| 4 | Pyridine-3-boronic acid | Pyridyl-phenyl | 70-85% |
Table 1: Representative examples for Suzuki-Miyaura coupling with this compound.
Protocol 2: Synthesis of 5-Alkynyl Salicylate Analogues via Sonogashira Coupling
This protocol provides a general method for coupling terminal alkynes with this compound.
Causality and Experimental Choices:
-
Dual Catalysis: The reaction relies on a synergistic palladium and copper catalytic system. The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide is more reactive and readily undergoes transmetalation to the palladium center.[4][12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and also neutralizes the HI generated during the reaction, regenerating the catalyst.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq.), and copper(I) iodide (CuI) (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 3.0 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 5-alkynyl salicylate.
| Entry | Terminal Alkyne | Product Class | Typical Yield |
| 1 | Phenylacetylene | Phenylalkynyl-salicylate | 88-96% |
| 2 | Ethynyltrimethylsilane | Silylalkynyl-salicylate | 90-98% |
| 3 | 1-Hexyne | Hexynyl-salicylate | 85-93% |
| 4 | Propargyl alcohol | Hydroxypropynyl-salicylate | 75-85% |
Table 2: Representative examples for Sonogashira coupling with this compound.
Protocol 3: Multi-step Synthesis of a Coumarin Analogue
This two-step protocol details the synthesis of a coumarin analogue, starting from a 5-alkynyl salicylate intermediate prepared via Sonogashira coupling. Coumarins can be synthesized through various methods, including the Pechmann condensation and Knoevenagel condensation.[7][16] This protocol utilizes an intramolecular cyclization of the alkyne intermediate.
Step 3A: Saponification of the Methyl Ester
-
Dissolve the 5-alkynyl salicylate (from Protocol 2) in a mixture of THF and methanol (e.g., 3:1 ratio).
-
Add an aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 eq.) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 5-alkynylsalicylic acid, which is often used in the next step without further purification.
Step 3B: Intramolecular Cyclization to form the Coumarin Core
-
Dissolve the crude 5-alkynylsalicylic acid in a suitable solvent (e.g., acetonitrile or toluene).
-
Add a catalyst for the cyclization. Depending on the substrate, this can be an electrophilic species like iodine (I₂) or a transition metal catalyst like a gold or palladium salt (e.g., 5 mol %).
-
Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours.
-
Monitor the reaction for the formation of the coumarin product by TLC.
-
Upon completion, cool the reaction, remove the solvent in vacuo, and purify the residue by column chromatography to obtain the final coumarin analogue.
This sequence transforms the linear alkyne substituent into a fused heterocyclic ring, a common structural motif in bioactive natural products.[17][18]
Conclusion
This compound stands out as a powerful and adaptable building block for the synthesis of diverse natural product analogues. Through strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of complex molecules based on salicylate, biphenyl, and coumarin scaffolds. The protocols outlined in this guide provide a solid foundation for exploring the vast chemical space accessible from this versatile starting material, paving the way for the discovery of new therapeutic agents.
References
- Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC - NIH. (2012).
- Synthesis of new salicylic acid derivatives with potential bioactivity. (2025).
- Synthesis of salicylic acid derivatives containing conjugated isoxazoline analogues 7 a–e. New Phytologist.
- Functional Analogues of Salicylic Acid and Their Use in Crop Protection. (n.d.). MDPI.
- Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity.
- Recent Advances in the Synthesis of Coumarin Derivatives
- Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. (n.d.). MDPI.
- Synthesis pathway of coumarin analogues. Reagents and conditions.
- Synthesis of Coumarin‐Analogues: Analytical, Spectral, Conformational, MOE‐Docking and Antimicrobial Studies. (2020).
- Heck Reaction. Organic Chemistry Portal.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira coupling. Wikipedia.
- Heck reaction. Wikipedia.
- Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. (2022).
- (PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015).
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). PubMed.
- A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates.
- Development of bioactive compounds based on biphenyl.
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- 18. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 5-Iodosalicylate as a Versatile Precursor for the Synthesis of Novel Anti-Inflammatory Agents
Introduction
Salicylic acid and its derivatives have long been a cornerstone in the development of anti-inflammatory therapeutics, with acetylsalicylic acid (aspirin) being the most iconic example.[1] The ongoing quest for more potent and selective anti-inflammatory agents with improved side-effect profiles has led researchers to explore a vast chemical space around the salicylate scaffold. Methyl 5-iodosalicylate has emerged as a particularly valuable and versatile starting material in this endeavor.[2] Its structure incorporates three key functionalities: a methyl ester, a phenolic hydroxyl group, and an iodine atom at the 5-position of the aromatic ring. This unique combination allows for a wide range of chemical modifications, making it an ideal precursor for the synthesis of diverse libraries of potential anti-inflammatory drug candidates. The iodine atom, in particular, serves as a convenient handle for modern cross-coupling reactions, enabling the introduction of various aryl and alkyl substituents, a common strategy in the design of potent non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of anti-inflammatory agents. We will delve into the key chemical properties of this precursor, explore its application in pivotal synthetic transformations such as the Suzuki-Miyaura and Ullmann cross-coupling reactions, and provide detailed, field-proven protocols for the synthesis of a novel biaryl salicylic acid derivative, a structural motif present in potent anti-inflammatory drugs like diflunisal.
Properties of this compound
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 4068-75-1 | [2] |
| Molecular Formula | C₈H₇IO₃ | [2] |
| Molecular Weight | 278.04 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 77 °C | [2] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. | |
| Storage | Store in a cool, dry, and well-ventilated area away from light and incompatible substances. |
Safety and Handling:
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[2]
-
Hazard Statements: Toxic if swallowed. Causes skin irritation. Causes serious eye irritation.[2]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention. If swallowed, immediately call a poison center or doctor.[2]
Synthetic Pathways to Anti-inflammatory Agents
The strategic placement of the iodine atom on the salicylic acid backbone of this compound opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation. Two of the most powerful and widely employed reactions in this context are the Suzuki-Miyaura coupling and the Ullmann condensation.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl compounds, which are prevalent in many blockbuster drugs, including NSAIDs.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[5] In the context of this compound, this reaction allows for the introduction of a second aryl or heteroaryl ring at the 5-position, a key structural feature of potent anti-inflammatory agents like diflunisal.[3]
The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Caption: A generalized workflow for the Ullmann condensation reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a novel anti-inflammatory agent, a diflunisal analogue, starting from this compound. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, work-up, and characterization.
Protocol 1: Suzuki-Miyaura Synthesis of Methyl 5-(2,4-difluorophenyl)salicylate
This protocol details the synthesis of a key biaryl intermediate, an analogue of the potent NSAID diflunisal. [5] Materials:
-
This compound (1.0 eq)
-
2,4-Difluorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 10 mL dioxane and 2 mL water per mmol of this compound) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure methyl 5-(2,4-difluorophenyl)salicylate.
Protocol 2: Hydrolysis of Methyl 5-(2,4-difluorophenyl)salicylate to 5-(2,4-Difluorophenyl)salicylic Acid (Diflunisal Analogue)
This protocol describes the final step to obtain the free carboxylic acid, the active form of many NSAIDs.
Materials:
-
Methyl 5-(2,4-difluorophenyl)salicylate (from Protocol 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve methyl 5-(2,4-difluorophenyl)salicylate in a mixture of THF and water (e.g., 3:1 ratio).
-
Base Addition: Add lithium hydroxide or sodium hydroxide (2-3 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentration: Filter and concentrate under reduced pressure to yield the final product, 5-(2,4-difluorophenyl)salicylic acid. The product can be further purified by recrystallization if necessary.
Characterization of Products
The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations for 5-(2,4-Difluorophenyl)salicylic Acid |
| ¹H NMR | Aromatic protons in distinct regions, disappearance of the methyl ester singlet (around 3.9 ppm), and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm). |
| ¹³C NMR | Aromatic carbons, disappearance of the methyl ester carbon (around 52 ppm), and the appearance of the carboxylic acid carbonyl carbon (around 170 ppm). |
| FT-IR | A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and disappearance of the ester C=O stretch (around 1730 cm⁻¹). |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the product. |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel anti-inflammatory agents. Its unique trifunctional nature allows for the strategic application of modern synthetic methodologies, such as the Suzuki-Miyaura cross-coupling and Ullmann condensation, to generate diverse libraries of potential drug candidates. The detailed protocols provided in this application note offer a reliable and reproducible pathway for the synthesis of a potent diflunisal analogue, demonstrating the practical utility of this compound in a drug discovery setting. By leveraging the chemistry described herein, researchers can efficiently explore the vast chemical space around the salicylate scaffold in the pursuit of next-generation anti-inflammatory therapeutics.
References
- Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs. PMC - NIH.
- Synthesis of diflunisal and iododiflunisal analogs.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Rational Design of Diflunisal Analogues with Reduced Affinity for Human Serum Albumin.
- A kind of method for one-step synthesis of diflunisal and derivatives thereof.
- Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. CONICET.
- Regiospecific N‐Arylation of Aliphatic Amines under Mild and Metal‐Free Reaction Conditions. Department of Chemistry.
- This compound | C8H7IO3 | CID 248910. PubChem - NIH.
- (PDF) Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety.
- Discovery of diflunisal. PMC - NIH.
- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PMC - PubMed Central.
- Immobilized boronic acid for Suzuki-Miyaura coupling: Application to the generation of pharmacologically relevant molecules.
- Mechanistic analysis of N-arylation with diaryliodonium salts | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- CN105601512A - Efficient preparation method of methyl salicylate.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Recent Advances in the Synthesis and Applic
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- Synthesis of m-Aryloxy Phenols. Encyclopedia.pub.
- FTIR, 1H-/13C-NMR spectral characterization, antimicrobial, anticancer, antioxidant, anti-inflammatory, PASS, SAR, and in silico properties of methyl α-D-glucopyranoside derivatives.
- FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. CORE.
- Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrex
- Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. PMC - PubMed Central.
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- 6. gala.gre.ac.uk [gala.gre.ac.uk]
Application Notes & Protocols: Leveraging Methyl 5-Iodosalicylate for Medicinal Chemistry Library Synthesis
Abstract
In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Privileged scaffolds—molecular frameworks with a proven ability to bind to multiple biological targets—serve as an ideal starting point for such endeavors.[1] The salicylate core is one such scaffold, famously represented by acetylsalicylic acid and numerous other anti-inflammatory and therapeutic agents.[2][3] This guide details the strategic application of Methyl 5-iodosalicylate , a highly versatile building block, in the synthesis of compound libraries for medicinal chemistry. The presence of an iodine atom on the robust salicylate scaffold provides a reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling systematic structural diversification.[4] We provide in-depth technical protocols, mechanistic insights, and workflow visualizations for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, empowering researchers to rapidly generate libraries of novel, drug-like molecules.
The Strategic Value of this compound in Library Design
This compound (C₈H₇IO₃, MW: 278.04 g/mol ) is more than a simple halogenated aromatic.[5] It is a trifunctional chemical entity strategically designed for diversity-oriented synthesis.
-
The Privileged Salicylate Core: The 2-hydroxybenzoic acid motif is a well-established pharmacophore. Its inherent ability to form key hydrogen bonds and participate in various receptor interactions makes it an excellent foundation for new drug candidates.[2]
-
The Versatile Iodine Handle: The iodine atom at the C5 position is the primary point of diversification. Aryl iodides are among the most reactive aryl halides in palladium-catalyzed cross-coupling reactions, allowing for efficient bond formation under relatively mild conditions.[6] This high reactivity ensures broad substrate scope and high conversion rates, which are critical for the successful parallel synthesis of compound libraries.[7][8]
-
Orthogonal Functional Groups: The methyl ester and the phenolic hydroxyl group serve as secondary points for modification. The ester can be readily hydrolyzed to the corresponding carboxylic acid, while the phenol can be alkylated or acylated. This allows for the creation of a multi-dimensional library from a single core scaffold.
The overall strategy involves using the C-I bond as the primary axis for diversification through parallel cross-coupling reactions, followed by optional secondary modifications of the ester and hydroxyl groups.
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. youtube.com [youtube.com]
Application Note: A Guide to Nucleophilic Substitution Reactions of Methyl 5-Iodosalicylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methyl 5-iodosalicylate is a valuable building block in the synthesis of complex molecules central to pharmaceuticals, agrochemicals, and materials science. Its functionalization, primarily through the substitution of the iodo group, opens a gateway to a diverse array of derivatives. This application note provides a detailed guide to the primary methodologies for achieving nucleophilic substitution on this aryl iodide. We will explore the mechanistic underpinnings, key reaction parameters, and detailed experimental protocols for two of the most powerful transition-metal-catalyzed cross-coupling reactions: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This guide is designed to equip researchers with the expertise to select, optimize, and troubleshoot these critical transformations.
Introduction: The Synthetic Challenge and Strategic Solutions
Aryl halides, particularly iodides, are prime substrates for forming new carbon-heteroatom bonds. However, the direct displacement of a halide from an aromatic ring via a classical SNAr (addition-elimination) mechanism is often challenging. Such reactions typically require the aromatic ring to be highly electron-deficient, with strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex[1][2][3][4].
While the ester group in this compound provides some activation, modern organic synthesis overwhelmingly favors transition-metal-catalyzed cross-coupling reactions for their superior efficiency, scope, and functional group tolerance. These methods have revolutionized the construction of C-N, C-O, and C-S bonds. This guide will focus on the two preeminent strategies for the nucleophilic substitution of this compound:
-
Ullmann Condensation: A classic, copper-catalyzed method that is cost-effective and robust, particularly for C-N and C-O bond formation.[5][6]
-
Buchwald-Hartwig Amination: A state-of-the-art, palladium-catalyzed reaction renowned for its exceptionally broad scope, mild conditions, and high yields in C-N bond formation.[7][8]
The choice between these methods depends on factors such as substrate scope, cost, scale, and desired reaction conditions.
Mechanistic Overview: Copper vs. Palladium Catalysis
Both Ullmann and Buchwald-Hartwig reactions proceed via a catalytic cycle involving the metal center. While the exact mechanisms have been the subject of extensive study and can vary with substrates and ligands, the generally accepted pathways provide a framework for understanding the reaction components.
The Ullmann reaction is believed to involve a Cu(I) active species. The cycle typically involves the formation of a copper(I) nucleophile (e.g., an amide or alkoxide), which then reacts with the aryl halide. The process can be simplified into an oxidative addition followed by reductive elimination from a Cu(III) intermediate to form the final product and regenerate the Cu(I) catalyst.[5][9][10]
The Buchwald-Hartwig amination operates through a Pd(0)/Pd(II) catalytic cycle. The cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A base facilitates deprotonation of the amine to form a palladium amide complex, which undergoes reductive elimination to yield the desired aryl amine and regenerate the active Pd(0) catalyst.[7][11]
The Ullmann Condensation: A Cost-Effective Workhorse
The Ullmann reaction is a powerful tool for forming C-N, C-O, and C-S bonds. While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations using ligands allow the reaction to proceed under significantly milder conditions.[5][12]
Key Parameters and Causality
-
Copper Source: Copper(I) salts, such as copper(I) iodide (CuI), are most commonly used as they are believed to be the active catalytic species.[9][13] In some cases, Cu(II) sources can be effective as they may be reduced in situ.
-
Ligand: The addition of a ligand is crucial for modern, low-temperature Ullmann reactions. Ligands accelerate the reaction by increasing the solubility of the copper species and facilitating the oxidative addition and reductive elimination steps.[5] Common choices include:
-
Base: An inorganic base is required to deprotonate the nucleophile (amine, alcohol, or phenol). Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are common. The choice of base can significantly impact yield.
-
Solvent: High-boiling polar aprotic solvents are standard, as they help to dissolve the reactants and reach the necessary temperatures. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are frequently used.[5][16]
-
Temperature: While classic Ullmann reactions often required temperatures above 200°C, ligand-assisted protocols typically run in the 90–130°C range.[5][8]
Protocol 1: Ullmann C-N Coupling (Amination)
This protocol describes a general procedure for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Copper(I) Iodide (CuI, 5-10 mol%)
-
Ligand (e.g., L-proline or DMEDA, 10-20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous Solvent (e.g., DMSO or DMF)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add this compound (1.0 eq), CuI (0.05 eq), the ligand (0.10 eq), and K₂CO₃ (2.0 eq) to a dry reaction vessel equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the amine (1.2 eq).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 110-130°C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Extract the aqueous layer with the organic solvent (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Summary: Typical Ullmann Conditions
| Nucleophile | Copper Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield | Reference |
| Amides | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₂CO₃ (2) | Toluene | 110 | Good to High | [12] |
| Amines | CuSO₄·5H₂O (10) | None | None | Water | 80 | Moderate to Good | [17] |
| Alcohols | CuI (5) | N,N-Dimethylglycine (20) | Cs₂CO₃ (2) | Dioxane | 100 | High | [15] |
| Phenols | Cu Powder | None | K₂CO₃ (2) | Pyridine | 120-140 | Moderate | [6] |
The Buchwald-Hartwig Amination: Precision and Scope
Developed in the mid-1990s, the Buchwald-Hartwig amination has become one of the most important and widely used methods for constructing C-N bonds.[7] Its success lies in the development of sophisticated palladium/phosphine ligand systems that are highly active, enabling reactions under mild conditions with unparalleled functional group tolerance.[7][8]
Key Parameters and Causality
-
Palladium Source: A palladium(0) source is required to initiate the catalytic cycle. While Pd(0) complexes like Pd₂(dba)₃ can be used, it is more common to use a stable Pd(II) pre-catalyst such as palladium(II) acetate (Pd(OAc)₂), which is reduced to Pd(0) in situ.[11]
-
Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting reductive elimination step and stabilize the Pd(0) species.[18] The choice of ligand depends on the specific substrates.
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is very common and effective.[19] For substrates with base-sensitive functional groups, milder bases like Cs₂CO₃ or K₃PO₄ are used.[19][20]
-
Solvent: Anhydrous, non-protic solvents are used. Toluene and 1,4-dioxane are the most common choices.[8][20]
-
Temperature: Reactions can often be run at temperatures ranging from room temperature to 110°C, significantly milder than most Ullmann conditions.[20][21]
Protocol 2: Buchwald-Hartwig C-N Coupling (Amination)
This protocol provides a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos or SPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (Argon or Nitrogen), preferably in a glovebox
Procedure:
-
Vessel Preparation (in a glovebox): To a dry reaction vessel, add the palladium pre-catalyst (0.01 eq), the phosphine ligand (0.02 eq), and the base (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and a magnetic stir bar.
-
Solvent and Nucleophile: Add the anhydrous solvent, followed by the amine (1.1 eq).
-
Reaction: Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 80-100°C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Data Summary: Typical Buchwald-Hartwig Conditions
| Amine Type | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield | Reference |
| Primary/Secondary | Pd(OAc)₂ (1-2) | XPhos (2-4) | NaOt-Bu (1.4) | Toluene | 100 | High | [18] |
| Primary Amines | Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | K₃PO₄ (2.0) | t-BuOH | 100 | High | [11] |
| Amides | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Dioxane | 110 | Good to Excellent | [20] |
| Ammonia Eq. | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3) | LiHMDS (1.2) | Toluene | 80 | High | [11][22] |
Comparative Analysis and Workflow
Choosing the right method is critical for synthetic success. The following decision-making workflow can guide researchers in selecting the optimal protocol.
Troubleshooting Quick Guide:
-
Low Yield:
-
Both: Ensure all reagents and solvents are anhydrous and the system is under a strict inert atmosphere. Screen different bases or ligands.
-
Ullmann: Increase temperature or try a different ligand (e.g., switch from an amino acid to a diamine).
-
Buchwald-Hartwig: The ligand is key. Try a more advanced biarylphosphine ligand (e.g., XPhos, SPhos). Ensure the base is sufficiently strong and soluble.
-
-
Hydrodehalogenation (Ar-I → Ar-H): This side reaction can compete. For Buchwald-Hartwig, it may indicate catalyst deactivation or issues with the base. For Ullmann, it can occur at very high temperatures.
Conclusion
The nucleophilic substitution of this compound is readily achievable through modern metal-catalyzed cross-coupling reactions. The copper-catalyzed Ullmann condensation offers a cost-effective and powerful method, especially when optimized with modern ligands for milder conditions. For broader substrate scope, superior functional group tolerance, and generally milder conditions, the palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for C-N bond formation. By understanding the causality behind the choice of catalyst, ligand, base, and solvent, researchers can confidently select and execute the optimal strategy for their specific synthetic targets.
References
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PubMed. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. Retrieved from [Link]
-
PubMed Central. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Retrieved from [Link]
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SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Semantic Scholar. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 13.1.2 "Nucleophilic Aromatic Substitution". Retrieved from [Link]
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Grokipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Letters. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Retrieved from [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved from [Link]
-
PMC. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]
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RSC Publishing. (n.d.). Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of methyl salicylate.
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2021). Copper-catalyzed N-arylation of bis(indolyl)methanes: the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction. Retrieved from [Link]
-
Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]
-
Organic Chemistry Portal. (2003). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 5-acetylsalicylate. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]
-
PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
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Application Note & Protocols: Strategic Protection of the Hydroxyl Group in Methyl 5-iodosalicylate for Advanced Synthetic Applications
Introduction: The Strategic Importance of Methyl 5-iodosalicylate
This compound is a highly valuable intermediate in the fields of medicinal chemistry and materials science.[1] Its trifunctional nature—a phenolic hydroxyl group, a methyl ester, and an iodo substituent on an aromatic ring—provides a versatile platform for constructing complex molecular architectures. The iodine atom is a prime handle for carbon-carbon bond formation via cross-coupling reactions, while the ester and hydroxyl groups offer sites for further derivatization.
However, the reactivity of the phenolic hydroxyl group often presents a significant challenge in multi-step syntheses.[2][3] Its acidic proton can interfere with organometallic reagents, and its nucleophilicity can lead to undesired side reactions with electrophiles.[2] Therefore, the temporary masking of this hydroxyl group with a suitable protecting group is a critical step to ensure the success of subsequent transformations. An ideal protecting group strategy involves a group that can be introduced in high yield, remains stable during intermediate reaction steps, and can be selectively removed under mild conditions without affecting other functional groups—a concept known as orthogonality.[2][4][5] This guide provides a detailed analysis of protecting group strategies for this compound, complete with comparative data and field-proven protocols.
Selecting the Optimal Protecting Group: Key Considerations
The electronic landscape of this compound dictates the choice of protecting group. The electron-withdrawing nature of the methyl ester and iodo substituents increases the acidity of the phenolic proton, facilitating its removal by a base during the protection step. The key is to select a protecting group that is robust enough to withstand the planned downstream reactions, which often include palladium-catalyzed cross-coupling, nucleophilic additions, or modifications to the ester moiety.
The most common and effective protecting groups for phenols fall into three main categories: ethers, silyl ethers, and esters.[2][6] While esters like acetates are easily introduced, their lability to basic conditions, which could also saponify the methyl ester, makes them less suitable for this particular substrate.[2] Therefore, ether and silyl ether protecting groups are generally the preferred choice.
Comparative Analysis of Leading Protecting Groups for this compound
The selection of a protecting group is a critical decision in a synthetic pathway. The following table summarizes the properties of several suitable candidates for protecting the hydroxyl group of this compound, allowing for a strategic choice based on the planned synthetic route.
| Protecting Group | Common Reagents for Protection | Common Reagents for Deprotection | Stability Profile | Key Considerations & Orthogonality |
| Benzyl (Bn) | BnBr or BnCl, K₂CO₃ or NaH, in DMF/Acetone | H₂, Pd/C; or dissolving metal reduction (Na, liq. NH₃) | Stable to most acidic, basic, and oxidative conditions. | Excellent stability. Removal by hydrogenolysis is clean but incompatible with other reducible groups (e.g., alkynes, some alkenes). Orthogonal to acid- and base-labile groups.[6] |
| p-Methoxybenzyl (PMB) | PMBCl, NaH, in THF/DMF | DDQ or CAN (oxidative); or TFA (acidic) | Stable to bases and reducing agents. Sensitive to strong acids and oxidants. | Can be removed selectively in the presence of a Bn group using oxidative conditions (DDQ).[6][7] Provides an orthogonal strategy to hydrogenation. |
| Methoxymethyl (MOM) | MOMCl, DIPEA, in CH₂Cl₂ | Acidic hydrolysis (e.g., HCl in MeOH) | Stable to basic, reductive, and many oxidative conditions. Labile to acid. | Good choice when subsequent reactions are performed under basic or neutral conditions. Orthogonal to hydrogenolysis- and fluoride-labile groups.[6] |
| tert-Butyldimethylsilyl (TBS/TBDMS) | TBDMSCl, Imidazole or Et₃N, in DMF/CH₂Cl₂ | TBAF in THF; or mild acid (e.g., PPTS, CSA) | Stable to basic and hydrogenolysis conditions. Labile to acid and fluoride ions. | Highly versatile and widely used. Its removal with fluoride is very specific, making it orthogonal to many other groups.[6][8] |
| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole, in DMF | TBAF in THF (slower than TBS); or acid | More stable to acidic conditions and less sterically accessible than TBS. | The increased steric bulk and stability allow for selective protection or deprotection in the presence of a TBS group.[6] |
Visualization of Orthogonal Protecting Group Strategies
The diagram below illustrates the application of two orthogonal protecting group strategies—benzylation and silylation—enabling divergent synthetic pathways from this compound.
Caption: Orthogonal protection workflow for this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the protection and deprotection of this compound using Benzyl (Bn) and tert-Butyldimethylsilyl (TBS) groups. These represent two robust and orthogonal choices for synthetic chemists.
Protocol 1: O-Benzylation of this compound
This protocol utilizes a standard Williamson ether synthesis, which is a reliable method for forming robust benzyl ethers.
Principle: The acidic phenolic proton is removed by a mild base (potassium carbonate) to generate a phenoxide, which then acts as a nucleophile, displacing the bromide from benzyl bromide to form the ether linkage.
Caption: Reaction scheme for O-benzylation.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).
-
Add finely powdered anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add benzyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Causality Check: K₂CO₃ is a suitable base that is strong enough to deprotonate the phenol but not strong enough to promote side reactions like ester hydrolysis. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:EtOAc mobile phase). If the reaction is sluggish after 4-6 hours, gently heat the mixture to 40°C.
-
Upon completion (disappearance of starting material, typically 8-16 hours), cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Check: Washing with water removes the DMF, and the brine wash helps to break any emulsions and remove residual water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to yield the pure product.
Protocol 2: O-Silylation with TBDMSCl
This protocol forms a tert-butyldimethylsilyl (TBS) ether, a versatile protecting group that is stable under a wide range of conditions but can be cleaved specifically with fluoride ions.
Principle: Imidazole acts as both a base to deprotonate the phenol and a catalyst that forms a more reactive silyl-imidazolium intermediate, facilitating the reaction with the phenoxide.
Caption: Reaction scheme for O-silylation.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), imidazole (2.5 eq), and anhydrous DMF (approx. 0.2 M).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMSCl (1.2 eq) in one portion. A white precipitate (imidazole hydrochloride) will form.
-
Causality Check: Imidazole is the preferred base over triethylamine for silylating phenols as it catalyzes the reaction, leading to faster conversions and higher yields.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with water to remove the DMF.
-
Wash the organic layer with saturated aqueous NH₄Cl to remove any remaining imidazole.
-
Trustworthiness Check: The mild acidic wash with NH₄Cl effectively removes the basic imidazole without cleaving the newly formed acid-sensitive TBS ether.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for the next step, but can be purified by flash column chromatography if necessary.
Protocol 3: Deprotection of the Benzyl Ether via Hydrogenolysis
This protocol provides a clean and efficient method for cleaving the benzyl ether to regenerate the free phenol.
Procedure:
-
Dissolve the benzylated substrate (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) in a flask suitable for hydrogenation.
-
Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol%). Safety Note: Pd/C can be pyrophoric; handle with care and do not allow it to dry in the air.
-
Purge the flask with nitrogen, then introduce a hydrogen atmosphere (either from a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 4: Deprotection of the TBS Ether with TBAF
This protocol uses a fluoride source to selectively cleave the silicon-oxygen bond, regenerating the phenol.
Procedure:
-
Dissolve the TBS-protected substrate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a plastic or Teflon vial (as fluoride can etch glass over long periods).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq) dropwise at room temperature.
-
Causality Check: The high affinity of silicon for fluoride (Si-F bond energy is very high) is the driving force for this specific deprotection reaction.[8]
-
Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete in 30-60 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify by flash column chromatography to remove the silyl byproducts.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
- Chem.iitb.ac.in. (2020). Protecting Groups. [URL: https://www.chem.iitb.ac.in/faculty/sites/default/files/2020-10/CH-401_PGs.pdf]
- ResearchGate. (2019). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. [URL: https://www.researchgate.net/publication/336496924_Deprotection_of_durable_benzenesulfonyl_protection_for_phenols_-_efficient_synthesis_of_polyphenols]
- National Institutes of Health. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8228280/]
- Wikipedia. Protecting group. [URL: https://en.wikipedia.org/wiki/Protecting_group]
- CEM Corporation. Protection and Deprotection. [URL: https://cem.com/en/protection-and-deprotection]
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- BenchChem. (2025). Efficacy comparison of different protecting groups for phenols in synthesis. [URL: https://www.benchchem.com/blog/efficacy-comparison-of-different-protecting-groups-for-phenols-in-synthesis/]
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- Google Patents. Deprotection method for phenolic hydroxyl group. [URL: https://patents.google.
- Royal Society of Chemistry. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob02899k]
- Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/15%3A_Alcohols_and_Ethers/15.10%3A_Protection_of_Hydroxyl_Groups]
- University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [URL: https://www.chm.bris.ac.uk/webprojects2004/white/final/vi_protecting_groups.htm]
- ResearchGate. Reactions of Hydroxyl Radical with Salicylic Acid Derivatives: A Pulse Radiolysis Study. [URL: https://www.researchgate.
- YouTube. (2019). Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min! [URL: https://www.youtube.
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- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). [URL: https://www.highfine.com/news/protecting-groups-in-organic-synthesis-protection-and-deprotection-of-alcoholic-hydroxyl-groups-i-a-129.html]
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- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.
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- ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. [URL: https://www.zmsilane.com/news/hydroxyl-protecting-groups-in-multi-step-syntheses.html]
- PrepChem.com. Synthesis of methyl 5-acetylsalicylate. [URL: https://www.prepchem.
- Google Patents. USE OF SALICYL ACID DERIVATIVES FOR TREATING SKIN AGE. [URL: https://patents.google.
- PubMed. Hydroxylation of salicylate as an assay for hydroxyl radicals: a cautionary note. [URL: https://pubmed.ncbi.nlm.nih.gov/1654291/]
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detailed experimental procedure for the synthesis of Methyl 5-iodosalicylate derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Synthesis of Methyl 5-Iodosalicylate and its Derivatives: A Detailed Experimental Guide
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of this compound, a versatile intermediate in organic and medicinal chemistry. We delve into the underlying chemical principles, step-by-step procedures from synthesis to purification, and critical safety considerations. Furthermore, this note outlines the subsequent utility of this compound as a scaffold for creating diverse derivatives through cross-coupling reactions. This document is intended for researchers in drug development and synthetic chemistry, offering field-proven insights to ensure procedural success and safety.
Introduction: The Significance of this compound
This compound is a key aromatic compound widely utilized in organic synthesis. Its structure, featuring a salicylate core with an iodine substituent, makes it an exceptionally valuable building block in the pharmaceutical industry. Salicylate derivatives are renowned for their broad spectrum of biological activities, including anti-inflammatory and analgesic properties.[1] The presence of the iodine atom on the aromatic ring is of particular strategic importance, as it provides a reactive handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[2] This capability allows medicinal chemists to systematically modify the core structure, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with enhanced potency and specificity.[2][3]
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis of this compound from Methyl Salicylate is achieved through an electrophilic aromatic substitution reaction. In this process, an electrophilic iodine species (I⁺) attacks the electron-rich benzene ring. The hydroxyl (-OH) group of the salicylate is a potent activating group and an ortho, para-director, while the methyl ester (-COOCH₃) group is a deactivating, meta-director. The directing effects of the powerful hydroxyl group dominate, guiding the incoming electrophile. The iodine atom is predominantly installed at the C5 position (para to the hydroxyl group) due to a combination of electronic activation and reduced steric hindrance compared to the C3 position (ortho to the hydroxyl group).
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the direct iodination of Methyl Salicylate using N-Iodosuccinimide (NIS), a mild and efficient iodinating agent.
Materials and Equipment
Reagents:
-
Methyl Salicylate (≥99%)
-
N-Iodosuccinimide (NIS) (≥98%)
-
Acetonitrile (CH₃CN), anhydrous (≥99.8%)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc), reagent grade
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser and heating mantle
-
Separatory funnel (250 mL)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Methyl Salicylate (e.g., 5.0 g, 32.9 mmol) in 40 mL of anhydrous acetonitrile. Stir the solution at room temperature using a magnetic stirrer until the salicylate is fully dissolved.
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (8.1 g, 36.2 mmol, 1.1 equivalents) in one portion.
-
Causality Note: NIS is used as a source of electrophilic iodine. A slight excess (1.1 eq.) is employed to ensure the complete consumption of the starting material. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants well.
-
-
Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Prepare a solution of 20% ethyl acetate in hexanes as the mobile phase. Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Reaction Quenching (Work-up): Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a 250 mL separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium thiosulfate solution to quench any remaining iodine (the color will disappear).[4]
-
Next, wash with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.[1][5]
-
Finally, wash with 50 mL of brine to remove residual water.
-
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: The crude this compound is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a crystalline solid.
-
Characterization:
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 77°C.[2]
-
¹H NMR (CDCl₃): Expected signals for aromatic protons, hydroxyl proton, and methyl ester protons. The aromatic region should show a splitting pattern consistent with 1,2,4-trisubstitution.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₈H₇IO₃ (m/z = 277.94).[6]
-
Workflow Visualization
The overall process for synthesizing and utilizing this compound can be visualized as follows.
Caption: Experimental workflow from synthesis to derivatization.
Protocol Extension: Synthesis of Derivatives
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions. The following is a general protocol for a Suzuki coupling reaction to form a biaryl derivative.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100°C and stir until TLC indicates the consumption of the starting material.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and concentrate it. The crude product is then purified by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of the parent compound, this compound.
| Parameter | Value | Reference / Rationale |
| Reactants | ||
| Methyl Salicylate | 1.0 equivalent | Starting Material |
| N-Iodosuccinimide (NIS) | 1.1 equivalents | Iodinating Agent |
| Reaction Conditions | ||
| Solvent | Anhydrous Acetonitrile | Polar aprotic solvent |
| Temperature | ~82°C (Reflux) | To ensure adequate reaction rate |
| Reaction Time | 2-4 hours | Monitored by TLC |
| Outcome | ||
| Expected Yield | 85-95% | Based on similar literature procedures |
| Melting Point | 77°C | [2] |
| Molecular Weight | 278.05 g/mol | [2] |
Mandatory Safety Precautions
Handling iodine and its compounds requires strict adherence to safety protocols to minimize risk.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (double-gloving is recommended) when handling reagents.[4][7]
-
Ventilation: All operations involving iodine compounds or volatile organic solvents must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[4][7]
-
Reagent Handling:
-
Waste Disposal:
-
Aqueous waste containing iodine should be quenched with sodium thiosulfate solution before disposal.
-
All chemical waste must be disposed of according to institutional and local environmental regulations. Place waste in appropriately labeled containers.[7]
-
-
Spill Management: In the event of a spill, contain the area. For solid spills, sweep up carefully. For liquid spills, use an absorbent material. Ensure proper respiratory protection if a large spill occurs in a confined space.[7]
References
-
Kansas State University. (n.d.). Iodine 125-I (125 I) safety information and specific handling precautions. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Specifically, the monograph on Iodine). Retrieved from [Link]
-
The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Retrieved from [Link]
-
Unknown. (n.d.). Iodine Clock Reaction Safety. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Bartleby. (n.d.). Iodination Of Salicylamide Lab Report. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Chemistry behind adding methyl salicylate to iodine dissolved in petroleum jelly. Retrieved from [Link]
-
YouTube. (2020). To prepare & submit Non staining Iodine ointment with Methyl Salicylate. Retrieved from [Link]
-
Peer Reviewed High School Synthetic Biology. (n.d.). Synthesis of Methyl Salicylate. Retrieved from [Link]
-
YouTube. (2022). EXPERIMENT : TO PREPARE NON STAINING IODINE WITH METHYL SALICYLATE | PRACTICAL PHARMACEUTICS 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Unknown. (n.d.). Preparation of Methyl Salicylate. Retrieved from [Link]
-
PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 5-acetylsalicylate. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Preparation of methyl salicylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesized compounds from methyl salicylate and starting compounds 1a-1d and 6a-6. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. Retrieved from [Link]
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- 8. ehs.yale.edu [ehs.yale.edu]
Application Note: Scale-Up Synthesis of Methyl 5-Iodosalicylate Derivatives
Abstract: This document provides a comprehensive guide for the scale-up synthesis of methyl 5-iodosalicylate, a key intermediate in the development of pharmaceuticals and other advanced materials.[1] Moving beyond theoretical lab-scale procedures, this note focuses on the practical challenges and critical parameters essential for a safe, efficient, and reproducible synthesis at an industrial scale. We will delve into the mechanistic underpinnings of the reaction, provide a comparative analysis of iodinating agents, and present a detailed, self-validating protocol for synthesis, purification, and quality control.
Introduction: The Significance of Iodinated Salicylates
This compound and its derivatives are pivotal building blocks in medicinal chemistry and material science. Their utility stems from the unique combination of the salicylate backbone, known for its biological activity (e.g., in aspirin), and the strategically placed iodine atom.[1][2] This iodine atom serves as a versatile handle for further chemical modifications, particularly through cross-coupling reactions, enabling the construction of complex molecular architectures.[1] These derivatives are integral to the synthesis of various therapeutic agents, including anti-inflammatory and antimicrobial drugs, as well as specialized polymers and radiopaque biomaterials.[1][3]
The transition from lab-bench discovery to commercial production necessitates a robust and scalable synthetic process. This guide is designed for researchers, chemists, and process engineers tasked with this scale-up, providing the technical insights required to navigate the complexities of large-scale chemical synthesis.
Mechanistic Insights: The "Why" Behind the Synthesis
The synthesis of this compound from methyl salicylate is a classic example of an electrophilic aromatic substitution reaction.[4][5] Understanding the mechanism is crucial for process optimization and troubleshooting.
The benzene ring of methyl salicylate is "activated" towards electrophilic attack by two electron-donating groups: the hydroxyl (-OH) group and, to a lesser extent, the methyl ester (-COOCH₃) group. The hydroxyl group is a powerful ortho-, para- director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
-
Generation of the Electrophile: An electrophilic iodine species (often represented as I⁺) is generated in situ from the iodinating agent.[4][5]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the I⁺ electrophile. The directing effects of the -OH group strongly favor substitution at the C5 position (para to the hydroxyl group), leading to high regioselectivity.
-
Resonance Stabilization: The resulting intermediate, a cyclohexadienyl cation (also known as an arenium ion), is stabilized by resonance, with the positive charge delocalized across the ring and onto the oxygen of the hydroxyl group.
-
Deprotonation: A base in the reaction mixture removes a proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final product, this compound.[5]
Diagram: Reaction Mechanism
Below is a diagram illustrating the key steps of the electrophilic aromatic substitution for the iodination of methyl salicylate.
Caption: Mechanism of Methyl Salicylate Iodination.
Reagent Selection for Scale-Up
The choice of iodinating agent is a critical decision in scaling up this synthesis. While several reagents can achieve the desired transformation, their suitability for large-scale production varies significantly based on cost, safety, efficiency, and ease of workup.
| Reagent | Formula | Pros | Cons | Scale-Up Recommendation |
| Iodine | I₂ | Low cost, readily available. | Requires an oxidizing agent (e.g., HNO₃, H₂O₂), which can lead to side reactions and safety concerns. Reaction can be slow. | Not recommended as the primary choice due to the need for an oxidant, which complicates process safety and control. |
| Iodine Monochloride | ICl | Highly reactive, often gives high yields. | Corrosive, moisture-sensitive, can lead to chlorination byproducts. Requires careful handling. | Use with caution. Suitable for experienced teams with robust equipment, but byproduct formation can complicate purification. |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | Mild, highly selective, easy to handle solid, simple workup (succinimide is water-soluble).[6][7] | Higher cost compared to I₂. | Highly Recommended. The benefits of safety, selectivity, and simplified workup often outweigh the higher reagent cost at scale, leading to a lower overall cost of production.[8][9][10] |
For the purposes of this guide, N-Iodosuccinimide (NIS) is selected as the optimal reagent for its superior performance in a scaled-up, controlled manufacturing environment.
Detailed Scale-Up Protocol (1 kg Scale)
This protocol is designed for the synthesis of approximately 1 kg of this compound. All operations should be performed in a well-ventilated area or fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).[6][7][8][9]
Phase 1: Reaction Setup and Execution
Equipment:
-
20 L glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling mantle or circulator.
-
Solid addition funnel or powder charging system.
-
Appropriate glassware for reagent preparation.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
|---|---|---|---|---|
| Methyl Salicylate | 152.15 | 760 g | 5.0 | Starting Material |
| N-Iodosuccinimide (NIS) | 224.99 | 1.18 kg | 5.25 | 1.05 equivalents |
| Acetonitrile (MeCN) | 41.05 | 10 L | - | Anhydrous, reaction solvent |
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents: Charge the reactor with methyl salicylate (760 g) and acetonitrile (10 L).
-
Establish Inert Atmosphere: Begin gentle stirring (100-150 RPM) and ensure a continuous, slow flow of nitrogen through the reactor headspace.
-
Temperature Control: Cool the reaction mixture to 0-5 °C using the reactor's cooling system. Maintaining this temperature is critical to control the reaction rate and minimize potential side reactions.
-
NIS Addition: Once the target temperature is stable, begin the portion-wise addition of N-Iodosuccinimide (1.18 kg) over a period of 1.5 - 2 hours. Causality Note: A slow, controlled addition is crucial to manage the mild exotherm of the reaction and prevent the formation of impurities.
-
Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 0-5 °C. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-5 hours.
-
TLC System: 20% Ethyl Acetate in Hexane.
-
Expected Rf: Methyl Salicylate ~0.6; this compound ~0.5.
-
Phase 2: Work-up and Quenching
-
Quenching: Once the reaction is deemed complete, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (~2 L) slowly to the reactor to quench any unreacted NIS and iodine. A slight temperature increase may be observed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (vacuum distillation) to remove the bulk of the acetonitrile.
-
Extraction: To the remaining aqueous slurry, add Ethyl Acetate (8 L) and water (4 L). Stir vigorously for 15 minutes, then allow the layers to separate.
-
Layer Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 3 L) to remove any acidic byproducts.
-
Brine (saturated NaCl solution) (1 x 3 L) to aid in the removal of water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), stir for 30 minutes, and then filter to remove the drying agent.
Phase 3: Isolation and Purification
For scale-up, purification by recrystallization is far more practical and economical than column chromatography.[11][12]
-
Solvent Removal: Concentrate the dried organic layer under reduced pressure to obtain the crude product as a solid or thick oil.
-
Recrystallization:
-
Transfer the crude product to a clean, appropriately sized vessel.
-
Add a minimal amount of hot ethanol (or a mixture of ethanol/water) until the solid just dissolves.[11][12]
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the vessel in an ice bath for at least 1-2 hours to maximize crystal formation.[13]
-
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is 1.1 - 1.3 kg (80-90%).
Diagram: Experimental Workflow
The following diagram outlines the complete workflow for the scale-up synthesis.
Caption: Scale-Up Synthesis Workflow.
Process Safety and Quality Control
Safety:
-
N-Iodosuccinimide (NIS): While easier to handle than other iodinating agents, NIS is still harmful if swallowed, inhaled, or in contact with skin.[6] It can cause skin and serious eye irritation.[6] All handling should be done in a well-ventilated area with appropriate PPE, including gloves, safety glasses, and a lab coat.[7][8][9]
-
Solvents: Acetonitrile and Ethyl Acetate are flammable. Ensure all electrical equipment is properly grounded and avoid ignition sources.
-
Quenching: The quenching process can be exothermic. Add the sodium thiosulfate solution slowly and monitor the temperature.
Quality Control: The final product should be analyzed to confirm its identity and purity.
| Analysis | Specification | Purpose |
| Appearance | White to off-white crystalline solid | Visual Confirmation |
| Melting Point | 77 °C | Purity Check[1] |
| HPLC Purity | ≥ 98% | Quantitative Purity Assessment |
| ¹H NMR | Conforms to structure | Structural Confirmation |
| Mass Spec (MS) | [M-H]⁻ = 277 | Molecular Weight Confirmation |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient NIS; Low reaction temperature; Deactivated NIS due to moisture. | Add additional NIS (0.1 eq). Allow reaction to stir for a longer time. Ensure all reagents and solvents are anhydrous. |
| Low Yield | Product loss during workup/extraction; Inefficient recrystallization. | Ensure proper phase separation during extraction. Use minimal hot solvent for recrystallization and ensure adequate cooling time. |
| Product is Oily/Gummy | Presence of solvent or impurities. | Ensure product is thoroughly dried under vacuum. If impurities are present, a second recrystallization may be necessary. |
| Formation of Byproducts | Reaction temperature too high; "Hot spots" due to rapid NIS addition. | Ensure strict temperature control (0-5 °C). Add NIS slowly and in small portions to maintain temperature. |
References
-
MySkinRecipes. This compound. [Link]
-
Bartleby.com. Iodination Of Salicylamide Lab Report. [Link]
-
Edubirdie. Experiment 6 Iodination of Salicylamide. [Link]
-
PubMed. Iodinated salicylate-based poly(anhydride-esters) as radiopaque biomaterials. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Professor Dave Explains. Recrystallization. YouTube, 10 Jan. 2020. [Link]
-
ResearchGate. Effect of scale-up of batch reaction on synthesis of methyl salicylate. [Link]
-
Chemistry Stack Exchange. Mechanisms involved in iodination of salicylamide protocol. [Link]
-
University of Babylon. Preparation of Methyl Salicylate. [Link]
-
PubChem - NIH. This compound. [Link]
-
University of Babylon. Preparation and Re-crystallization of Salicylic Acid. [Link]
-
Wikipedia. Aspirin. [Link]
-
YouTube. CHM 230 Recrystallization of salicylic acid 2of2. [Link]
Sources
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- 3. Iodinated salicylate-based poly(anhydride-esters) as radiopaque biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. synquestlabs.com [synquestlabs.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. echemi.com [echemi.com]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
one-pot synthesis strategies involving Methyl 5-iodosalicylate
Application Notes & Protocols
Introduction: Leveraging Methyl 5-iodosalicylate in Advanced One-Pot Syntheses
This compound has emerged as a highly strategic and versatile building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to pharmaceutical and materials science. Its unique trifunctional nature—an aryl iodide amenable to cross-coupling, a nucleophilic phenol, and a modifiable methyl ester—offers a powerful platform for designing efficient, multi-step reactions within a single pot.
The paradigm of one-pot synthesis, where sequential reactions are performed in a single reactor without the isolation of intermediates, represents a significant advancement in chemical manufacturing. This approach enhances efficiency, reduces solvent waste, minimizes purification steps, and improves overall atom economy. For a substrate like this compound, these advantages can be fully realized through tandem catalytic processes that build molecular complexity in a programmed and controlled manner.
This guide provides an in-depth exploration of two powerful one-pot strategies starting from this compound: a Palladium/Copper-Catalyzed Sonogashira Coupling and Annulation for the synthesis of substituted benzofurans, and a proposed Palladium-Catalyzed Suzuki Coupling and Intramolecular Lactonization for accessing dibenzo[b,d]pyran-6-one cores. We will delve into the mechanistic rationale behind these strategies, provide detailed experimental protocols, and offer field-tested troubleshooting advice to ensure successful implementation.
Chapter 1: The Strategic Versatility of this compound
The power of this compound as a synthetic precursor lies in the orthogonal reactivity of its three primary functional groups. Understanding these reactive sites is fundamental to designing successful one-pot sequences.
-
Aryl Iodide (C5-Position): The carbon-iodine bond is the primary site for transition metal-catalyzed cross-coupling reactions. As a leaving group, iodide offers high reactivity in oxidative addition to low-valent palladium complexes, making it ideal for Sonogashira, Suzuki, Heck, and Buchwald-Hartwig couplings.
-
Phenolic Hydroxyl (C2-Position): The hydroxyl group is a potent nucleophile. In a one-pot sequence, its reactivity can be strategically unleashed after an initial cross-coupling step to facilitate an intramolecular cyclization (annulation or lactonization), thereby forming a new heterocyclic ring.
-
Methyl Ester (C1-Position): While often a spectator in the initial coupling and cyclization steps, the ester group serves as a crucial handle for subsequent molecular diversification. It can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a route to a vast array of derivatives.
The following diagram illustrates the key reactive sites on the this compound scaffold.
Caption: Key reactive functional groups of this compound.
Chapter 2: One-Pot Sonogashira Coupling & Annulation for Benzofuran Synthesis
One of the most powerful applications of this compound is in the one-pot synthesis of highly substituted benzofurans. This strategy combines a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular 5-exo-dig cyclization (annulation) of the phenolic hydroxyl group onto the newly formed alkyne.
Mechanistic Insight
The causality behind this one-pot sequence is rooted in a well-orchestrated catalytic cycle. The process avoids the isolation of the 2-(1-alkynyl)phenol intermediate, which can be unstable or prone to side reactions.[1]
-
Sonogashira Coupling: The reaction initiates with the standard Sonogashira catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-I bond of this compound. Simultaneously, the copper(I) co-catalyst activates the terminal alkyne, forming a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the 2-alkynylphenol intermediate and regenerates the Pd(0) catalyst.
-
Intramolecular Annulation: In the same pot, under the influence of heat and a suitable base, the phenolic hydroxyl group, acting as a nucleophile, attacks the internal carbon of the alkyne. This 5-exo-dig cyclization is a highly favored pathway for forming five-membered rings and leads directly to the benzofuran scaffold.
The entire workflow can be visualized as follows:
Caption: Workflow for one-pot Sonogashira coupling and annulation.
Experimental Protocol 1: Synthesis of Methyl 2-Phenyl-1-benzofuran-6-carboxylate
This protocol is adapted from established methods for the synthesis of 2,3-disubstituted benzofurans from 2-iodophenols.[1][2]
Materials:
-
This compound (1.0 eq, e.g., 278 mg, 1.0 mmol)
-
Phenylacetylene (1.2 eq, 122 mg, 1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq, 21 mg, 0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 eq, 11.4 mg, 0.06 mmol)
-
Triethylamine (Et₃N) (3.0 eq, 303 mg, 3.0 mmol)
-
Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous, degassed THF (3 mL) via syringe, followed by triethylamine (3.0 eq) and phenylacetylene (1.2 eq).
-
Stir the reaction mixture at room temperature for 30 minutes. The solution will typically turn from a yellow suspension to a dark brown or black mixture.
-
After the initial stirring, heat the reaction mixture to 65 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically proceeds to completion within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation: Substrate Scope & Yields
The following table summarizes expected yields for the one-pot Sonogashira-annulation reaction with various terminal alkynes, based on analogous reactions reported in the literature.[2]
| Entry | Alkyne Partner (R) | Expected Product | Expected Yield (%) |
| 1 | Phenyl | Methyl 2-phenyl-1-benzofuran-6-carboxylate | 85-95 |
| 2 | 4-Methoxyphenyl | Methyl 2-(4-methoxyphenyl)-1-benzofuran-6-carboxylate | 80-90 |
| 3 | n-Butyl | Methyl 2-(n-butyl)-1-benzofuran-6-carboxylate | 75-85 |
| 4 | Trimethylsilyl | Methyl 2-(trimethylsilyl)-1-benzofuran-6-carboxylate | 70-80 |
Chapter 3: Proposed One-Pot Suzuki Coupling & Lactonization for Dibenzo[b,d]pyran-6-one Synthesis
Building on the principles of tandem catalysis, we propose a one-pot strategy for synthesizing dibenzo[b,d]pyran-6-ones, a core scaffold in many natural products and bioactive molecules. This approach involves a Suzuki-Miyaura coupling of this compound with a 2-formylphenylboronic acid, followed by an in-situ intramolecular cyclization and oxidation cascade, effectively a lactonization process.
Mechanistic Rationale
This proposed sequence is more complex than the Sonogashira-annulation and relies on the careful orchestration of several transformations.
-
Suzuki-Miyaura Coupling: A Pd(0) catalyst initiates the reaction by oxidative addition to this compound. Following this, transmetalation with the 2-formylphenylboronic acid (activated by a base) and subsequent reductive elimination forms the key biaryl intermediate, Methyl 2'-formyl-4-hydroxy-[1,1'-biphenyl]-3-carboxylate.
-
Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group can then undergo a nucleophilic attack on the adjacent aldehyde. This hemiacetal intermediate is then oxidized to the lactone (the pyranone ring) in situ. While some palladium systems can facilitate this oxidation, an external oxidant might be required for optimal conversion. The ester group on the salicylate ring becomes part of the final lactone structure.
This tandem reaction creates two new bonds and a new ring system in a single pot.
Caption: Proposed workflow for one-pot Suzuki coupling and lactonization.
Experimental Protocol 2: Synthesis of 3-Hydroxy-dibenzo[b,d]pyran-6-one
This protocol is a proposed adaptation based on established one-pot Suzuki coupling/cyclization procedures. Optimization may be required.
Materials:
-
This compound (1.0 eq, 278 mg, 1.0 mmol)
-
2-Formylphenylboronic acid (1.5 eq, 225 mg, 1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 58 mg, 0.05 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a microwave vial or Schlenk tube, combine this compound, 2-formylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed dioxane/water solvent mixture (4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the formation of the biaryl intermediate and the final lactonized product by LC-MS.
-
After completion, cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target dibenzo[b,d]pyran-6-one.
Chapter 4: Troubleshooting and Optimization
Even in well-established one-pot procedures, challenges can arise. Authoritative troubleshooting requires understanding the potential failure points in each step of the tandem sequence.
| Problem | Probable Cause(s) | Proposed Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Palladium Catalyst. 2. Insufficiently degassed solvents/reagents. 3. Poor quality base or boronic acid. | 1. Use fresh Pd catalyst or a more robust pre-catalyst (e.g., Pd(dppf)Cl₂). 2. Ensure rigorous degassing (freeze-pump-thaw or sparging with argon for >30 min). 3. Use freshly opened or purified reagents. For Suzuki, ensure the boronic acid is not dehydrated to its trimeric boroxine. |
| Formation of Sonogashira Homocoupling (Glaser) Product | 1. Presence of oxygen in the reaction atmosphere. 2. High concentration of Cu(I) catalyst. | 1. Improve inert atmosphere techniques. 2. Reduce CuI loading or switch to a copper-free Sonogashira protocol if homocoupling is persistent. |
| Stalling at the Intermediate Stage (e.g., Alkyne or Biaryl) | 1. Insufficient temperature for the cyclization step. 2. Base is not strong enough to promote nucleophilic attack. | 1. Gradually increase the reaction temperature after the initial coupling is complete (e.g., from RT to 65°C for Sonogashira; from 80°C to 110°C for Suzuki). 2. For Suzuki-lactonization, consider a stronger base like Cs₂CO₃. For Sonogashira-annulation, ensure the amine base is not fully consumed. |
| Formation of Dehalogenated (Hydrodeiodinated) Side Product | 1. Presence of water or protic impurities. 2. Certain phosphine ligands can promote this side reaction. | 1. Use rigorously dried solvents and reagents. 2. Consider switching to a different phosphine ligand or a ligandless palladium system if applicable. |
Conclusion
This compound is a uniquely powerful substrate for designing sophisticated one-pot synthetic strategies. By leveraging the sequential reactivity of its functional groups through palladium-catalyzed cross-coupling and subsequent intramolecular cyclization, chemists can rapidly access valuable heterocyclic cores like benzofurans and dibenzopyranones. The protocols and insights provided in this guide serve as a robust starting point for researchers in drug discovery and materials science to exploit the full synthetic potential of this versatile building block, accelerating the development of novel molecular entities.
References
-
G. Zeni, R. C. Larock, "Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling and Annulation of Internal Alkynes," Chemical Reviews, 2006, 106 (11), 4644–4680. [Link]
-
D. R. Kishore, G. Satyanarayana, "Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones," The Journal of Organic Chemistry, 2022, 87(15), 10158-10172. [Link]
Sources
Application Notes & Protocols: Leveraging Flow Chemistry for Reactions with Methyl 5-iodosalicylate
Introduction: The Intersection of a Versatile Building Block and a Powerful Technology
Methyl 5-iodosalicylate is a highly valuable synthetic intermediate in the pharmaceutical and fine chemical industries.[1] Its structure presents three key functional groups for diversification: a reactive aryl iodide, a nucleophilic phenolic hydroxyl group, and a modifiable methyl ester. The iodine atom, in particular, serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.[1]
However, traditional batch processing of reactions involving aryl iodides can face challenges, including long reaction times, side-product formation, difficulties in controlling exotherms, and issues with reproducibility and scalability.[2] Continuous flow chemistry, or microreactor technology, emerges as a transformative solution to these challenges. By conducting reactions in a continuously flowing stream through small-diameter tubes or micro-structured reactors, this technology offers unparalleled control over reaction parameters.[3][4] The inherent high surface-area-to-volume ratio facilitates rapid heat and mass transfer, enabling safer operation at elevated temperatures and pressures, precise control of residence time, and the ability to handle hazardous reagents or unstable intermediates with greater security.[5][6][7]
This guide provides detailed application notes and protocols for key transformations of this compound, demonstrating how flow chemistry can enhance reaction efficiency, yield, and safety, thereby accelerating research and development in medicinal chemistry and materials science.[8][9]
Core Principles: Why Flow Chemistry Excels
The advantages of continuous flow synthesis are rooted in the fundamental principles of chemical engineering scaled down to the laboratory environment.[10] Understanding these principles is key to designing robust and efficient flow protocols.
Caption: Logical relationship between core features and benefits of flow chemistry.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Scientific Context: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds. For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl or vinyl substituents at the C5 position. In batch synthesis, challenges can include catalyst deactivation, incomplete conversion, and the need for long reaction times.[11]
Rationale for Flow Chemistry: A continuous flow setup provides solutions to these issues.
-
Enhanced Thermal Control: The reaction is often heated to accelerate the catalytic cycle. Flow reactors provide uniform heating, preventing localized hotspots that can degrade catalysts and substrates, leading to higher fidelity reactions.[3]
-
Improved Mixing: Rapid and efficient mixing of the multiphasic (often aqueous/organic) reaction mixture is crucial for effective phase transfer of the boronic acid and base, which is readily achieved in microreactors.[10]
-
Rapid Optimization: The effect of temperature, residence time, and catalyst loading can be screened in a matter of hours, rather than days, by simply adjusting pump flow rates and heater settings.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a generalized procedure for the continuous flow synthesis of Methyl 5-phenylsalicylate.
Caption: General experimental workflow for a two-feed continuous flow reaction.
1. Reagent Preparation:
-
Solution A (Organic Phase): In a 50 mL volumetric flask, dissolve this compound (1.39 g, 5.0 mmol, 1.0 equiv), phenylboronic acid (0.73 g, 6.0 mmol, 1.2 equiv), Pd(PPh₃)₄ (115 mg, 0.1 mmol, 2 mol%), and SPhos (82 mg, 0.2 mmol, 4 mol%). Add anhydrous, degassed 1,4-dioxane to the mark.
-
Solution B (Aqueous Phase): In a separate flask, dissolve potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 4.0 equiv) in 20 mL of deionized, degassed water.
2. System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. Use PFA or stainless steel tubing appropriate for the solvents and temperature.
-
The reactor consists of a 10 mL PFA coil submerged in a heated oil bath or mounted on a column heater.
-
A back-pressure regulator (BPR) is installed after the reactor to ensure the solvent remains in the liquid phase at elevated temperatures.[5]
3. Reaction Execution:
-
Prime the respective pumps and lines with their corresponding solutions.
-
Set the reactor temperature to 120 °C.
-
Set the flow rates: Pump A (Organic) at 0.4 mL/min and Pump B (Aqueous) at 0.1 mL/min. This results in a total flow rate of 0.5 mL/min.
-
Causality: The 4:1 organic-to-aqueous ratio is chosen to maintain good solubility of the organic components while providing sufficient aqueous phase for the base.
4. Steady State & Collection:
-
The residence time in the 10 mL reactor is calculated as Reactor Volume / Total Flow Rate = 10 mL / 0.5 mL/min = 20 minutes.
-
Allow the system to run for at least 2-3 residence times (40-60 minutes) to reach a steady state before collecting the product.
-
Collect the output stream in a flask. Upon completion, flush the system with clean solvent.
5. Work-up and Analysis:
-
The collected biphasic mixture is transferred to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield Methyl 5-phenylsalicylate.
Data Summary Table:
| Parameter | Value | Rationale |
| Substrate Conc. | 0.1 M (in organic phase) | Balances throughput with solubility. |
| Temperature | 120 °C | Accelerates reaction kinetics safely in a sealed system.[12] |
| Residence Time | 20 min | Allows sufficient time for reaction completion. |
| Pressure (BPR) | 100 psi (approx. 7 bar) | Prevents solvent boiling and ensures stable flow.[5] |
| Catalyst System | Pd(PPh₃)₄ / SPhos | A common and effective system for Suzuki couplings. |
| Expected Yield | >90% | Flow chemistry often improves yields over batch methods.[13] |
Application Note 2: High-Temperature O-Alkylation (Williamson Ether Synthesis)
Scientific Context: The phenolic hydroxyl group of this compound can be alkylated to form ethers, a common structural motif in bioactive molecules. The classical Williamson ether synthesis requires a strong base to deprotonate the phenol, followed by reaction with an alkyl halide. These reactions can be sluggish at room temperature.
Rationale for Flow Chemistry:
-
Superheating: Flow reactors can safely operate at temperatures well above the solvent's atmospheric boiling point.[12] According to the Arrhenius principle, this dramatic increase in temperature can lead to exponential increases in reaction rates, reducing residence times from hours to minutes.[5]
-
Safety: The small internal volume of the reactor minimizes the risk associated with handling superheated, pressurized solvents and potentially reactive intermediates.[7]
-
Homogeneous Conditions: At high temperatures, solubility of reagents often increases, allowing for a single-phase reaction mixture which can improve kinetics.
Experimental Protocol: High-Temperature O-Benzylation
This protocol describes the rapid synthesis of Methyl 5-iodo-2-(benzyloxy)benzoate.
1. Reagent Preparation:
-
Stock Solution: In a 50 mL volumetric flask, dissolve this compound (1.39 g, 5.0 mmol, 1.0 equiv), benzyl bromide (0.94 g, 5.5 mmol, 1.1 equiv), and potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv). Add anhydrous DMSO to the mark.
-
Causality: A single homogeneous solution is prepared. K₂CO₃ is a suitable base, and DMSO is a polar aprotic solvent with a high boiling point, ideal for this reaction. Although we are superheating, starting with a high-boiling solvent provides an extra margin of safety.
2. System Setup:
-
Use a single-pump flow system feeding into a heated reactor. A stainless steel reactor coil is recommended for high-temperature applications.
-
Set the reactor temperature to 180 °C.
-
Install a BPR set to at least 150 psi (approx. 10 bar) to maintain pressure.
3. Reaction Execution:
-
Set the pump flow rate to 0.5 mL/min for a 10 mL reactor. This provides a 20-minute residence time.
-
Pump the homogeneous stock solution through the heated reactor.
4. Steady State & Collection:
-
Allow the system to stabilize for 40-60 minutes.
-
Collect the reactor output. The product stream will contain the desired ether, unreacted starting materials, and precipitated potassium salts.
5. Work-up and Analysis:
-
Dilute the collected mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify via column chromatography.
Data Summary Table:
| Parameter | Value | Rationale |
| Substrate Conc. | 0.1 M | A standard concentration for flow synthesis. |
| Temperature | 180 °C | Significantly accelerates the alkylation reaction.[5][12] |
| Residence Time | 20 min | Sufficient for high conversion at elevated temperature. |
| Pressure (BPR) | 150 psi | Ensures DMSO remains well within the liquid phase. |
| Base | K₂CO₃ | Effective base, partially soluble in DMSO at reaction temp. |
| Expected Yield | >95% | High temperature drives the reaction to completion quickly. |
Application Note 3: Photoredox-Catalyzed C-H Functionalization in Flow
Scientific Context: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. Photoredox catalysis, using visible light to drive reactions, offers mild conditions for generating reactive radical intermediates.[14] The combination of photoredox catalysis and flow chemistry is particularly synergistic.
Rationale for Flow Chemistry:
-
Law of Beer-Lambert: Light penetration is critical for photochemical reactions. The narrow path length of flow reactors ensures uniform irradiation of the reaction mixture, overcoming the light attenuation issues common in larger batch reactors.[15]
-
Precise Residence Time: The exact duration of light exposure can be precisely controlled, minimizing side reactions or product degradation from over-irradiation.[3]
-
Gas-Liquid Reactions: Many photoredox reactions use gaseous reagents like oxygen. Flow reactors handle gas-liquid mixtures with exceptional efficiency and safety due to high interfacial areas and small volumes.[6]
Experimental Protocol: Hypothetical Photoredox Minisci-Type Reaction
This protocol outlines a plausible procedure for the C-H functionalization of a heterocycle using this compound as a radical precursor source, inspired by known photoredox transformations.
1. Reagent Preparation:
-
Stock Solution: In a 50 mL amber volumetric flask (to protect from ambient light), dissolve this compound (1.39 g, 5.0 mmol, 1.0 equiv), Lepidine (4-methylquinoline, 2.15 g, 15.0 mmol, 3.0 equiv), and a photoredox catalyst such as Eosin Y (43 mg, 0.05 mmol, 1 mol%). Add degassed acetonitrile to the mark.
-
Causality: Acetonitrile is a common solvent for photoredox reactions. A large excess of the heterocycle is used as it is both the reaction partner and part of the solvent system. Eosin Y is an organic dye that can be excited by visible light.[14]
2. System Setup:
-
Use a standard single-pump flow system.
-
The reactor should be made of transparent PFA tubing, tightly wrapped around a light source (e.g., a high-power blue LED strip). The entire setup should be enclosed in a reflective material to maximize light efficiency.
-
A cooling fan should be directed at the reactor to dissipate heat from the LEDs.
3. Reaction Execution:
-
Set the pump flow rate to 0.25 mL/min for a 5 mL photoreactor, yielding a 20-minute residence time.
-
Turn on the LED light source.
-
Pump the solution through the irradiated reactor coil.
4. Steady State & Collection:
-
After reaching steady state (~40-60 min), collect the product stream.
5. Work-up and Analysis:
-
Concentrate the collected solution under reduced pressure to remove the solvent and excess lepidine.
-
The residue can be directly purified by column chromatography to isolate the functionalized product.
Data Summary Table:
| Parameter | Value | Rationale |
| Substrate Conc. | 0.1 M | Standard concentration. |
| Light Source | Blue LEDs (e.g., 450 nm) | Matches the absorption maximum of many common photoredox catalysts. |
| Residence Time | 20 min | Provides sufficient irradiation time for the reaction to proceed. |
| Temperature | Ambient (with cooling) | Photochemical activation avoids the need for thermal heating. |
| Catalyst | Eosin Y (1 mol%) | An effective and inexpensive organic photoredox catalyst.[14] |
| Expected Yield | Variable; optimization required | C-H functionalization yields are highly substrate-dependent. |
References
-
Webb, D., & Jamison, T. F. (2010). Continuous flow multi-step organic synthesis. Chemical Science, 1(6), 675. [Link]
-
Krishi Sanskriti. Microreactor Technology for Fine Chemicals. Krishi Sanskriti Publications. [Link]
-
Gemoets, H. P. L., et al. (2014). Microreactor technology: scale-up of multiphase continuous flow chemistries. Massachusetts Institute of Technology. [Link]
-
ResearchGate. Improved Synthesis of Bioactive Molecules Through Flow Chemistry. Request PDF. [Link]
-
Kulkarni, A. A., et al. (2022). Democratizing Microreactor Technology for Accelerated Discoveries in Chemistry and Materials Research. Advanced Materials. [Link]
-
Correa, D., et al. (2023). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs. [Link]
-
Morse, P. D., et al. (2016). Enhanced Reaction Efficiency in Continuous Flow. Israel Journal of Chemistry. [Link]
-
The University of Groningen. Green process intensification using microreactor technology for the synthesis of biobased chemicals and fuels. University of Groningen Research Portal. [Link]
-
Webb, D., & Jamison, T. F. (2010). Continuous Flow Multi-Step Organic Synthesis. DSpace@MIT. [Link]
-
Noël, T., & Buchwald, S. L. (2011). Cross-coupling in flow. Chemical Society Reviews. [Link]
-
Wiles, C., & Watts, P. (2009). Continuous-Flow Organic Synthesis: A Tool for the Modern Medicinal Chemist. Future Medicinal Chemistry. [Link]
-
ResearchGate. Flow Chemistry Perspective for C H Bond Functionalization. Request PDF. [Link]
-
Chemical Communications. Recent advances in continuous flow synthesis of metal–organic frameworks and their composites. RSC Publishing. [Link]
-
ChemRxiv. C–H Functionalization via Iodine-mediated Electrocatalysis and C–N Bond Formation. Cambridge Open Engage. [Link]
-
Ehrfeld, W., et al. (Eds.). (2001). IMRET 5: Proceedings of the Fifth International Conference on Microreaction Technology. Springer. [Link]
-
Monbaliu, J-C. M. (2021). New Opportunities for Organic Synthesis with Superheated Flow Chemistry. Accounts of Chemical Research. [Link]
-
MDPI. Special Issue : Synthesis of Bioactive Compounds. Molecules. [Link]
-
Semantic Scholar. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Semantic Scholar. [Link]
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ResearchGate. Micro reactor and flow chemistry for industrial applications in drug discovery and development. ResearchGate. [Link]
-
PubChem. This compound. National Institutes of Health. [Link]
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da Silva, A. B., et al. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis. Molecules. [Link]
-
MySkinRecipes. This compound. MySkinRecipes Website. [Link]
-
Hore, P. J., & Spencer, N. (2023). Selective Functionalisation of 5-Methylcytosine by Organic Photoredox Catalysis. Angewandte Chemie International Edition. [Link]
-
Telitel, S., et al. (2020). Heterogeneous Photoredox Catalysis Based on Silica Mesoporous Material and Eosin Y. Catalysts. [Link]
-
MDPI. Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study. Molecules. [Link]
-
PubChemLite. This compound (C8H7IO3). PubChemLite. [Link]
-
Organic Chemistry Portal. I2-Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride. Organic Chemistry Portal. [Link]
-
MDPI. Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. Molecules. [Link]
-
ResearchGate. Transition-metal-free sp3 C-H Activation of 2-methylquinoline with Terminal Alkynes for Synthesis of 3-(quinolin-2-yl)isoxazoles. Request PDF. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Recent advances in continuous flow synthesis of metal–organic frameworks and their composites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Democratizing Microreactor Technology for Accelerated Discoveries in Chemistry and Materials Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 12. New Opportunities for Organic Synthesis with Superheated Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Methyl 5-iodosalicylate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of Methyl 5-iodosalicylate. This resource is designed to provide both quick solutions to common problems and in-depth strategies for optimizing this often-nuanced reaction. Our approach is grounded in mechanistic principles and field-proven experience to help you achieve higher yields and reproducible results.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding low yields in Suzuki couplings involving this compound.
Q1: My Suzuki reaction with this compound is giving very low to no yield. What are the most common culprits?
A: Low yield in this specific coupling is often traced back to a few key areas:
-
Sub-optimal Catalyst/Ligand System: this compound is an electron-rich aryl iodide. The hydroxyl and methoxycarbonyl groups donate electron density to the aromatic ring, which can slow down the oxidative addition step of the catalytic cycle.[1][2] A standard catalyst like Pd(PPh₃)₄ may not be efficient enough.[3]
-
Ineffective Base or Base-Substrate Incompatibility: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause unwanted side reactions with the ester or phenolic hydroxyl group.[4]
-
Boronic Acid Instability (Protodeboronation): A significant side reaction is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, effectively consuming your nucleophile.[5]
-
Presence of Oxygen: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation.[4]
Q2: I see a lot of my this compound starting material being converted to Methyl salicylate (dehalogenation). What causes this?
A: The formation of the dehalogenated product, Methyl salicylate, is a strong indicator of a competing hydrodehalogenation side reaction. This can be promoted by certain palladium catalysts and reaction conditions. It can also be a result of protodeboronation of the boronic acid partner, followed by a reaction with the solvent or trace water.
Q3: My boronic acid seems to be decomposing. How can I tell, and what can I do to prevent it?
A: Boronic acid decomposition, primarily through protodeboronation, is a common cause of low yields.[5] You might observe the formation of the corresponding arene (the boronic acid minus the B(OH)₂ group) as a byproduct in your reaction mixture. To mitigate this:
-
Use Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation, especially with certain bases.[1]
-
Choose the Right Base: Anhydrous K₃PO₄ can be effective in suppressing this side reaction.[1]
-
Use a Stoichiometric Excess of Boronic Acid: A slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help compensate for some decomposition.
-
Consider Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[6]
II. In-Depth Troubleshooting Guides
When initial troubleshooting fails, a more systematic approach is necessary. This section breaks down the reaction components to help you diagnose and resolve persistent low-yield issues.
The Catalyst System: Overcoming a Reluctant Oxidative Addition
The electron-rich nature of this compound can make the initial oxidative addition of the aryl iodide to the Pd(0) center the rate-limiting step.[1][2]
The Problem: Your catalyst is not active enough to efficiently cleave the C-I bond of the electron-rich substrate.
The Solution: Employ a More Robust Catalyst System.
-
Switch to Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos), are designed to accelerate oxidative addition and subsequent reductive elimination.[2][7][8] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties.[7][8]
-
Use Palladium Precatalysts: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction to the active Pd(0) species, consider using palladacycle precatalysts (e.g., XPhos Pd G2/G3).[3][8] These are often more stable, easier to handle, and provide a more controlled release of the active catalyst.[8]
Experimental Protocol: Catalyst/Ligand Screening
-
Setup: In an array of reaction vials, add this compound (1.0 eq) and your boronic acid partner (1.2 eq).
-
Base and Solvent: Add your chosen base (e.g., K₃PO₄, 2.0 eq) and degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Catalyst Addition: To each vial, add a different palladium source/ligand combination (1-3 mol%).
-
Vial 1: Pd(PPh₃)₄
-
Vial 2: Pd(OAc)₂ + SPhos
-
Vial 3: XPhos Pd G3
-
Vial 4: PEPPSI-IPr
-
-
Reaction: Seal the vials under an inert atmosphere (Argon or Nitrogen), and heat to the desired temperature (e.g., 80-100 °C).
-
Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare conversion rates.
The Base: The Key to Transmetalation without Degradation
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9] However, with a substrate like this compound, the base can also be a liability.
The Problem: The chosen base is either too weak to promote transmetalation or too strong, leading to hydrolysis of the methyl ester or other side reactions.
The Solution: Screen a Range of Bases with Varying Strengths and Solubilities.
-
Inorganic Carbonates: K₂CO₃ and Na₂CO₃ are common choices and often used in aqueous solvent mixtures.[10][11] Cs₂CO₃ is a stronger and more soluble base that can be effective in more challenging couplings.[12]
-
Phosphates: K₃PO₄ is a moderately strong base that is often used in anhydrous conditions and can be particularly effective in preventing protodeboronation.[1]
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) may be used, but they are generally less common for this type of Suzuki coupling.
Data Presentation: Base Screening Results (Hypothetical)
| Entry | Base (2.0 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 35 |
| 2 | Cs₂CO₃ | Dioxane | 90 | 12 | 68 |
| 3 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 4 | NaOH | THF/H₂O (3:2) | 80 | 4 | 20 (plus hydrolysis) |
The Solvent: More Than Just a Medium
The solvent system influences the solubility of reagents, the efficacy of the base, and the stability of the catalytic species.[13][14]
The Problem: Poor solubility of reagents or an inappropriate solvent polarity is hindering the reaction rate.
The Solution: Select a Solvent that Balances Polarity and Reagent Solubility.
-
Aprotic Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices, often used with a small amount of water to aid in dissolving the base.[1][15]
-
Aromatic Hydrocarbons: Toluene is a less polar option that can be beneficial, especially for reactions at higher temperatures.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) can be effective for substrates with poor solubility, but it can be more difficult to remove during workup.[16]
Reaction Setup and Execution: The Importance of an Inert Atmosphere
The active Pd(0) catalyst is readily oxidized to Pd(II) by atmospheric oxygen, rendering it inactive for the crucial oxidative addition step.
The Problem: Trace oxygen in the reaction vessel is killing the catalyst.
The Solution: Rigorous Exclusion of Oxygen.
-
Degassing Solvents: Solvents must be thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes[12] or by using the freeze-pump-thaw method (3-4 cycles).[6]
-
Inert Atmosphere Blanketing: The reaction flask should be evacuated and backfilled with an inert gas several times before adding the solvent and catalyst.[7] Maintain a positive pressure of the inert gas throughout the reaction.
III. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
IV. References
-
Protodeboronation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of reaction conditions for Suzuki coupling 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). WordPress. Retrieved from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved from [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Retrieved from [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate. Retrieved from [Link]
-
(a) Reaction progress in various solvents under similar conditions. (b)... (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved from [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
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- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
common side reactions in the functionalization of Methyl 5-iodosalicylate
Welcome to the technical support center for the functionalization of Methyl 5-iodosalicylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yields, and streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions observed when functionalizing this compound?
When working with this compound, side reactions can arise from the reactivity of its three key functional groups: the aryl iodide, the phenolic hydroxyl group, and the methyl ester. The most prevalent side reactions are generally associated with palladium-catalyzed cross-coupling at the C-I bond and reactions involving the hydroxyl and ester functionalities. These can be broadly categorized as:
-
Homocoupling of the organometallic or organoboron reagents.
-
Dehalogenation (specifically, deiodination) of the starting material.
-
Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Side reactions of the phenolic hydroxyl group , including O-alkylation vs. C-alkylation, and rearrangements of O-acylated products.
-
Thermal decarboxylation under harsh reaction conditions.
Each of these will be addressed in detail in the troubleshooting guide below.
Q2: How do the substituents on the ring influence the reactivity of this compound?
The electronic and steric nature of the hydroxyl and methoxycarbonyl groups significantly impacts the reactivity of the aryl iodide. The hydroxyl group is an electron-donating group, which can increase the electron density of the aromatic ring, potentially affecting the rate of oxidative addition in palladium-catalyzed reactions. Conversely, the methoxycarbonyl group is electron-withdrawing.
Furthermore, the ortho-hydroxyl group can act as a directing group or a chelating ligand for the metal catalyst, which can influence the regioselectivity and efficiency of the coupling reaction. This chelation can sometimes lead to catalyst inhibition or promote alternative reaction pathways.
Q3: Is protection of the hydroxyl or ester group necessary before attempting cross-coupling reactions?
Whether protection is necessary is highly dependent on the reaction conditions, particularly the base and temperature employed.
-
Hydroxyl Group: In many cross-coupling reactions that use bases like carbonates or phosphates, the phenolic proton can be acidic enough to be removed. While some reactions proceed without protection, O-alkylation or O-acylation can occur if a reactive electrophile is present. Moreover, the resulting phenoxide can influence the catalyst's behavior. If you are observing side reactions related to the hydroxyl group, protection as a methyl ether, benzyl ether, or a silyl ether might be beneficial.
-
Ester Group: The methyl ester is generally stable under many cross-coupling conditions. However, strong bases (like hydroxides or alkoxides) combined with elevated temperatures and the presence of water can lead to hydrolysis.[1] If your reaction conditions are harsh, or if you are using a base that can also act as a nucleophile, you may consider using a more robust ester or protecting the corresponding carboxylic acid.
Troubleshooting Guide: Side Reactions in Detail
This section provides a detailed breakdown of common side reactions, their causes, and actionable troubleshooting steps.
Issue 1: Formation of Symmetrical Biaryl Byproducts (Homocoupling)
Symptoms: You observe the formation of a dimeric product derived from your coupling partner (e.g., a biphenyl from a phenylboronic acid in a Suzuki reaction) in your reaction mixture, leading to reduced yield of the desired cross-coupled product and complicating purification.
Root Cause Analysis:
Homocoupling is a frequent side reaction in palladium-catalyzed cross-coupling reactions, particularly in Suzuki reactions involving boronic acids.[2][3][4] It can occur through several mechanisms:
-
Oxidative Homocoupling: This is often promoted by the presence of oxygen, which can lead to a Pd-peroxo species that facilitates the homocoupling of boronic acids.[4]
-
Reductive Homocoupling: This can occur through a palladium(II)-mediated pathway where two equivalents of the boronic acid transmetalate with the palladium center, followed by reductive elimination.[3]
-
Protonolysis/Second Transmetalation: In some cases, particularly with sterically hindered or electron-deficient aryl halides, a protonolysis event followed by a second transmetalation can lead to homocoupling.[2][4]
Troubleshooting Protocol:
| Corrective Action | Detailed Steps & Rationale |
| 1. Rigorous Exclusion of Oxygen | Procedure: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Use degassed solvents. Maintain a positive pressure of inert gas throughout the reaction. Rationale: This minimizes the oxygen-mediated oxidative homocoupling pathway.[3] |
| 2. Add a Mild Reducing Agent | Procedure: The addition of a mild reducing agent, such as potassium formate, can help to suppress the formation of Pd(II) species that can participate in homocoupling.[3] |
| 3. Optimize Base and Stoichiometry | Procedure: Use the minimum effective amount of base. Ensure the stoichiometry of your boronic acid is not excessively high (typically 1.1-1.5 equivalents). |
| 4. Modify Ligand and Catalyst | Procedure: For sterically hindered substrates, using bulky, electron-rich phosphine ligands like SPhos can sometimes favor the cross-coupling pathway over homocoupling.[2] |
Logical Workflow for Troubleshooting Homocoupling:
Caption: Troubleshooting workflow for minimizing homocoupling.
Issue 2: Formation of Methyl Salicylate (Deiodination)
Symptoms: A significant amount of Methyl Salicylate is observed in the crude reaction mixture, indicating the loss of the iodine atom without the desired functionalization.
Root Cause Analysis:
Deiodination, a form of hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of the iodine atom with a hydrogen atom. Potential hydrogen sources include solvents (e.g., alcohols), water, amines, or even the phosphine ligands. The mechanism can involve the formation of a palladium-hydride species which then undergoes reductive elimination with the aryl group.
Troubleshooting Protocol:
| Corrective Action | Detailed Steps & Rationale |
| 1. Use Anhydrous Conditions | Procedure: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Rationale: Water can be a proton source leading to the formation of palladium-hydride species. |
| 2. Choose a Non-Protic Solvent | Procedure: If using an alcohol or amine as a solvent, consider switching to an aprotic solvent like dioxane, toluene, or DMF. |
| 3. Optimize the Base | Procedure: Some bases are more prone to promoting dehalogenation. If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃. |
| 4. Adjust Ligand and Catalyst Loading | Procedure: The choice of ligand can influence the relative rates of reductive elimination versus dehalogenation. Sometimes, a higher catalyst loading can favor the desired reaction. |
Issue 3: Formation of 5-Iodosalicylic Acid (Ester Hydrolysis)
Symptoms: The presence of 5-iodosalicylic acid is detected in the reaction mixture or during workup, indicating cleavage of the methyl ester.
Root Cause Analysis:
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either basic or acidic conditions, especially at elevated temperatures.[1] Many cross-coupling reactions employ basic conditions, which can facilitate this unwanted side reaction.
Troubleshooting Protocol:
| Corrective Action | Detailed Steps & Rationale |
| 1. Use a Weaker Base | Procedure: If using strong bases like NaOH or KOH, switch to milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Rationale: These bases are less likely to promote ester hydrolysis. |
| 2. Lower the Reaction Temperature | Procedure: If the desired reaction allows, reduce the reaction temperature. Rationale: The rate of hydrolysis is often highly temperature-dependent. |
| 3. Minimize Water Content | Procedure: Use anhydrous solvents and reagents to limit the amount of water available for hydrolysis. |
| 4. Modify the Workup | Procedure: During aqueous workup, avoid strongly acidic or basic conditions if possible, or minimize the time the product is exposed to these conditions. |
Issue 4: Side Reactions at the Phenolic Hydroxyl Group
Symptoms:
-
During Alkylation (e.g., Williamson Ether Synthesis): Formation of an elimination byproduct from your alkylating agent, or alkylation at the aromatic ring (C-alkylation) instead of the oxygen.
-
During Acylation: Formation of a rearranged product (hydroxyaryl ketone) upon workup or purification.
Root Cause Analysis:
-
Williamson Ether Synthesis: The phenoxide, formed by deprotonating the hydroxyl group, is a strong nucleophile. However, it can also act as a base, promoting E2 elimination if a secondary or tertiary alkyl halide is used.[2][5] Additionally, the phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the ortho/para positions of the ring), which can lead to a mixture of O- and C-alkylated products.
-
O-Acylation and Fries Rearrangement: The acylation of the phenolic hydroxyl group yields a phenyl ester. Under the influence of Lewis or Brønsted acids (which can be present during the reaction or acidic workup), this ester can undergo a Fries rearrangement to form ortho- and para-hydroxyaryl ketones.[2][3][6] This is particularly relevant if Friedel-Crafts-type conditions are used.
Troubleshooting Protocol for Phenolic -OH Side Reactions:
| Reaction Type | Corrective Action | Detailed Steps & Rationale |
| Alkylation | 1. Use a Primary Alkyl Halide | Procedure: Whenever possible, use a primary alkyl halide or other good Sₙ2 electrophile (e.g., methyl iodide, benzyl bromide). Rationale: This minimizes the competing E2 elimination reaction.[5] |
| 2. Control Reaction Temperature | Procedure: Lower temperatures generally favor substitution over elimination. | |
| Acylation | 1. Avoid Lewis Acids | Procedure: Use a non-acidic method for acylation, such as reacting the phenoxide with an acyl chloride or anhydride in the presence of a non-Lewis acidic base like pyridine.[7] |
| 2. Neutral or Mildly Basic Workup | Procedure: Avoid strongly acidic conditions during workup to prevent acid-catalyzed Fries rearrangement. |
Issue 5: Formation of Phenol Derivatives (Decarboxylation)
Symptoms: Observation of 4-iodophenol or other decarboxylated byproducts, especially in reactions requiring high temperatures.
Root Cause Analysis:
Salicylic acids and their derivatives can undergo thermal decarboxylation (loss of CO₂) at elevated temperatures, typically above 200°C.[6][8] While the methyl ester provides some stability, very high reaction temperatures, especially in the presence of certain catalysts or solvents, could potentially lead to cleavage of the ester and subsequent decarboxylation.
Troubleshooting Protocol:
| Corrective Action | Detailed Steps & Rationale |
| 1. Reduce Reaction Temperature | Procedure: Screen for catalysts and ligands that allow the desired transformation to occur at a lower temperature. Rationale: This is the most direct way to prevent thermal decomposition. |
| 2. Use Microwave Irradiation | Procedure: Microwave heating can sometimes promote the desired reaction at a lower bulk temperature and for shorter reaction times, potentially minimizing thermal decomposition. |
Decision Tree for General Troubleshooting:
Caption: A decision tree to guide the troubleshooting process.
References
-
Busacca, C. A., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(3), 427-433. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1513-1518. [Link]
- Dow Chemical Company. (1962). Manufacture of phenols by decarboxylation of salicylic acids.
-
Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. [Link]
-
Wikipedia. (n.d.). Fries rearrangement. [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Khan Academy. (2025). Esterification of phenols (video). [Link]
-
Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. [Link]
-
Truman State University. (n.d.). Hydrolysis of Oil of Wintergreen. [Link]
-
IvyPanda. (2025). Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report. [Link]
-
YouTube. (2024). [H2 Chemistry] Hydrolysis of methyl salicylate 1. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
YouTube. (2025). Alcohols, phenols and acids | Grade 12 | Chemistry | Khan Academy. [Link]
-
Chemguide. (n.d.). Theory - Phenols in ester formation. [Link]
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- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Page loading... [guidechem.com]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Products of Methyl 5-Iodosalicylate Reactions
Welcome to the technical support center for purification challenges involving Methyl 5-iodosalicylate. As a versatile synthetic intermediate, this compound is a cornerstone in the synthesis of complex molecules within pharmaceutical and materials science research.[1] Its structure, featuring a phenolic hydroxyl group, a methyl ester, and an iodine atom, allows for a wide range of transformations, most notably cross-coupling reactions.
However, this reactivity also presents unique purification challenges. Isolating the desired product from a mixture of unreacted starting materials, reagents, and reaction byproducts is critical for successful downstream applications. This guide provides field-proven insights and detailed protocols in a question-and-answer format to help you navigate these challenges effectively.
Part 1: Foundational Purification - The Extractive Work-up
Before proceeding to more complex techniques like chromatography or recrystallization, a well-executed liquid-liquid extraction (LLE) can significantly simplify your purification task. The phenolic nature of this compound and many of its derivatives is the key to an effective initial separation.
Q1: How can I use a liquid-liquid extraction to remove non-phenolic impurities from my reaction mixture?
Answer: You can exploit the acidic nature of the phenolic -OH group. By washing your crude reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base, you can selectively deprotonate the phenolic compounds, pulling them into the aqueous layer. Non-acidic impurities will remain in the organic layer.
The choice of base is critical:
-
Sodium Bicarbonate (NaHCO₃): A weak base that will selectively extract more acidic phenols and any carboxylic acids (a potential byproduct from ester hydrolysis).[2]
-
Sodium Hydroxide (NaOH): A strong base that will extract almost all phenols.[3] Be cautious, as strong bases can promote hydrolysis of the methyl ester if left for extended periods.[3][4]
Protocol 1: General Basic Liquid-Liquid Extraction
-
Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
First Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃. Separate the layers. This removes highly acidic impurities.
-
Second Extraction: Wash the organic layer with a dilute (e.g., 1M) NaOH solution. The phenolic product should now transfer to the aqueous layer.
-
Back-Extraction (Organic): Wash the organic layer once more with brine, dry it with an anhydrous salt (like Na₂SO₄), and concentrate it. This fraction contains your non-phenolic impurities.
-
Product Recovery: Cool the combined basic aqueous layers in an ice bath and slowly acidify with cold 1M HCl until the pH is acidic (check with pH paper). Your phenolic product should precipitate or form an oil.
-
Final Extraction: Extract the acidified aqueous layer 2-3 times with fresh organic solvent (e.g., ethyl acetate). Combine these organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield your enriched phenolic product.
Part 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Q2: My compound is streaking severely on the TLC plate. What's causing this and how can I fix it?
Answer: Streaking on a TLC plate is a common issue that can arise from several factors, especially with compounds like substituted salicylates.[5]
-
Cause 1: Inappropriate Solvent System: If the eluent is too polar, it will move all components, including your compound, up the plate too quickly and without separation, often as a streak.[5][6]
-
Solution: Decrease the polarity of your mobile phase. For moderately polar compounds like salicylate derivatives, start with a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 ratio) and adjust as needed to achieve an optimal Rf value between 0.3 and 0.7.[5]
-
-
Cause 2: Interaction with Silica Gel: The free phenolic -OH group is acidic and can interact strongly with the slightly acidic silica gel, leading to tailing or streaking.[5]
-
Cause 3: Sample Overloading: Applying too much sample to the TLC plate will saturate the stationary phase, causing streaks.[6]
-
Solution: Dilute your sample and apply it in small, repeated applications, allowing the solvent to evaporate completely between each application to keep the initial spot size minimal.[5]
-
Q3: I'm trying to purify my product using column chromatography, but the separation from an impurity is very poor. What should I do?
Answer: Poor separation, or co-elution, is a sign that your chosen conditions lack the required selectivity.
-
Solution 1: Optimize the Eluent System: The best separation is often achieved when the Rf of your target compound is between 0.2 and 0.4 on a TLC plate.[7] If your TLC shows spots that are very close together, try different solvent combinations. For aromatic compounds, switching from ethyl acetate to dichloromethane or adding a small amount of a different solvent like toluene can alter the selectivity and improve separation.[8]
-
Solution 2: Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity eluent and gradually increase the polarity during the column run.[7][9] This can help separate compounds with close Rf values by sharpening the bands as they move down the column.
-
Solution 3: Consider a Different Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase. For challenging separations of isomers or structurally similar aromatic compounds, alumina may offer different selectivity than silica gel.[7] For acid-sensitive compounds, neutralized silica gel or alumina can prevent degradation on the column.[10]
Q4: My product from a Suzuki coupling reaction is contaminated with a dark, insoluble material. How do I remove the residual palladium catalyst?
Answer: The dark material is likely palladium black, which forms when the palladium catalyst precipitates from the solution.[11] Removing it is crucial, especially in drug development.
-
Solution 1: Filtration: After the reaction is complete, dilute the mixture with a solvent like ethyl acetate or toluene and filter it through a pad of Celite or silica gel. This will often remove the bulk of the precipitated palladium.
-
Solution 2: Aqueous Washes: Certain aqueous solutions can help remove residual palladium. Washes with a 1M solution of sodium thiosulfate or a dilute solution of thiourea can complex with the palladium and pull it into the aqueous phase.
-
Solution 3: Scavengers: For very low levels of palladium contamination, commercially available palladium scavengers (resins functionalized with thiols or other ligands) can be stirred with the crude product solution to bind the remaining catalyst before being filtered off.
Q5: I'm attempting to recrystallize my solid product, but it either oils out or nothing crystallizes at all. What am I doing wrong?
Answer: Successful recrystallization hinges on selecting the right solvent and having a proper cooling procedure.[12][13]
-
Cause 1: Poor Solvent Choice: The ideal solvent dissolves your compound completely when hot but poorly when cold.[12][13] If your compound "oils out," it means the solution is supersaturated, but the temperature is still above the melting point of your solid. This often happens when the boiling point of the solvent is much higher than the melting point of the solute.
-
Cause 2: Cooling Too Quickly: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes precipitation rather than crystallization, trapping impurities.[12]
-
Cause 3: Lack of Nucleation Sites: Sometimes crystallization needs a little help to get started.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal of the pure product if you have one.
-
Part 3: Standard Operating Protocols
Protocol 2: Flash Column Chromatography of a this compound Derivative
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point is a Hexane:Ethyl Acetate mixture. Adjust the ratio until the desired product has an Rf of ~0.3. If the compound is acidic, add 0.5% acetic acid to the eluent.
-
Column Packing:
-
Select a column of appropriate size.
-
Pack the column with silica gel (230-400 mesh) using the "slurry method".[17]
-
Add a thin layer of sand on top of the silica bed to prevent disruption.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Gently sprinkle the resulting free-flowing powder onto the sand layer. This method often results in better separation.
-
-
Elution: Begin adding the eluent to the column, applying gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of numbered test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified compound.
Quantitative Data Summary: Common Solvent Systems
| Solvent System (v/v) | Polarity | Typical Application |
| 9:1 Hexane:EtOAc | Low | For separating non-polar byproducts from the main product. |
| 4:1 Hexane:EtOAc | Low-Medium | A good starting point for many salicylate derivatives. |
| 1:1 Hexane:EtOAc | Medium | For more polar products, such as those with additional hydroxyl or amino groups. |
| 95:5 DCM:MeOH | High | For very polar compounds that do not move in less polar systems. |
Part 4: Visual Workflows and Decision Making
Diagram 1: General Purification Strategy
This diagram outlines the logical flow from a crude reaction mixture to a purified product.
Sources
- 1. This compound [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. youtube.com [youtube.com]
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- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. mt.com [mt.com]
- 14. youtube.com [youtube.com]
- 15. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgsyn.org [orgsyn.org]
identifying byproducts in the synthesis of Methyl 5-iodosalicylate derivatives
Welcome to the technical support guide for the synthesis and analysis of Methyl 5-iodosalicylate and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of halogenated aromatic compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you identify and mitigate the formation of unwanted byproducts.
The Synthetic Challenge: Understanding Byproduct Formation
The synthesis of this compound is a cornerstone reaction for generating versatile intermediates in pharmaceutical and materials science.[1] The primary route involves the electrophilic aromatic substitution of Methyl Salicylate. While seemingly straightforward, the reaction is nuanced. The benzene ring is activated by two groups: a strongly activating hydroxyl (-OH) group and a deactivating, but ortho-, para-directing, methyl ester (-COOCH₃) group. This electronic landscape can lead to a variety of side reactions and the formation of closely related byproducts that are often challenging to separate and identify.
Core Reaction Mechanism: Electrophilic Aromatic Iodination
The iodination of Methyl Salicylate proceeds via an electrophilic aromatic substitution mechanism.[2][3] An electrophilic iodine species, often generated in situ from molecular iodine (I₂) with an oxidizing agent, attacks the electron-rich aromatic ring.[4][5] The hydroxyl and methyl ester groups direct the substitution pattern.
Caption: Reaction pathway showing the formation of a di-iodinated byproduct.
Q3: How can I distinguish between the desired this compound and the isomeric byproduct, Methyl 3-iodosalicylate?
A3: Distinguishing between positional isomers is critical and requires spectroscopic analysis.
-
¹H NMR Spectroscopy: This is the most powerful tool. The substitution pattern on the aromatic ring creates unique splitting patterns (coupling) for the remaining protons.
-
This compound: You will observe three aromatic protons. The proton at C6 will be a doublet, the proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet.
-
Methyl 3-iodosalicylate: You will also see three aromatic protons, but their coupling patterns and chemical shifts will be different. For instance, the protons at C4 and C6 will likely appear as doublets of doublets, and the proton at C5 as a triplet (or pseudo-triplet).
-
-
Chromatography (TLC/HPLC): Positional isomers often have slightly different polarities and can frequently be separated by TLC or HPLC. Co-spotting with an authentic standard of the desired product is a definitive way to confirm identity.
Q4: My workup is generating a solid that is insoluble in my organic extraction solvent. What could it be?
A4: This is a classic sign of ester hydrolysis to the corresponding carboxylic acid, in this case, 5-Iodosalicylic acid . The carboxylic acid is much more polar than the methyl ester and is often deprotonated to its carboxylate salt during a basic wash (e.g., with sodium bicarbonate), making it highly water-soluble and organic-insoluble. If you acidify the aqueous layer, the carboxylic acid will precipitate.
To prevent this:
-
Avoid prolonged exposure to strong acids or bases during the workup.
-
Keep temperatures low during extraction and washing steps.
-
If using a basic wash to neutralize acid, use a mild base like a saturated sodium bicarbonate solution and perform the wash quickly.
Analytical Protocols for Byproduct Identification
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Objective: To quickly assess reaction completion and qualitatively identify the presence of starting material and major byproducts.
Methodology:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A common system is 4:1 Hexanes:Ethyl Acetate. This may require optimization.
-
Spotting: Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., dichloromethane). Spot this alongside a spot of your starting material (Methyl Salicylate).
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization:
-
Examine the plate under UV light (254 nm). Aromatic compounds will appear as dark spots.
-
Stain the plate in an iodine chamber or with a potassium permanganate dip to visualize non-UV active compounds.
-
-
Interpretation: The starting material is less polar than the hydroxyl-containing products. The desired product, this compound, should have a distinct Rf value from the starting material. Di-iodinated products may have a similar Rf but can often be distinguished.
| Compound | Expected Relative Rf | Notes |
| Methyl Salicylate | Highest | Least polar |
| Methyl 3,5-diiodosalicylate | Intermediate/Low | More polar than starting material |
| This compound | Intermediate | More polar than starting material |
| 5-Iodosalicylic Acid | Lowest (streaks from baseline) | Highly polar, may not move from origin |
Protocol 2: ¹H NMR for Structural Confirmation
Objective: To unambiguously identify the structure of the product and any isolated byproducts.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Analyze the chemical shifts, integration, and coupling constants of the aromatic protons.
| Compound | Approx. δ (ppm) for Ar-H in CDCl₃ | Key Splitting Patterns |
| This compound | 8.0 (d), 7.8 (dd), 6.8 (d) | Three distinct aromatic signals with characteristic doublet and doublet-of-doublets patterns. |
| Methyl 3,5-diiodosalicylate | 8.1 (d), 7.9 (d) | Two aromatic signals, both appearing as doublets due to meta-coupling. |
| Methyl Salicylate | 7.8 (dd), 7.4 (ddd), 6.9 (d), 6.8 (ddd) | Four aromatic signals. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Troubleshooting Workflow
Caption: A logical workflow for identifying unknown byproducts.
References
-
Dawaai.pk. Iodine-and-methyl-salicylate-topicals: View Uses, Side Effects & Medicines. [Link]
-
Edubirdie. Experiment 6 Iodination of Salicylamide. [Link]
-
Wikipedia. Electrophilic halogenation. [Link]
-
Chegg. (2019). Question: draw a mechanism with arrows to show the iodination of salicylamide with a I+ as a strong electrophile to get the. [Link]
-
MySkinRecipes. This compound. [Link]
-
Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. [Link]
-
Drugs.com. (2025). Methyl salicylate topical Uses, Side Effects & Warnings. [Link]
-
Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. [Link]
-
Veeprho. Methyl Salicylate Impurities and Related Compound. [Link]
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catalyst poisoning issues in cross-coupling reactions of Methyl 5-iodosalicylate
Welcome to the technical support center for cross-coupling reactions involving Methyl 5-iodosalicylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific substrate. Here, we will delve into the common catalyst poisoning issues and provide in-depth, field-proven troubleshooting strategies in a user-friendly question-and-answer format.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of both a hydroxyl and a carbonyl group ortho to each other can lead to catalyst inhibition and low reaction yields. This guide will help you navigate these complexities and achieve successful couplings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a "difficult" substrate in cross-coupling reactions?
A1: The primary challenge arises from the salicylate moiety. The hydroxyl and carbonyl groups can act as a bidentate ligand, chelating to the palladium catalyst. This chelation can form a stable, inactive complex, effectively removing the catalyst from the reaction's catalytic cycle. This process is a form of catalyst poisoning.
Q2: What are the most common signs of catalyst poisoning in my reaction?
A2: The most common indicators include:
-
Low or no product yield: This is the most obvious sign that your catalyst is not turning over effectively.
-
Stalled reaction: You may observe initial product formation that then plateaus, indicating the catalyst has become deactivated.
-
Formation of byproducts: In some cases, catalyst deactivation can lead to side reactions, such as the homocoupling of your coupling partner.
-
Precipitation of palladium black: This indicates that the catalyst has agglomerated and is no longer in its active, soluble form.
Q3: Are there specific types of cross-coupling reactions that are more susceptible to these issues?
A3: While any palladium-catalyzed reaction can be affected, reactions that require higher temperatures or longer reaction times are particularly vulnerable. The increased thermal energy can promote the formation of the inactive chelate complex. Suzuki-Miyaura and Heck reactions are commonly employed with substrates like this compound and often require careful optimization to avoid catalyst poisoning.
Troubleshooting Guide
Issue 1: Low to No Product Yield
This is the most frequent problem encountered. The root cause is often catalyst deactivation by the salicylate group. Here’s a systematic approach to troubleshoot this issue:
Step 1: Protect the Hydroxyl Group
The most direct way to prevent chelation is to temporarily protect the hydroxyl group.
-
Protocol: Convert the hydroxyl group to a more inert functional group, such as a methyl ether or a silyl ether (e.g., TBDMS). This eliminates the ability of the salicylate to act as a bidentate ligand. After the cross-coupling reaction, the protecting group can be removed.
Step 2: Ligand Selection
The choice of ligand is critical in preventing catalyst deactivation.
-
Rationale: Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands can sterically hinder the coordination of the salicylate to the palladium center.[1][2] These ligands promote the desired catalytic cycle over the deactivating chelation.
Step 3: Base Optimization
The base plays a crucial role in the catalytic cycle, but an inappropriate choice can exacerbate catalyst poisoning.
-
Rationale: Strong bases can deprotonate the phenolic hydroxyl group, increasing its propensity to chelate the palladium. Weaker, non-coordinating bases are often a better choice.
-
Recommendation: Screen a variety of bases. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like hydroxides or alkoxides.[1]
Step 4: Solvent and Temperature Considerations
-
Solvent: Ensure your solvent is rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3] Common solvents for these reactions include toluene, dioxane, and THF.
-
Temperature: While higher temperatures can sometimes be necessary to drive challenging couplings, they can also accelerate catalyst decomposition.[3] If you suspect catalyst instability, try running the reaction at a lower temperature for a longer duration.
Issue 2: Significant Byproduct Formation
The formation of byproducts, such as the homocoupling of the boronic acid in a Suzuki reaction, can be a sign of an inefficient catalytic system.
Step 1: Check Reagent Purity
Impurities in your starting materials can act as catalyst poisons.[3]
-
Action: Ensure your this compound and coupling partner are of high purity. Recrystallization or column chromatography can be used for purification.
Step 2: Optimize Stoichiometry
-
Action: Vary the stoichiometry of your reagents. A slight excess of the coupling partner is common, but a large excess can sometimes lead to increased byproduct formation.
Step 3: Catalyst Pre-activation
-
Rationale: Some palladium sources, like Pd(OAc)₂, are actually pre-catalysts that need to be reduced to the active Pd(0) species in situ.[4] Inefficient pre-activation can lead to side reactions.
-
Action: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or ensure your reaction conditions are suitable for the in situ reduction of your Pd(II) pre-catalyst.
Visualizing the Problem and Solution
Diagram 1: Catalyst Deactivation Pathway
This diagram illustrates how the salicylate moiety can chelate the palladium catalyst, leading to an inactive complex.
Sources
Technical Support Center: Managing Steric Hindrance in Reactions with Methyl 5-iodosalicylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 5-iodosalicylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you navigate the unique challenges posed by this substrate. The steric hindrance from the ortho-hydroxyl group, combined with its electronic effects, requires careful consideration in reaction design. This guide is structured as a series of frequently asked questions to directly address the issues you are most likely to encounter.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the primary factors I should investigate?
A1: When a reaction with this compound underperforms, the root cause can almost always be traced to the influence of the ortho-hydroxyl and meta-carbomethoxy substituents on the aryl iodide. These groups create a sterically demanding and electronically specific environment around the reaction center.
Here is a logical troubleshooting workflow:
Caption: Troubleshooting workflow for reactions involving this compound.
Causality behind the issues:
-
Steric Hindrance: The primary challenge is the steric bulk of the hydroxyl group adjacent to the iodine atom. This physically obstructs the approach of the palladium catalyst for oxidative addition and hinders the subsequent steps of the catalytic cycle, particularly the final reductive elimination.[1][2][3]
-
Catalyst Inhibition/Chelation: The acidic proton of the hydroxyl group can react with basic reagents. More critically, the phenoxide can act as a ligand, coordinating to the palladium center. This can lead to the formation of inactive or off-cycle catalyst species, effectively poisoning the reaction.
-
Incompatible Base: A strong base like sodium tert-butoxide, often used in cross-coupling, can easily hydrolyze the methyl ester, complicating your product profile and purification.[4]
-
Inadequate Ligand Choice: Standard phosphine ligands like PPh₃ are often not bulky enough to force the catalytic intermediates into the correct geometry for efficient reaction with a hindered substrate.[5][6]
Your first step should be to evaluate if a protecting group strategy is necessary (see Q2) and then ensure your ligand and reaction conditions are tailored for this specific challenge.
Q2: Should I protect the ortho-hydroxyl group? What are the advantages and disadvantages?
A2: The decision to use a protecting group is a critical strategic choice that involves a trade-off between a longer synthetic route and a higher probability of success in the coupling step.
| Factor | Advantage of Protection | Disadvantage of Protection |
| Reaction Success | Significantly reduces steric hindrance and prevents catalyst inhibition via chelation, often leading to higher yields and cleaner reactions. | Adds two steps (protection/deprotection) to the synthesis, increasing time and potentially lowering overall yield. |
| Reagent Compatibility | Allows for the use of a wider range of strong bases without concern for deprotonating the phenol. | Protecting groups may have their own stability issues with certain reagents or conditions. |
| Reproducibility | Reactions are often more reproducible as the variable of phenol/phenoxide interaction with the catalyst is removed. | Requires careful optimization of the protection and deprotection steps themselves. |
Recommendation: For complex or late-stage couplings where yield and reliability are paramount, protecting the hydroxyl group is strongly advised . For initial route scouting or simpler transformations, attempting the reaction without protection using optimized conditions (see Q4-Q6) is a reasonable first pass.
Caption: A typical protection-coupling-deprotection workflow.
Q3: What are the best protecting groups for the phenolic hydroxyl, and what is a reliable protocol?
A3: The ideal protecting group should be easy to install, stable to the planned reaction conditions (typically basic, palladium-catalyzed), and easy to remove without affecting other functional groups.
Recommended Protecting Groups for Phenols:
| Protecting Group | Abbreviation | Stability & Notes | Common Deprotection |
| Methoxymethyl ether | MOM | Stable to strong bases, organometallics, and nucleophiles. A very reliable choice. | Acidic conditions (e.g., HCl in MeOH). |
| Triisopropylsilyl ether | TIPS | Bulky silyl group offering high stability to a wide range of conditions. | Fluoride source (e.g., TBAF in THF). |
| Benzyl ether | Bn | Very stable, but deprotection requires hydrogenation, which may not be compatible with other functional groups (like alkynes). | H₂, Pd/C. |
| Benzoyl ester | Bz | Stable to acidic conditions but cleaved by bases, making it unsuitable for many cross-coupling reactions.[7] | Basic hydrolysis (e.g., NaOH, K₂CO₃). |
Protocol: MOM Protection of this compound
This protocol provides a robust method for protecting the phenolic hydroxyl group.
Materials:
-
This compound
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.5 eq) dropwise. Stir for 10 minutes. The use of a non-nucleophilic base like DIPEA is crucial to avoid side reactions.
-
Protecting Agent Addition: Add MOM-Cl (1.2 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield Methyl 2-(methoxymethoxy)-5-iodobenzoate.
Q4: I'm attempting a Suzuki-Miyaura coupling. How can I overcome the steric hindrance?
A4: The Suzuki-Miyaura reaction is highly sensitive to steric effects.[8][9] Success with this compound hinges on enhancing the catalyst's ability to operate in a crowded space. This is achieved primarily through ligand selection.
Key Strategy: Use Bulky, Electron-Rich Monophosphine Ligands These ligands, often called "Buchwald ligands," are essential. Their bulk facilitates the reductive elimination step—the final, product-forming step in the catalytic cycle—which is often the rate-limiting step for hindered substrates.[5] Their electron-donating nature promotes the initial oxidative addition of the aryl iodide to the Pd(0) center.
Caption: The Suzuki-Miyaura cycle, highlighting the sterically sensitive reductive elimination step.
Recommended Catalyst/Ligand Systems and Conditions:
| Catalyst Precursor | Ligand | Recommended Base | Solvent | Temp. (°C) | Notes |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, RuPhos, or XPhos | K₃PO₄ or K₂CO₃ | Dioxane/H₂O, Toluene, or 2-MeTHF | 80-110 | This is the most common and effective system. The weak inorganic base minimizes ester hydrolysis.[10] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | K₂CO₃ | Toluene/H₂O | 100 | Excellent for challenging couplings.[11] |
| PEPPSI-iPr | (None needed) | Cs₂CO₃ | Toluene | 80-100 | A pre-formed Pd-NHC catalyst that shows good activity for some hindered substrates.[12] |
Troubleshooting Tip: If you observe low conversion, consider increasing the catalyst loading (from 1-2 mol% to 5 mol%) or switching to a more electron-rich ligand (e.g., from XPhos to RuPhos).
Q5: For a Sonogashira coupling, what specific systems are recommended for this ortho-substituted aryl iodide?
A5: The classic Sonogashira coupling conditions (Pd catalyst, Cu(I) co-catalyst, amine base) can be problematic. The amine base can cause side reactions, and the copper co-catalyst can sometimes be detrimental with sensitive substrates.[13][14][15]
Key Strategy: Employ Copper-Free Conditions Copper-free Sonogashira couplings often provide better results for sterically hindered or electronically complex substrates. These systems rely on a palladium catalyst and a suitable base, avoiding the complexities of the copper co-catalyst.
Recommended Systems for Copper-Free Sonogashira Coupling:
-
Catalyst System: Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., cataCXium® A, SPhos).
-
Base: A mild inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) can also be used, but monitor for side reactions.
-
Solvent: Polar aprotic solvents such as DMF, Dioxane, or NMP are preferred.
-
Temperature: Reactions typically require heating, often in the range of 60-100 °C.
For particularly stubborn couplings, specialized catalyst systems may be required. For example, palladium complexes with N-heterocyclic carbene (NHC) ligands have shown great promise for coupling hindered partners.[16]
Q6: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A6: The Buchwald-Hartwig amination is the palladium-catalyzed formation of C-N bonds.[4][17] Like other cross-couplings, success with a hindered substrate like this compound is highly dependent on the ligand. The reaction is particularly sensitive to the steric bulk on both the aryl halide and the amine coupling partner.
Key Strategy: Utilize Modern, Highly Active Catalyst Systems The development of Buchwald-Hartwig amination has progressed through "generations" of ligands, each designed to couple more challenging substrates. For an ortho-substituted aryl iodide, it is critical to use a modern, bulky phosphine ligand.
Recommended Ligands and Conditions:
-
Ligands: Josiphos-type ligands, Buchwald's biaryl phosphine ligands (e.g., RuPhos, BrettPhos), or N-heterocyclic carbene (NHC) ligands are often necessary.[18][19] These ligands are designed to stabilize the palladium center and promote the difficult C-N bond-forming reductive elimination step.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common precursors. Pre-formed palladacycle pre-catalysts (e.g., RuPhos G3-Pd) offer convenience and high activity.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Caution: These strong bases can hydrolyze the methyl ester, especially at elevated temperatures. If this is an issue, protecting the hydroxyl group and using a weaker base like K₃PO₄ or Cs₂CO₃ may be a better strategy.
-
Solvent: Anhydrous, non-protic solvents like Toluene, Dioxane, or THF are standard.
Troubleshooting Tip: If you are coupling a particularly bulky amine, the steric challenge is magnified. In these cases, using a highly active pre-catalyst like a G3 or G4 palladacycle is often the best approach to achieve reasonable yields.[11]
Q7: How do solvent and temperature influence reactions with this sterically hindered substrate?
A7: Solvent and temperature are critical parameters that must be optimized to overcome the high activation energy barrier associated with sterically hindered substrates.[20][21][22]
-
Solvent: The choice of solvent can influence catalyst solubility, stability, and reactivity.
-
Polar Aprotic Solvents (Dioxane, Toluene, DMF, 2-MeTHF): These are generally the best choices for palladium-catalyzed cross-coupling reactions. They effectively solvate the catalyst and intermediates without interfering with the reaction.
-
Protic Solvents (e.g., alcohols, water): While often used as a co-solvent in Suzuki reactions, their presence can be detrimental if the hydroxyl group is unprotected, as they can compete in coordinating to the metal center.
-
-
Temperature:
-
Increased Temperature: Higher temperatures provide the necessary energy to overcome the steric barrier, increasing the reaction rate. Most couplings with this compound will require heating (80-120 °C).
-
Risks of High Temperature: Be aware of potential downsides. At high temperatures (>120 °C), you risk decomposition of the starting material, product, or catalyst. Ester hydrolysis is also more pronounced at higher temperatures if a strong base is present.
-
Optimization Strategy: Start your reaction at a moderate temperature (e.g., 80 °C) and monitor for progress. If the reaction is slow or stalls, incrementally increase the temperature by 10-15 °C. A screening of different solvents can also be highly beneficial.
References
- Copper-free Sonogashira cross-coupling reactions: an overview.RSC Advances.
- Buchwald–Hartwig amin
- Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols.
- Buchwald-Hartwig Amin
- Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Aryl Halides.Chemistry LibreTexts.
- The effect of steric bulk in Sonogashira coupling reactions.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers.
- Looking for advice on protecting phenol in presence of primary alcohol.Reddit.
- Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Sonogashira Coupling.Chemistry LibreTexts.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
- Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds.PubMed.
- Ni/Photoredox-Catalyzed Enantioselective Cross-Electrophile Coupling of Styrene Oxides with Aryl Iodides.eScholarship.org.
- Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes.
- Sonogashira coupling.Wikipedia.
- The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
- Subtle steric differences reveal a model for Ni cross-coupling success.Princeton University.
- Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.RSC Publishing.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Suzuki reaction.Wikipedia.
- Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions.Wiley Online Library.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Reactions of Aryl Halides.Chemistry LibreTexts.
- A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols.
- Chemoselective Hydroxyl Group Transformation: An Elusive Target.
- Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene.Benchchem.
- Suzuki Coupling.Organic Chemistry Portal.
- The Synthesis of Sterically Hindered Amides.PubMed.
- CBSE EXAMIN
- A real space picture of the role of steric effects in SN2 reactions.
- Reaction Condition Optimization.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
- Optimization of reaction conditions.
- Steric Hindrance (Is Like A F
- effect of steric hindrance on nucleophiles.Reddit.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.PubMed.
- Overcoming Product Inhibition in a Nucleophilic Arom
- A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates.
- Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways.
- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.Chemistry LibreTexts.
- Steric Effects on Electrophilic Arom
- High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
Sources
- 1. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
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- 21. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
preventing deiodination of Methyl 5-iodosalicylate under reaction conditions
Welcome to the technical support center for Methyl 5-iodosalicylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired deiodination of this valuable building block during synthetic reactions. Deiodination, the premature loss of the iodine substituent, is a common challenge that can lead to reduced yields and complex purification profiles. This guide provides in-depth, field-proven insights and actionable protocols to ensure the success of your experiments.
Troubleshooting Guide: Unwanted Deiodination
This section addresses specific problems you might be encountering in the lab. The question-and-answer format is designed to help you quickly identify the root cause of deiodination and implement effective solutions.
Question 1: I am observing significant formation of Methyl salicylate (the deiodinated byproduct) in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). What is causing this?
Answer: The formation of the deiodinated byproduct, Methyl salicylate, in Palladium-catalyzed cross-coupling reactions is a common side reaction known as hydrodehalogenation or simply dehalogenation.[1][2] This competing reaction pathway occurs within the catalytic cycle and is influenced by several factors. The primary cause is often the generation of a Palladium-hydride species (Pd-H), which can intercept the aryl iodide intermediate before the desired cross-coupling can take place.
Several factors can promote the formation of Pd-H species and subsequent deiodination:
-
High Reaction Temperatures: Elevated temperatures can accelerate the decomposition of solvents, bases, or ligands, leading to the formation of hydride sources.
-
Choice of Base: Strong bases, particularly those with β-hydrogens like sodium tert-butoxide (NaOtBu), can act as hydride donors.[3]
-
Solvent Purity: The presence of water or other protic impurities in the solvent can serve as a proton source for the reductive cleavage of the C-I bond.
-
Ligand Choice: Less bulky or electron-poor ligands may not sufficiently stabilize the Palladium center, making it more susceptible to side reactions.
-
Palladium Precursor: The choice of the Palladium(0) or Palladium(II) precursor can influence the kinetics of the catalytic cycle and the propensity for deiodination.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and reactivity of this compound.
Question 2: How can I minimize deiodination when performing a Suzuki-Miyaura coupling with this compound?
Answer: For Suzuki-Miyaura couplings, where boronic acids are used, careful optimization is key to preventing deiodination. Here are specific recommendations:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the deiodination pathway.[1] Excellent choices include XPhos, SPhos, and tBuXPhos.
-
Base Selection: Use weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong alkoxide bases.[1]
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for efficient coupling. Start with gentle heating (e.g., 50-60 °C) and only increase if the reaction is sluggish.
-
Solvent Choice: Use anhydrous, degassed solvents like dioxane or toluene. The presence of water can be detrimental.
-
Reagent Purity: Ensure the purity of your boronic acid and other reagents, as impurities can sometimes interfere with the catalytic cycle.
| Parameter | Recommended Condition | Rationale |
| Ligand | XPhos, SPhos, tBuXPhos | Bulky, electron-rich ligands stabilize the Pd center and promote reductive elimination.[1] |
| Base | K₃PO₄, Cs₂CO₃ | Weaker inorganic bases are less likely to act as hydride donors compared to strong alkoxides.[1] |
| Temperature | 50-80 °C (optimize) | Lower temperatures disfavor side reactions like deiodination. |
| Solvent | Anhydrous, degassed Dioxane or Toluene | Minimizes protic sources that can lead to hydrodehalogenation. |
Question 3: I'm seeing deiodination in a Buchwald-Hartwig amination. What are the best practices to avoid this?
Answer: In Buchwald-Hartwig aminations, the choice of base is particularly critical. Strong bases like NaOtBu are often used but can be a major contributor to deiodination.
-
Ligand Strategy: Similar to Suzuki couplings, bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or tBuXPhos are highly effective at suppressing deiodination.[1][4] Bidentate ligands such as BINAP can also be beneficial as they can prevent the formation of palladium iodide dimers, thereby accelerating the reaction.[5]
-
Base Modification: If NaOtBu is leading to significant deiodination, switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1]
-
Order of Addition: It is generally recommended to add the palladium catalyst and ligand to the reaction mixture containing this compound and the amine before adding the base.[1] This can help ensure the formation of the active catalytic species in the presence of the substrates, favoring oxidative addition over side reactions.
Question 4: What about Sonogashira couplings? How can I prevent the loss of iodine?
Answer: Sonogashira couplings, which pair aryl halides with terminal alkynes, have their own set of considerations for preventing deiodination.
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst, this can sometimes promote side reactions. Consider a copper-free Sonogashira protocol. Several modern methods have been developed that show excellent efficiency without copper.[6]
-
Amine Base: The amine base (e.g., triethylamine, diisopropylethylamine) is a crucial component. Ensure it is anhydrous and of high purity.
-
Palladium and Ligand: A combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand (e.g., PPh₃) is a good starting point. For more challenging couplings, consider more advanced ligand systems.
-
Inert Atmosphere: Rigorous exclusion of oxygen is important, as it can lead to the oxidative homocoupling of the alkyne (Glaser coupling), which can complicate the reaction mixture and potentially impact the main catalytic cycle.[7]
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments designed to minimize deiodination.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, emphasizing conditions that suppress deiodination.
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, weigh out the Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv., 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 0.04 equiv., 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the Schlenk flask containing the substrates and base.
-
Reaction Initiation: Add the catalyst and ligand to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free approach to Sonogashira coupling, which can reduce side reactions.
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv., 2 mol%), and a suitable phosphine ligand (e.g., PPh₃, 0.04 equiv.).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Heating and Monitoring: Heat the mixture to a temperature between 60-80 °C. Monitor the reaction for the consumption of the aryl iodide.
-
Work-up: After completion, cool the reaction mixture, filter off any salts, and partition the filtrate between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizing the Problem: The Competing Deiodination Pathway
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and highlights where the unwanted deiodination pathway diverges.
Caption: Catalytic cycle showing desired cross-coupling versus deiodination.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Williamson Ether Synthesis with Methyl 5-Iodosalicylate
Welcome to the technical support center for the optimization of the Williamson ether synthesis, specifically tailored for researchers utilizing Methyl 5-iodosalicylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this reaction, ensuring robust and reproducible outcomes in your synthetic endeavors.
Introduction: The Challenge of this compound in Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1][2][3] While seemingly straightforward, the reaction's success is highly dependent on the interplay of substrate, base, and solvent. This compound presents a unique set of challenges. As an aryl halide, its reactivity in traditional SN2 reactions is inherently lower than that of primary alkyl halides.[4] Furthermore, the presence of both a phenolic hydroxyl group and a methyl ester introduces the potential for competing side reactions.
This guide will provide a systematic approach to overcoming these challenges through the rational selection of bases and solvents, leading to optimized yields and purity of your desired ether product.
Frequently Asked Questions (FAQs)
Q1: Why is my Williamson ether synthesis with this compound giving a low yield?
Low yields are a common hurdle and can stem from several factors. A systematic review of your reaction setup and conditions is the first step in troubleshooting.[5]
-
Incomplete Deprotonation: The phenolic proton of this compound must be removed to form the nucleophilic phenoxide. If the base is not strong enough, the equilibrium will not favor the phenoxide, leading to a sluggish or incomplete reaction.
-
Poor Solubility: The ionic phenoxide may have limited solubility in less polar organic solvents, reducing its availability to react with the alkyl halide.
-
Side Reactions: Competing reactions, such as hydrolysis of the methyl ester or elimination reactions of the alkyl halide, can consume starting materials and reduce the yield of the desired ether.[1][6]
-
Reaction Conditions: Suboptimal temperature and reaction time can also contribute to low yields. Williamson ether synthesis is typically conducted at temperatures between 50-100 °C for 1-8 hours.[1][6]
Q2: What is the best type of base to use for the deprotonation of this compound?
The choice of base is critical. For phenols, which are more acidic than aliphatic alcohols, a range of bases can be effective.[6] The pKa of the phenolic proton in methyl salicylate is approximately 9.8.[7] Therefore, a base that is strong enough to deprotonate it effectively is required.
-
Strong Bases (e.g., NaH, KH): Sodium hydride (NaH) and potassium hydride (KH) are powerful, non-nucleophilic bases that irreversibly deprotonate the phenol, driving the reaction forward.[4][8] These are excellent choices for ensuring complete formation of the phenoxide.
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are milder, yet often highly effective bases for phenol alkylation.[9][10][11] Cesium carbonate is particularly noteworthy for its high solubility in many organic solvents, which can enhance reaction rates.[12]
-
Hydroxide Bases (e.g., NaOH, KOH): While usable, sodium hydroxide and potassium hydroxide introduce water into the reaction, which can lead to hydrolysis of the methyl ester, especially at elevated temperatures.[13][14][15]
Q3: How does the choice of solvent affect the reaction?
The solvent plays a multifaceted role in the Williamson ether synthesis. Polar aprotic solvents are generally the best choice for this reaction.[6][16]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are excellent at solvating the cation of the phenoxide salt, leaving the phenoxide anion "naked" and more nucleophilic.[17] This significantly accelerates the rate of the SN2 reaction.[1][9]
-
Protic Solvents (e.g., Ethanol, Water): Protic solvents can hydrogen bond with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[1]
-
Apolar Solvents (e.g., Toluene, Hexane): Apolar solvents are generally poor choices as they do not effectively dissolve the ionic phenoxide intermediate.
Q4: I am observing hydrolysis of the methyl ester. How can I prevent this?
Ester hydrolysis is a significant side reaction when using strong hydroxide bases or when water is present.[13][14][15]
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.[5][17]
-
Choose a Non-Hydrolytic Base: Opt for bases like NaH, KH, or carbonate bases (K₂CO₃, Cs₂CO₃) which do not introduce water.[4][9][11]
-
Control Temperature: Lowering the reaction temperature can sometimes disfavor the hydrolysis reaction, which may have a higher activation energy than the desired etherification.
Q5: Can I use a phase-transfer catalyst to improve my reaction?
Yes, a phase-transfer catalyst (PTC) can be highly beneficial, especially when dealing with solubility issues or when using a two-phase solvent system.[1][18] A PTC, such as tetrabutylammonium bromide or 18-crown-6, facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide is present.[1][19] This can significantly increase the reaction rate and allow for the use of milder reaction conditions.[18][20]
Troubleshooting Guide: A Systematic Approach
When encountering issues with your Williamson ether synthesis, a structured approach to troubleshooting is essential. The following workflow can help you identify and resolve common problems.
Caption: Troubleshooting workflow for Williamson ether synthesis.
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Add the chosen anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, 10-20 mL per mmol of substrate).
-
Base Addition: Add the selected base (e.g., K₂CO₃ (2.0 eq.), Cs₂CO₃ (1.5 eq.), or NaH (1.2 eq.)) portion-wise at room temperature with stirring. If using NaH, be cautious of hydrogen gas evolution.
-
Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylating Agent Addition: Add the alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).[17]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Optimization Workflow: Base and Solvent Screening
To systematically optimize your reaction, a parallel screening approach is recommended.
Caption: Workflow for optimizing reaction conditions.
Data Presentation: Comparison of Common Bases and Solvents
Table 1: Properties of Common Bases for Williamson Ether Synthesis
| Base | Formula | Type | pKa of Conjugate Acid | Key Considerations |
| Sodium Hydride | NaH | Strong, Non-nucleophilic | ~35 | Irreversible deprotonation, requires anhydrous conditions.[4] |
| Potassium Carbonate | K₂CO₃ | Mild | ~10.3 | Commonly used for phenols, cost-effective.[9] |
| Cesium Carbonate | Cs₂CO₃ | Mild | ~10.3 | Higher solubility in organic solvents can improve reaction rates.[12] |
| Sodium Hydroxide | NaOH | Strong, Nucleophilic | ~15.7 | Can cause ester hydrolysis.[6] |
Table 2: Properties of Common Solvents for Williamson Ether Synthesis
| Solvent | Formula | Type | Dielectric Constant (ε) | Boiling Point (°C) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 36.7 | 153 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 46.7 | 189 |
| Acetonitrile | C₂H₃N | Polar Aprotic | 37.5 | 82 |
| Ethanol | C₂H₅OH | Polar Protic | 24.6 | 78 |
Mechanistic Considerations
The Williamson ether synthesis with an aryl halide like this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, rather than a classical SN2 pathway.
Caption: Simplified SNAr mechanism for the Williamson ether synthesis.
The rate-determining step is typically the formation of the negatively charged intermediate, known as the Meisenheimer complex. Polar aprotic solvents stabilize this charged intermediate, thereby accelerating the reaction.[21][22]
References
-
Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
Methyl Salicylate. In PubChem. Retrieved from [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health. Retrieved from [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. Retrieved from [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Retrieved from [Link]
-
Williamson Ether Synthesis. (2020, October 20). YouTube. Retrieved from [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. Retrieved from [Link]
-
Williamson Ether Synthesis. (2020, October 20). YouTube. Retrieved from [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review. Jetir.org. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis. University of Texas at Dallas. Retrieved from [Link]
-
Williamson Ether Synthesis. Utah Tech University. Retrieved from [Link]
-
Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Chemtab. Retrieved from [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]
-
in the chemical literature: Williamson ether synthesis. (2019, October 25). YouTube. Retrieved from [Link]
- Basic hydrolysis of methyl salicylate to produce salicylic acid. Google Sites.
-
Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. University of Missouri–St. Louis. Retrieved from [Link]
-
[H2 Chemistry] Hydrolysis of methyl salicylate 1. (2024, March 14). YouTube. Retrieved from [Link]
-
Cesium carbonate. In Wikipedia. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. francis-press.com [francis-press.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Caesium carbonate - Wikipedia [en.wikipedia.org]
- 13. Basic hydrolysis of methyl salicylate to produce salicylic acid [sites.google.com]
- 14. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. jetir.org [jetir.org]
- 21. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
dealing with incomplete conversion in Methyl 5-iodosalicylate reactions
<_ Technical Support Center: Troubleshooting Incomplete Conversion in Methyl 5-Iodosalicylate Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions encountered during reactions with this versatile building block. As a Senior Application Scientist, my goal is to equip you with the rationale behind experimental choices to help you navigate the complexities of your synthetic routes and achieve optimal reaction outcomes.
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and materials.[1] Its utility stems from the presence of multiple reactive sites: a carboxylic acid, a phenolic hydroxyl group, and an iodo-substituent on the aromatic ring, which allows for functionalization through various cross-coupling reactions.[1] However, the very features that make this molecule so useful can also present challenges, with incomplete conversion being a common hurdle.
This guide will focus on diagnosing and resolving issues of incomplete conversion in the most common transformations involving this compound: palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), etherification of the phenolic hydroxyl group, and esterification of the carboxylic acid.
Troubleshooting Guide: Diagnosing and Resolving Incomplete Conversion
Incomplete conversion can manifest as a mixture of starting material and product, the formation of undesired byproducts, or a reaction that stalls before the starting material is fully consumed. A systematic approach to troubleshooting is crucial for identifying the root cause and implementing an effective solution.
Initial Assessment: Is It Really Incomplete Conversion?
Before diving into extensive optimization, it's essential to confirm that the issue is indeed incomplete conversion and not product loss during workup or purification.
-
Analyze the Crude Reaction Mixture: Before any aqueous workup or purification, take a small, representative sample of the crude reaction mixture. Analyze it by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will give you the most accurate picture of the reaction's progress.
-
Check for Product Instability: Some products may be sensitive to the acidic or basic conditions of a workup.[2] If your crude analysis shows good conversion but your isolated yield is low, your product might be degrading during extraction or purification.[2]
dot graph TD { A[Start: Low Isolated Yield] --> B{Analyze Crude Reaction Mixture}; B --> C{Good Conversion in Crude?}; C -->|Yes| D[Issue is Likely in Workup/Purification]; C -->|No| E[Proceed to Troubleshoot Reaction]; D --> F[Check Product Stability to Workup Conditions]; D --> G[Optimize Extraction and Purification]; subgraph "Troubleshooting Workflow" E end } caption: "Initial assessment of low yield."
Issue 1: Incomplete Conversion in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond. However, the presence of the hydroxyl and methyl ester groups can influence the reaction's efficiency.
Potential Cause 1: Catalyst Inactivation or Insufficient Activity
The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of incomplete conversion.
-
Catalyst Poisoning: The phenolic hydroxyl group or the carboxylate (if the ester is hydrolyzed under basic conditions) can coordinate to the palladium center, leading to inactive complexes.
-
Oxidative Instability: The active Pd(0) species can be sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium oxides.
-
Homocoupling: The presence of oxygen can also promote the homocoupling of boronic acids in Suzuki reactions, consuming the coupling partner and catalyst.[3]
Recommended Solutions:
| Solution | Rationale | Expected Outcome |
| Use an Air-Stable Pre-catalyst | Pre-catalysts like Pd(OAc)₂ with appropriate ligands, or commercially available pre-formed catalysts, are more robust and ensure a consistent generation of the active Pd(0) species.[4] | Improved reproducibility and higher conversion. |
| Thoroughly Degas Solvents and Reagents | Remove dissolved oxygen by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method. | Minimizes catalyst oxidation and side reactions. |
| Increase Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).[5][6] | Can compensate for slow catalyst turnover or partial deactivation. |
| Screen Different Ligands | The choice of ligand is critical. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote efficient oxidative addition and reductive elimination.[7] | Enhanced reaction rates and higher yields. |
Potential Cause 2: Suboptimal Reaction Conditions
The solvent, base, and temperature all play a crucial role in the catalytic cycle.[5][8]
-
Poor Solubility: If the starting materials, reagents, or catalyst are not fully dissolved, the reaction will be slow and incomplete.
-
Inappropriate Base: The base is essential for the transmetalation step in Suzuki and Sonogashira couplings and for regenerating the catalyst in the Heck reaction.[9] An unsuitable base (too weak or too strong) can stall the reaction.
-
Incorrect Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[7] Conversely, some reactions are inefficient at lower temperatures.[10]
Recommended Solutions:
| Solution | Rationale | Expected Outcome |
| Solvent Screening | Test a range of anhydrous, degassed solvents (e.g., toluene, dioxane, DMF, THF).[7] A solvent system that ensures homogeneity is crucial. | Improved reaction kinetics and complete conversion. |
| Base Optimization | For Suzuki reactions, screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. For Heck and Sonogashira reactions, organic bases like Et₃N or DBU are common. | Identification of a base that facilitates the catalytic cycle without causing side reactions. |
| Temperature Titration | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress to find the optimal balance between reaction rate and catalyst stability. | Achieve complete conversion in a shorter timeframe. |
dot graph TD { subgraph "Troubleshooting Cross-Coupling" A[Incomplete Conversion] --> B{Catalyst Issues?}; A --> C{Suboptimal Conditions?}; B --> D[Use Air-Stable Pre-catalyst]; B --> E[Thoroughly Degas]; B --> F[Increase Catalyst Loading]; B --> G[Screen Ligands]; C --> H[Solvent Screening]; C --> I[Base Optimization]; C --> J[Temperature Titration]; end } caption: "Troubleshooting palladium-catalyzed reactions."
Issue 2: Incomplete Conversion in Etherification of the Phenolic Hydroxyl Group
The Williamson ether synthesis is a common method for alkylating the phenolic hydroxyl group of this compound. Incomplete conversion in this reaction is often due to the reduced nucleophilicity of the phenoxide or issues with the alkylating agent.
Potential Cause 1: Insufficient Deprotonation of the Phenol
The phenolic proton of salicylic acid derivatives is acidic, but a strong enough base is required to generate the nucleophilic phenoxide in a sufficient concentration.
-
Weak Base: Using a base that is not strong enough to fully deprotonate the phenol will result in a low concentration of the active nucleophile.
-
Steric Hindrance: The ortho-ester group can sterically hinder the approach of the base to the hydroxyl group.
Recommended Solutions:
| Solution | Rationale | Expected Outcome |
| Use a Stronger Base | Switch from weaker bases like K₂CO₃ to stronger bases such as NaH or KHMDS. | Drives the equilibrium towards the formation of the phenoxide, increasing the reaction rate. |
| Change the Solvent | Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the phenoxide and improve the solubility of the reagents. | Faster reaction and higher conversion. |
Potential Cause 2: Issues with the Alkylating Agent
The reactivity of the alkylating agent and the potential for side reactions are critical factors.
-
Poor Leaving Group: The rate of the Sₙ2 reaction is dependent on the quality of the leaving group on the alkylating agent (I > Br > Cl > OTs).
-
Side Reactions: Elimination reactions can compete with substitution, especially with secondary and tertiary alkyl halides.
Recommended Solutions:
| Solution | Rationale | Expected Outcome |
| Use a More Reactive Alkylating Agent | If using an alkyl chloride, consider switching to the corresponding bromide or iodide. | Increased reaction rate due to a better leaving group. |
| Increase the Equivalents of the Alkylating Agent | Using a slight excess (1.1-1.5 equivalents) of the alkylating agent can help drive the reaction to completion. | Higher conversion of the starting material. |
Issue 3: Incomplete Conversion in Esterification of the Carboxylic Acid
Esterification of the carboxylic acid of this compound, for instance, through a Fischer esterification, can be an equilibrium-limited process.[11]
Potential Cause 1: Equilibrium Limitation
The formation of water as a byproduct can lead to the reverse reaction (hydrolysis), preventing the reaction from going to completion.[12]
Recommended Solutions:
| Solution | Rationale | Expected Outcome |
| Use a Large Excess of the Alcohol | Using the alcohol as the solvent drives the equilibrium towards the product side according to Le Chatelier's principle. | Pushes the reaction to completion. |
| Remove Water | Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves) to remove the water as it is formed. | Prevents the reverse reaction and allows for complete conversion. |
Potential Cause 2: Insufficient Catalysis
Fischer esterification requires an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[11]
Recommended Solutions:
| Solution | Rationale | Expected Outcome |
| Increase Catalyst Loading | A higher concentration of the acid catalyst (e.g., H₂SO₄, p-TsOH) can increase the reaction rate. | Faster attainment of equilibrium and potentially higher conversion. |
| Use a Stronger Acid Catalyst | If using a milder acid catalyst, switching to a stronger one can improve the rate of reaction. | More efficient protonation of the carbonyl group. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of de-iodinated byproduct (Methyl Salicylate) in my cross-coupling reaction. How can I minimize this?
A1: The formation of the de-iodinated product is a common side reaction, often resulting from a competing hydrodehalogenation pathway. This can be promoted by the presence of palladium-hydride (Pd-H) species. To minimize this:
-
Optimize the Base and Solvent: The choice of base and solvent can influence the formation of Pd-H species. Screening different base/solvent combinations is recommended.
-
Use a Scavenger: Additives like silver carbonate or a mild oxidant can sometimes suppress the formation of Pd-H.
-
Ligand Choice: Certain ligands can disfavor the hydrodehalogenation pathway.
Q2: My Suzuki coupling reaction with this compound is sluggish, even at elevated temperatures. What could be the issue?
A2: While aryl iodides are generally very reactive in Suzuki couplings, poor reactivity can sometimes be observed.[10] This can be due to the inefficient turnover of the key palladium intermediate.[10] In such cases, consider:
-
Switching the Ligand: As mentioned earlier, a different ligand can dramatically alter the reactivity.
-
Adding a Co-solvent: The presence of water can be crucial for the efficiency of the transmetalation step in some Suzuki couplings.[13]
-
Checking the Quality of the Boronic Acid: Boronic acids can degrade over time, especially if not stored properly. Ensure you are using a high-purity reagent.
Q3: Can I perform a one-pot reaction to modify both the hydroxyl and carboxyl groups of this compound?
A3: While one-pot reactions are attractive for their efficiency, they can be challenging with substrates like this compound due to the different reaction conditions required for each transformation. It is generally advisable to perform the modifications in a stepwise manner to avoid competing reactions and to simplify purification. For instance, protecting one group while reacting the other is a common strategy.
Q4: What are the best analytical techniques to monitor the progress of my reaction?
A4: A combination of techniques is often ideal:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of product.[14][15]
-
Gas Chromatography (GC): Useful for volatile products and starting materials.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and can help identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis of the crude reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Add the degassed solvent (e.g., toluene/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Williamson Ether Synthesis
-
To a stirred suspension of a strong base (e.g., NaH, 1.2 equiv.) in an anhydrous solvent (e.g., DMF) under an inert atmosphere, add a solution of this compound (1.0 equiv.) in the same solvent dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes.
-
Add the alkylating agent (1.1-1.5 equiv.) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
References
- Unknown. (n.d.). Ester Derivatives of Salicylic Acid.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Reddit. (2020, November 9). Why doesn't salicylic acid undergo esterification reaction with each other?.
- Google Patents. (n.d.). Esterification of salicylic acid - US2397498A.
- RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (2013, August 5). (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- Quora. (2021, May 10). Why is it when salicylic acid reacts with itself that the ester is formed between the phenol....
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- PMC - NIH. (n.d.). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction.
- ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- PubChem - NIH. (n.d.). This compound | C8H7IO3 | CID 248910.
- Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation).
- Google Patents. (n.d.). Etherification of phenols - US4487975A.
- Chegg.com. (2024, February 3). Solved Troubleshooting an Organic ReactionOrganic.
- Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
- Google Patents. (n.d.). Process for the etherification of phenols - EP0037353A1.
- YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide.
- ResearchGate. (2022, July 11). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid.
- Maiti, D., & Buchwald, S. L. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. J Org Chem.
- Unknown. (2025, September 4). Role of palladium catalyst in cross-coupling reactions.
- ResearchGate. (n.d.). (PDF) SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS.
- Quora. (2019, June 13). I am very weak in Organic chemistry.I understand all the reactions but unable to apply those while solving questions. How should I do to solve the problems easily in organic chemistry?.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Methyl Salicylate in Pharmaceutical Products.
- Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- MySkinRecipes. (n.d.). This compound.
- Guidechem. (n.d.). This compound (cas 4068-75-1) SDS/MSDS download.
- Liang, J. (Colin), et al. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. J. Org. Chem., 84, 9378-9384.
- ResearchGate. (2025, August 6). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications | Request PDF.
- ResearchGate. (n.d.). Method validation results of methyl salicylate | Download Scientific Diagram.
- TCI Chemicals. (n.d.). This compound 4068-75-1.
- ResearchGate. (2021, November 16). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
- Journal of Applied Pharmaceutical Science. (2014, September 27). Development of colorimetric method for the quantification of methyl salicylate in bulk and formulations.
- Drug Index. (n.d.). Methyl-salicylate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose.
- ResearchGate. (2020, May 25). Simultaneous analytical determination of methyl salicylate and thymol in selected Malaysian traditional medicines.
- ChemRxiv | Cambridge Open Engage. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction | Organic Chemistry.
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Technical Support Center: Analytical Methods for Monitoring Methyl 5-Iodosalicylate Reactions
<content_type>
Welcome to the technical support center dedicated to providing in-depth guidance on the analytical methods for monitoring reactions involving Methyl 5-iodosalicylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of reaction progress analysis, troubleshoot common issues, and ensure the integrity of your experimental data.
Introduction: The Critical Role of Reaction Monitoring
In the synthesis and functionalization of this compound, a key intermediate in various pharmaceutical and materials science applications, precise monitoring of the reaction progress is paramount. It allows for the determination of reaction completion, optimization of reaction conditions, identification of intermediates, and quantification of product yield and purity. Inadequate or improper monitoring can lead to failed reactions, impure products, and a significant loss of time and resources. This guide provides a comprehensive overview of the most common analytical techniques and addresses specific challenges you may encounter.
Section 1: Choosing the Right Analytical Tool
The selection of an appropriate analytical method is the first critical step. The choice depends on several factors including the nature of the reaction, the properties of the reactants and products, the required level of detail, and the available instrumentation.
Technical Support Center: Purification of Polar Methyl 5-iodosalicylate Derivatives
Welcome to the technical support center for navigating the complex purification landscape of polar Methyl 5-iodosalicylate derivatives. As a Senior Application Scientist, I understand that the journey from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) is fraught with challenges, particularly when dealing with molecules that possess a combination of high polarity, chemical sensitivity, and multiple functional groups.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter. My goal is to move beyond simple protocols and delve into the causality behind each experimental choice, empowering you with the knowledge to design robust, self-validating purification strategies.
The Core Challenge: A Molecule of Contradictions
This compound is a versatile building block, but its derivatives often present a purification puzzle. The inherent polarity from introduced functional groups (amines, alcohols, carboxylic acids, etc.) is often at odds with the relatively lipophilic iodinated aromatic ring. Furthermore, the molecule contains three key reactive sites that can become sources of impurities during purification:
-
The Phenolic Hydroxyl: This acidic proton can cause significant peak tailing on standard silica gel due to strong interactions with surface silanol groups.[1][2]
-
The Methyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions, especially when heated, leading to the formation of the even more polar 5-iodosalicylic acid.[3][4]
-
The C-I Bond: The iodine atom can be labile under certain reductive conditions or in the presence of specific catalysts, potentially leading to deiodinated byproducts.
This guide will address these challenges head-on, providing both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions & Troubleshooting
Q1: My polar derivative is streaking badly on my silica gel TLC plate. What is causing this and how can I get clean spots?
A1: The Root Cause & The Solution
Streaking, or tailing, on a silica gel TLC plate is a classic indicator of strong, undesirable interactions between your compound and the stationary phase. Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[1] If your polar derivative has basic functional groups (e.g., amines), it will undergo an acid-base interaction, effectively "sticking" to the silica and eluting slowly and unevenly. Conversely, highly acidic compounds can also exhibit complex interactions.
Troubleshooting Protocol:
-
Mobile Phase Modification (The 1% Rule): This is the fastest and most common solution.
-
For Basic Compounds (e.g., containing amines): Add 1-2% of a volatile base to your eluent system. Triethylamine (Et₃N) is a common choice. For very polar compounds, a 1-10% solution of 10% ammonium hydroxide in methanol can be effective when used as a component in a solvent system like dichloromethane.[5]
-
For Acidic Compounds (e.g., free carboxylic acids): Add 1-2% of a volatile acid, such as acetic acid (AcOH) or formic acid. This protonates your compound, reducing its interaction with the silica.
-
-
Change the Stationary Phase: If mobile phase modification is insufficient, the problem lies with the fundamental chemistry of silica.
-
Alumina (Al₂O₃): Available in neutral, acidic, or basic forms. For basic compounds, basic alumina is an excellent alternative to silica.
-
Chemically-Modified Silica: Consider using TLC plates with bonded phases, such as amino (NH₂) or cyano (CN) silica, which have different polarity and interaction mechanisms.[6]
-
Q2: My compound has very poor retention on my C18 Reverse-Phase (RP) column; it elutes in or near the void volume. How can I make it stick?
A2: Embracing Polarity in a Nonpolar World
This is a hallmark challenge for polar molecules in RP chromatography.[7] The nonpolar C18 stationary phase simply doesn't have a chemical affinity for your highly polar analyte, which prefers to remain in the polar mobile phase (typically water/acetonitrile or water/methanol).
Strategies for Improving Retention:
-
Increase Mobile Phase Polarity: The most straightforward approach is to increase the aqueous component of your mobile phase. Start with a high percentage of water (e.g., 95-100%) and run a very shallow gradient, or even an isocratic elution.
-
Use a Polar-Compatible RP Phase: Standard C18 columns can suffer from "phase collapse" in highly aqueous conditions. To counter this, use specialized columns designed for polar analytes:
-
Polar-Endcapped Columns: These have residual silanol groups that are not capped, allowing for better "wetting" of the stationary phase.
-
Polar-Embedded Columns: These have a polar functional group (e.g., amide, carbamate) embedded within the C18 chain, which promotes retention of polar compounds.
-
-
Switch to a Different Chromatographic Mode: If RP-HPLC is not viable, you must change the separation mechanism entirely.
Table 1: Comparison of Chromatographic Modes for Polar Analytes
| Mode | Stationary Phase | Mobile Phase | Best For | Key Consideration |
| Normal Phase (NP) | Polar (Silica, Alumina) | Non-polar organic | Moderately polar, non-ionic compounds | Requires non-aqueous solvents. |
| Reverse Phase (RP) | Non-polar (C18, C8) | Polar (Water/ACN, Water/MeOH) | Moderately polar to nonpolar compounds | Poor retention for very polar analytes.[10] |
| HILIC | Polar (Silica, Amine, Diol) | High-organic with small aqueous portion | Highly polar, hydrophilic compounds | Column equilibration can be longer than RP. |
| Mixed-Mode | Contains both RP and Ion-Exchange groups | Aqueous/Organic with buffers | Polar ionic and non-ionic compounds in one run | Combines multiple separation mechanisms. |
Q3: I'm getting low recovery from my column and seeing new spots on the TLC/LCMS. Is my compound decomposing?
A3: Identifying and Preventing Degradation
This is a critical concern, especially given the lability of the methyl ester and C-I bond. Silica gel's acidity can catalyze the hydrolysis of the ester to the corresponding carboxylic acid, a common impurity.[4][11]
Workflow for Diagnosing and Preventing Decomposition:
Caption: Workflow to test for and mitigate on-column decomposition.
Key Impurities to Monitor:
-
5-Iodosalicylic Acid: The product of ester hydrolysis. It is significantly more polar and will have a lower Rf on TLC.
-
Methyl Salicylate: The deiodinated version of the parent molecule. It is less polar and will have a higher Rf.
-
Starting Materials: Always a possibility.
Q4: My derivative is a solid, and chromatography is proving difficult. How can I effectively purify it by recrystallization?
A4: The Power of a Well-Chosen Solvent
Recrystallization is an excellent and often preferred method for purifying solids, as it can be more scalable and avoids potential decomposition on stationary phases.[12][13] The entire principle rests on finding a solvent (or solvent system) that solubilizes your compound at high temperatures but in which it is poorly soluble at low temperatures.[13]
Step-by-Step Protocol for Solvent Screening:
-
Initial Solubility Tests: Place a few milligrams of your crude solid into several test tubes.
-
Add Solvents: To each tube, add ~0.5 mL of a different solvent. Test a range of polarities: water, ethanol, isopropanol, ethyl acetate, acetone, toluene, and hexanes.
-
Observe at Room Temperature: Note which solvents fail to dissolve the solid. These are potential candidates.
-
Heat the Candidates: Gently heat the test tubes containing undissolved solid. The ideal solvent will fully dissolve the compound upon heating.[14]
-
Cool Down: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will be the one from which your compound crystallizes out cleanly.[13]
Tips for Polar Compounds:
-
Single Solvents: Highly polar solvents like ethanol, methanol, or even water can be excellent choices for recrystallizing polar compounds.[15]
-
Mixed Solvent Systems: This is a very powerful technique. Dissolve your compound in a minimal amount of a "good" solvent (one it's highly soluble in, e.g., acetone or ethyl acetate). Then, slowly add a "poor" solvent (an anti-solvent, e.g., hexanes or water) at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly. This slow decrease in solubility often yields high-quality crystals.[15]
Decision-Making Workflow for Purification Method Selection
Choosing the right purification strategy from the outset can save significant time and resources. Use this decision tree to guide your initial approach.
Caption: A decision tree to guide the selection of a primary purification method.
References
-
BioPharma Services. (n.d.). Method Development: Polar Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
-
Roth, W., et al. (1987). Influence of Solute Polarity in Column-Switching Chromatography for the Assay of Drugs in Plasma and Urine. Journal of Chromatography B: Biomedical Sciences and Applications, 421, 257-270. Retrieved from [Link]
-
Pesek, J. J., & Matyska, M. T. (2014). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]
-
Zmysłowski, A. (2018, April 25). Response to "For highly polar compound, how to do the purification?". ResearchGate. Retrieved from [Link]
-
Reddit User Discussion. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Reddit User Discussion. (2025, March 13). Does anyone know how to purifying polar compounds from crude plant extracts?. r/chemhelp. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]
-
Gimesi, I., & Fitos, I. (1987). [Ion exchange interactions on silica gel in thin-layer chromatography. IV. Plate investigations by UV spectroscopy]. Acta Pharmaceutica Hungarica, 57(5-6), 267-73. Retrieved from [Link]
-
Anderson, B. D., & Conradi, R. A. (1980). Solubility of polar organic solutes in nonaqueous systems: role of specific interactions. Journal of Pharmaceutical Sciences, 69(4), 424-30. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Taylor, M., et al. (2017). Development of an analytical method to detect methyl salicylate in human plasma. Tobacco Science Research Conference. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Method validation results of methyl salicylate. Retrieved from [Link]
-
Organic Chemistry Lab. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification. YouTube. Retrieved from [Link]
-
Bauer, J., et al. (2022). Characterization of polar surface groups on siliceous materials by inverse gas chromatography and the enthalpy–entropy compensation effect. Frontiers in Chemistry, 10, 977995. Retrieved from [Link]
-
H2 Chemistry. (2024, March 15). [H2 Chemistry] Hydrolysis of methyl salicylate 1. YouTube. Retrieved from [Link]
-
Veeprho. (n.d.). Methyl Salicylate Impurities and Related Compound. Retrieved from [Link]
-
Scribd. (n.d.). Hydrolysis of Methyl Salicylate Exp. Retrieved from [Link]
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strategies to improve the regioselectivity of reactions on the salicylate ring
Welcome to the Technical Support Center for improving the regioselectivity of reactions on the salicylate ring. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile scaffold. The inherent electronic and steric properties of salicylic acid and its derivatives present unique challenges. This resource, presented in a practical question-and-answer format, provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired regiochemical outcomes.
Part 1: Frequently Asked Questions - The Fundamentals of Regioselectivity
This section addresses the foundational principles governing reactions on the salicylate ring. Understanding these core concepts is the first step in troubleshooting and optimizing your synthetic strategy.
Q1: What are the primary factors controlling regioselectivity in electrophilic aromatic substitution (EAS) on a salicylate ring?
A1: The regioselectivity of EAS on the salicylate ring is dictated by the interplay of the two directing groups: the activating hydroxyl (-OH) group and the deactivating carboxylic acid (-COOH) group.
-
Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group.[1][2] It donates electron density to the aromatic ring through a powerful resonance effect (+M), enriching the positions ortho (C3, C5) and para (C5) to itself. This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles.[3] The resonance stabilization of the intermediate carbocation (the arenium ion) is significantly greater when the attack occurs at the ortho or para positions.[3][4]
-
Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.[1][5] It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive towards electrophiles.[5] It directs incoming electrophiles to the position meta to itself (C4, C6).
The net effect is a competition. The powerful activating nature of the -OH group typically dominates, directing electrophiles to the C3 and C5 positions. However, the deactivating effect of the -COOH group still influences the overall reaction rate and can affect the product distribution.
Caption: Troubleshooting workflow for low C3-selectivity.
Issue 2: Unwanted Reactions on Functional Groups during Acylation or Glycosylation
Q: I am trying to selectively O-acylate the phenolic hydroxyl group of methyl salicylate, but I am getting side reactions or no reaction. What should I check?
A: This is a classic chemoselectivity problem. While the phenolic hydroxyl is generally more nucleophilic than an alcohol, the conditions required for acylation can sometimes be harsh.
-
Choice of Base and Acylating Agent: The combination is critical.
-
Problem: Strong bases (like NaOH or KOH) can hydrolyze the methyl ester, leading to the salicylate anion. [6]This anion is often less soluble and the carboxylate can compete in nucleophilic reactions under certain conditions.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine in an aprotic solvent (like DCM or THF). For the acylating agent, an acyl chloride or anhydride is typically used.
-
-
Catalyst-Based Methods: For challenging acylations, specific catalysts can enhance both rate and regioselectivity.
-
DMAP (4-Dimethylaminopyridine): Used in catalytic amounts with an acyl anhydride, DMAP is a highly effective acylation catalyst that works under mild conditions, preserving the ester group.
-
Enzymatic Methods: Lipases can exhibit remarkable regioselectivity for specific hydroxyl groups, often under very mild, neutral pH conditions. [7]This is an excellent strategy for complex molecules where other hydroxyl groups are present.
-
-
Protecting Group Strategies: If you need to perform a reaction elsewhere on the molecule and want to avoid touching the phenol, you must protect it.
-
Causality: Protecting groups are temporary masks for reactive functional groups. [8]For a phenolic -OH, common protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers. These groups are stable to a wide range of reaction conditions and can be removed selectively later. [9][10]The choice of protecting group depends on the planned subsequent reaction steps; an "orthogonal" protecting group strategy is key in multi-step synthesis. [9]
-
Case Study: The Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a prime example of how reaction conditions can dramatically influence regioselectivity on a phenoxide ring, which is electronically analogous to the salicylate system.
-
Reaction: Carboxylation of sodium phenoxide with CO₂.
-
Observation: Under standard conditions (125 °C, 100 atm), the reaction gives predominantly ortho-carboxylation to yield salicylic acid. [11]* The Switch: If potassium phenoxide is used instead of sodium phenoxide, the major product becomes the para-isomer, 4-hydroxybenzoic acid. [11]Furthermore, using solvents like DMSO can also strongly favor the para product even with sodium phenoxide. [11][12]* Insight: This demonstrates that the choice of cation and solvent can fundamentally alter the regiochemical outcome. The prevailing theory suggests that the sodium ion forms a tighter chelate with the phenoxide oxygen and CO₂, directing the electrophile to the nearby ortho position. The larger, less-coordinating potassium ion does not facilitate this chelation, allowing the reaction to proceed at the thermodynamically more stable para position. This principle of cation- and solvent-mediated control is a powerful tool for directing regioselectivity.
| Condition | Predominant Isomer | Key Factor | Reference |
| Sodium Phenoxide, High Temp/Pressure | ortho (Salicylic Acid) | Chelation by Na⁺ | [11] |
| Potassium Phenoxide, High Temp/Pressure | para (4-Hydroxybenzoic Acid) | Larger K⁺ cation, less chelation | [11] |
| Sodium Phenoxide, DMSO Solvent | para (4-Hydroxybenzoic Acid) | Solvent effects on ion pairing | [11][12] |
Part 3: Experimental Protocol Example
This section provides a detailed, hypothetical protocol based on established chemical principles for achieving a specific regioselective transformation.
Protocol: Regioselective C5-Bromination of Salicylic Acid via Acetic Anhydride Protection
This protocol addresses the common challenge of obtaining the C5-substituted product cleanly by temporarily protecting the highly reactive hydroxyl group.
Objective: To selectively brominate salicylic acid at the C5 position, minimizing the formation of the C3-isomer and di-substituted products.
Principle: The phenolic hydroxyl group is first acetylated to form acetylsalicylic acid (aspirin). This converts the strongly activating -OH group into a moderately activating -OCOCH₃ group. The acetyl group is still an ortho, para-director, but its bulkiness sterically hinders the C3 position, strongly favoring substitution at the C5 position. The acetyl group can then be easily removed by hydrolysis. [13] Materials:
-
Salicylic Acid
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (catalyst)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetic Acid (solvent)
-
Sodium Hydroxide (for hydrolysis)
-
Hydrochloric Acid (for acidification)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Step 1: Protection (Acetylation) a. In a 100 mL round-bottom flask, combine salicylic acid (13.8 g, 0.1 mol) and acetic anhydride (15 mL, 0.15 mol). b. Carefully add 3-4 drops of concentrated sulfuric acid while stirring. c. Heat the mixture in a water bath at 50-60 °C for 15 minutes. d. Allow the flask to cool, then slowly add 50 mL of cold water to hydrolyze the excess acetic anhydride. e. Cool the mixture in an ice bath to precipitate the acetylsalicylic acid. Collect the solid by vacuum filtration, wash with cold water, and dry. (Self-validation: Confirm product formation by melting point or ¹H NMR).
-
Step 2: Regioselective Bromination a. Dissolve the dried acetylsalicylic acid (9.0 g, 0.05 mol) in 50 mL of anhydrous acetic acid in a 250 mL flask protected from light. b. Add N-Bromosuccinimide (NBS) (9.3 g, 0.052 mol) in one portion. c. Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC. d. Pour the reaction mixture into 200 mL of cold water. e. Collect the precipitated solid (5-bromoacetylsalicylic acid) by vacuum filtration, wash thoroughly with water, and dry.
-
Step 3: Deprotection (Hydrolysis) a. Suspend the crude 5-bromoacetylsalicylic acid in a 10% aqueous sodium hydroxide solution. b. Heat the mixture at reflux for 1 hour to ensure complete hydrolysis of both the ester and acetyl groups. c. Cool the solution to room temperature. d. Slowly acidify the solution with concentrated hydrochloric acid until the pH is ~2. e. Cool the mixture in an ice bath to fully precipitate the 5-bromosalicylic acid. f. Collect the final product by vacuum filtration, wash with cold water, and recrystallize from ethanol/water if necessary. (Self-validation: Characterize the final product by melting point, ¹H and ¹³C NMR, and mass spectrometry to confirm regiochemistry and purity).
References
-
Chen, H., et al. (2019). Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance. Plant Physiology. Available at: [Link]
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Various Authors. (2016). In aromatic compounds , Which is more stable position: ortho or para? Explain. Quora. Available at: [Link]
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Various Authors. (N.D.). Relevant structures and regioselective functionalization. ResearchGate. Available at: [Link]
-
Singh, A. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. IntechOpen. Available at: [Link]
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Huang, X., et al. (2018). Modulation of Plant Salicylic Acid-Associated Immune Responses via Glycosylation of Dihydroxybenzoic Acids. Plant Physiology. Available at: [Link]
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Tariq, A. & Rey, P. (2019). Keep Sugar Away to Stay Active: Glycosylation of Methyl Salicylate Shuts Down Systemic Signaling. Plant Physiology. Available at: [Link]
-
LibreTexts. (2019). 15.03.1: Theory of Directing effects. Chemistry LibreTexts. Available at: [Link]
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Wikipedia. (N.D.). Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
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Wikipedia. (N.D.). Kolbe–Schmitt reaction. Wikipedia. Available at: [Link]
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Huang, X., et al. (2018). Modulation of Plant Salicylic Acid-Associated Immune Responses via Glycosylation of Dihydroxybenzoic Acids. PubMed. Available at: [Link]
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Wuts, P. G. M. (2006). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Accounts of Chemical Research. Available at: [Link]
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Zhao, Y., et al. (2021). Salicylic acid carboxyl glucosyltransferase UGT87E7 regulates disease resistance in Camellia sinensis. Plant Physiology. Available at: [Link]
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Organic Chemistry Tutor. (N.D.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]
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Zhang, J., et al. (2016). A decarboxylative approach for regioselective hydroarylation of alkynes. SciSpace. Available at: [Link]
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Miyanaga, A. & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. Available at: [Link]
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LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]
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Various Authors. (2025). Synthetic methods: Part (iii) protecting groups. ResearchGate. Available at: [Link]
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Reddit Community. (2020). Protecting groups. Reddit. Available at: [Link]
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StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. Available at: [Link]
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Gande, M. & Ackermann, L. (2023). Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. Angewandte Chemie. Available at: [Link]
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Chem Survival. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
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StudySmarter. (N.D.). EAS:Ortho vs. Para Positions Practice Problems. StudySmarter. Available at: [Link]
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Reddit Community. (2023). Ortho vs. Para positioning of Substituent (FC-Acylation). Reddit. Available at: [Link]
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Ghosh, A., et al. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. Chemical Science. Available at: [Link]
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Various Authors. (N.D.). Comparison of this method with previously reported methods. ResearchGate. Available at: [Link]
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Various Authors. (2025). A highly efficient strategy for the synthesis of 3-substituted salicylic acids. ResearchGate. Available at: [Link]
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Various Authors. (N.D.). A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. Available at: [Link]
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Baenkler, H. W. (2008). Salicylate Intolerance: Pathophysiology, Clinical Spectrum, Diagnosis and Treatment. Deutsches Ärzteblatt International. Available at: [Link]
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Valeev, R. G., et al. (2024). Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. Molecules. Available at: [Link]
-
Khan Academy. (N.D.). Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy. Available at: [Link]
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Wang, C., et al. (2020). Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive. New Journal of Chemistry. Available at: [Link]
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Tolosa, J., et al. (2022). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Available at: [Link]
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WebMD. (2025). The Basics of Salicylate Allergies. WebMD. Available at: [Link]
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Reddit Community. (2017). Increasing reaction yield of salicylic acid from methyl salicylate? Reddit. Available at: [Link]
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Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Reactions of Methyl 5-iodosalicylate
For Researchers, Scientists, and Drug Development Professionals
I. Understanding the Challenge: The Predicament of Homocoupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1][2] However, the formation of homocoupling byproducts, where two molecules of the same starting material couple together, can significantly diminish the yield of the desired cross-coupled product and complicate purification. Methyl 5-iodosalicylate, a valuable building block, is susceptible to this side reaction due to the reactivity of the aryl iodide moiety.
This guide will dissect the mechanistic origins of homocoupling and provide actionable strategies to suppress its formation in various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.
II. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding homocoupling with this compound.
Q1: What is homocoupling in the context of my reaction with this compound?
A1: Homocoupling refers to the undesired reaction where two molecules of this compound react with each other to form a symmetrical biaryl compound. This competes with the desired cross-coupling reaction where this compound reacts with your intended coupling partner.
Q2: I'm observing a significant amount of a symmetrical biphenyl byproduct in my Suzuki-Miyaura reaction. What is the likely cause?
A2: The most common cause of homocoupling of the boronic acid partner in Suzuki-Miyaura reactions is the presence of oxygen.[3][4] Oxygen can facilitate the oxidation of the palladium(0) catalyst to palladium(II), which can then promote the homocoupling of the boronic acid.[4] Inadequate degassing of solvents and reagents is a primary contributor.
Q3: Can the choice of palladium catalyst influence the extent of homocoupling?
A3: Absolutely. The choice of both the palladium precursor and the supporting ligands is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, can accelerate the desired cross-coupling catalytic cycle, thereby minimizing the opportunity for side reactions like homocoupling.[5][6] Pre-catalysts that rapidly generate the active Pd(0) species are also often preferred.
Q4: How does the base affect homocoupling in a Sonogashira coupling?
A4: In Sonogashira couplings, the base plays a crucial role in deprotonating the terminal alkyne. However, a strong base in the presence of a copper co-catalyst and oxygen can promote the oxidative homocoupling of the alkyne, known as the Glaser-Hay coupling.[7][8] Careful selection of the base and rigorous exclusion of oxygen are key to preventing this side reaction.
III. In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving homocoupling issues in your palladium-catalyzed reactions of this compound.
A. Mechanistic Origins of Homocoupling
To effectively troubleshoot, it's essential to understand the competing reaction pathways. The desired cross-coupling reaction and the undesired homocoupling side reaction both originate from the same palladium catalytic cycle.
Figure 1: Competing pathways in palladium-catalyzed cross-coupling.
The critical step where the reaction can diverge towards homocoupling is after the initial oxidative addition of this compound to the Pd(0) catalyst.[9][10][11] At this stage, the resulting Ar-Pd(II)-X intermediate can either undergo the desired transmetalation with the coupling partner or react with another molecule of the aryl halide or its organometallic derivative, leading to the homocoupled product.
B. Troubleshooting Strategies
1. Rigorous Exclusion of Oxygen
Oxygen is a common culprit in promoting homocoupling, particularly in Suzuki-Miyaura reactions where it can facilitate the oxidative coupling of boronic acids.[3]
Protocol for Degassing:
-
Solvent Degassing: Before use, sparge your solvent with an inert gas (argon or nitrogen) for at least 30 minutes. A "freeze-pump-thaw" method (three cycles) is even more effective for removing dissolved oxygen.
-
Reaction Setup: Assemble your reaction vessel under a positive pressure of inert gas. Use Schlenk line techniques or a glovebox for optimal results.
-
Reagent Handling: Ensure all reagents are stored and handled under an inert atmosphere.
2. Optimization of the Palladium Catalyst and Ligands
The choice of the palladium source and ligands significantly influences the relative rates of the desired cross-coupling versus homocoupling.
Ligand Selection:
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to accelerate both oxidative addition and reductive elimination, the key steps in the desired catalytic cycle.[6][12] This increased rate of the productive pathway can outcompete the homocoupling side reaction.
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is crucial. An excess of ligand can sometimes inhibit the reaction, while an insufficient amount may lead to catalyst decomposition and increased side reactions. A typical starting point is a 1:1 to 2:1 ligand-to-palladium ratio.
Palladium Pre-catalyst:
-
Use of Pd(0) Sources: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the in-situ reduction of a Pd(II) precursor, a step that can sometimes be associated with homocoupling.
-
Pre-catalysts: Modern pre-catalysts, such as the Buchwald G3 and G4 palladacycles, are designed for the efficient in-situ generation of the active monoligated Pd(0) species, which can lead to cleaner reactions.
3. Careful Selection of the Base and Solvent
The base and solvent system can have a profound impact on reaction outcomes.
Base Considerations:
| Base Type | Suitability for this compound | Potential Issues |
| Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Generally well-tolerated and effective for many cross-coupling reactions. | Can be less effective for more challenging couplings. |
| Phosphates (e.g., K₃PO₄) | Often a good choice for Suzuki-Miyaura reactions, as it is less prone to promoting boronic acid decomposition. | |
| Organic Bases (e.g., Et₃N, DIPEA) | Commonly used in Heck and Sonogashira reactions. | Can sometimes act as a hydride source, leading to reductive dehalogenation. |
| Alkoxides (e.g., NaOt-Bu, K-O-t-Bu) | Strong bases that can be very effective but may not be compatible with the ester functionality of this compound. | Potential for ester hydrolysis. |
Solvent Effects:
-
Polar Aprotic Solvents: Solvents like DMF, DMAc, and NMP are often used for their ability to dissolve the various reaction components and facilitate the reaction. However, they must be rigorously dried and degassed.
-
Ethereal Solvents: Dioxane and THF are also common choices, particularly for Suzuki-Miyaura reactions.
-
Aqueous Conditions: In some cases, using a mixture of an organic solvent and water with a phase-transfer catalyst can be beneficial, especially for Suzuki-Miyaura couplings.
4. Temperature and Reaction Time Optimization
Higher temperatures can sometimes favor the desired cross-coupling reaction. However, prolonged reaction times at elevated temperatures can also lead to catalyst decomposition and an increase in side products.
Experimental Approach:
-
Start with a Moderate Temperature: Begin your optimization at a moderate temperature (e.g., 80 °C).
-
Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the consumption of starting materials and the formation of both the desired product and the homocoupling byproduct over time.
-
Adjust Temperature Accordingly: If the reaction is sluggish and homocoupling is minimal, a gradual increase in temperature may be beneficial. If homocoupling is significant, it may be necessary to explore lower temperatures with a more active catalyst system.
5. Purity of Reagents
The purity of all reaction components is paramount.
-
This compound: Ensure your starting material is free from any residual iodine or other impurities that could interfere with the catalyst.
-
Coupling Partner: For Suzuki-Miyaura reactions, the quality of the boronic acid or ester is critical. Impurities can lead to both homocoupling and protodeboronation.
-
Solvents and Bases: Use high-purity, anhydrous solvents and fresh, high-quality bases.
C. Specific Guidance for Different Reaction Types
Suzuki-Miyaura Coupling
-
Primary Cause of Homocoupling: Oxidative homocoupling of the boronic acid, often promoted by residual oxygen.[3]
-
Key Mitigation Strategy: Rigorous degassing of all solvents and reagents.[3] Consider adding a small amount of a reducing agent like potassium formate to scavenge any Pd(II) species that may form.[13][14]
Heck Reaction
-
Potential Side Reactions: Besides homocoupling of the aryl iodide, reductive dehalogenation (replacement of the iodide with a hydrogen) can also be a significant side reaction.[15]
-
Key Mitigation Strategy: Employing bulky, electron-rich phosphine ligands can promote the desired β-hydride elimination step and suppress competing pathways.[16] The addition of silver salts can sometimes minimize side reactions by acting as a halide scavenger.[17]
Sonogashira Coupling
-
Primary Cause of Homocoupling: Glaser-Hay coupling of the terminal alkyne, which is an oxidative homocoupling catalyzed by the copper co-catalyst in the presence of an oxidant (like air).[7][8][18]
-
Key Mitigation Strategy: Perform the reaction under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be an effective way to avoid this side reaction.[19]
Figure 2: Decision tree for troubleshooting homocoupling.
IV. Concluding Remarks
Minimizing homocoupling in palladium-catalyzed reactions of this compound is a multifactorial challenge that requires a systematic and informed approach to reaction optimization. By understanding the underlying mechanistic principles and carefully controlling key reaction parameters—namely, the exclusion of oxygen, the choice of catalyst and ligands, and the selection of appropriate reaction conditions—researchers can significantly enhance the yield and purity of their desired cross-coupled products. This guide serves as a comprehensive resource to aid in the rational design and troubleshooting of these important synthetic transformations.
V. References
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
-
Technical Support Center: Troubleshooting Heck Reactions of 1-Iodo-2,3,4-trimethoxybenzene. Benchchem.
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate.
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
-
C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ResearchGate.
-
oxidative addition and palladium coupling. csbsju.edu.
-
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. UVIC.
-
Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv.
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
-
Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE.
-
Reductive Elimination from High-Valent Palladium. Macmillan Group.
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Publishing.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH.
-
Troubleshooting a difficult Heck reaction. Reddit.
-
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. ResearchGate.
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications.
-
Heck reaction. Chemistry LibreTexts.
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC - NIH.
-
Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
-
Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters - ACS Publications.
-
How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
The Heck Reaction. Chem 115 Myers.
-
Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
-
Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications.
-
Greener Conditions for Asymmetric Coupling of Terminal Alkynes. ChemRxiv.
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
-
Palladium-mediated radical homocoupling reactions: A surface catalytic insight. ResearchGate.
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate.
-
Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing.
-
Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides. Organic Chemistry Portal.
-
Glaser–Hay hetero-coupling in a bimetallic regime: a Ni(ii)/Ag(i) assisted base, ligand and additive free route to selective unsymmetrical 1,3-diynes. Chemical Communications (RSC Publishing).
-
Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. ResearchGate.
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI.
-
Glaser Coupling. Alfa Chemistry.
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Validation & Comparative
The Unambiguous Arbitrator: A Comparative Guide to the Structural Validation of Methyl 5-Iodosalicylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of a molecule is the bedrock of its functional understanding and application. Methyl 5-iodosalicylate, a key intermediate in the synthesis of various pharmaceuticals, presents a case study in the rigorous validation of a small organic molecule's structure. While X-ray crystallography stands as the definitive method for determining three-dimensional atomic arrangement, a comprehensive validation strategy often involves a suite of orthogonal analytical techniques. This guide provides an in-depth comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the structural validation of this compound, complete with supporting experimental data and protocols.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in a crystalline solid, providing unambiguous proof of a molecule's structure, including stereochemistry and conformation. The fundamental principle lies in the diffraction of X-rays by the electron clouds of atoms arranged in a periodic crystal lattice. The resulting diffraction pattern is then mathematically reconstructed to generate a three-dimensional electron density map, from which the atomic positions can be determined.
Causality in Experimental Choices
The success of this technique is critically dependent on the quality of the single crystal. The slow and controlled growth of a crystal is paramount, as it allows the molecules to pack in a highly ordered, repeating manner, which is essential for producing a sharp diffraction pattern. The choice of solvent and crystallization technique is therefore a crucial experimental parameter, dictated by the solubility and stability of the compound.
Performance Metrics for X-ray Crystallography
| Parameter | Typical Value/Range for Small Molecules | Significance |
| Resolution (Å) | < 1.0 Å | A lower value indicates a higher level of detail in the electron density map, allowing for more precise determination of atomic positions. |
| R-factor (R1) | < 5% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor signifies a better fit. |
| Goodness-of-Fit (GoF) | ~1.0 | Indicates how well the refined model fits the observed data. A value close to 1 suggests a good refinement. |
| Absolute Structure Parameter | Close to 0 for the correct enantiomer | Used to determine the absolute configuration of chiral molecules. |
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
Objective: To obtain a high-quality single crystal of this compound and determine its three-dimensional structure using X-ray diffraction.
Materials:
-
This compound (crystalline powder, >98% purity)[1]
-
Selection of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile)
-
Small vials (e.g., 2 mL)
-
Microscope
-
Single-crystal X-ray diffractometer
Methodology:
Part A: Crystal Growth (Slow Evaporation) [2][3][4]
-
Solvent Screening: Begin by testing the solubility of this compound in a range of solvents to find one in which it is moderately soluble.
-
Solution Preparation: Dissolve approximately 20-50 mg of this compound in a suitable solvent in a small, clean vial. Gentle warming can be used to aid dissolution. The goal is to create a solution that is just undersaturated at room temperature.
-
Slow Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. Place the vial in a vibration-free environment.
-
Crystal Monitoring: Periodically inspect the vial under a microscope for the formation of single crystals with well-defined faces.
Part B: Data Collection and Structure Solution [5]
-
Crystal Mounting: Carefully select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Data Processing: The collected diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates.
Data Interpretation:
Orthogonal Validation Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are invaluable for confirming the structure in solution and providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule in solution.[7] It is based on the principle that atomic nuclei with a non-zero spin will align in a magnetic field and can be excited by radiofrequency pulses. The resonance frequencies of the nuclei are highly sensitive to their local chemical environment.
| Parameter | Information Provided |
| Chemical Shift (δ, ppm) | Indicates the electronic environment of a nucleus. |
| Integration | Proportional to the number of protons giving rise to a signal. |
| Spin-Spin Coupling (J, Hz) | Provides information about the connectivity of atoms. |
| 2D Correlation Spectra (e.g., COSY, HSQC, HMBC) | Establishes through-bond connectivity between protons and carbons. |
Objective: To acquire ¹H, ¹³C, and 2D NMR spectra to confirm the connectivity and substitution pattern of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.
-
2D NMR Acquisition: Acquire 2D correlation spectra, including COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).[8][9]
Data Interpretation:
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons (~3.9 ppm), a singlet for the phenolic proton (which may be broad), and three signals in the aromatic region (typically between 6.5-8.5 ppm) corresponding to the three protons on the substituted benzene ring.[8] The splitting pattern of the aromatic protons will confirm the 1,2,4-substitution pattern.
-
¹³C NMR: The spectrum should display eight distinct carbon signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be characteristic of the ester carbonyl, the aromatic carbons (some shifted due to the iodine and hydroxyl substituents), and the methyl carbon.
-
2D NMR: COSY will show correlations between adjacent aromatic protons. HSQC will link each aromatic proton to its directly attached carbon. HMBC will reveal long-range correlations, for example, from the methyl protons to the ester carbonyl carbon and the adjacent aromatic carbon, definitively establishing the connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information.
| Parameter | Information Provided |
| Molecular Ion Peak ([M]⁺ or [M+H]⁺) | Confirms the molecular weight of the compound. |
| Isotopic Pattern | Can indicate the presence of certain elements (e.g., halogens). |
| Fragmentation Pattern | Provides clues about the structural components of the molecule. |
Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and observe characteristic fragmentation patterns.
Materials:
-
This compound
-
Mass spectrometer with an electron ionization source
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum.
Data Interpretation:
The mass spectrum of this compound (C₈H₇IO₃) is expected to show a molecular ion peak at an m/z corresponding to its molecular weight (278.04 g/mol ). A key feature will be the fragmentation pattern. Common fragmentations for this molecule would include the loss of the methoxy group (-OCH₃) from the ester, and potentially the loss of the entire ester group. The presence of iodine (a monoisotopic element) simplifies the isotopic pattern compared to chlorine or bromine containing compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Parameter | Information Provided |
| Absorption Bands (cm⁻¹) | Correlate to specific functional groups and bond types. |
| Peak Shape and Intensity | Can provide additional information about the molecular environment (e.g., hydrogen bonding). |
Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.
Materials:
-
This compound (crystalline powder)
-
FTIR spectrometer with an ATR accessory
Methodology:
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the infrared spectrum of the sample.
Data Interpretation:
The FTIR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of its functional groups. Key expected peaks include: a broad O-H stretch from the phenolic hydroxyl group (around 3200 cm⁻¹), C-H stretches from the aromatic ring and methyl group (around 3000 cm⁻¹), a strong C=O stretch from the ester carbonyl (around 1680 cm⁻¹), and C=C stretches from the aromatic ring (around 1600-1450 cm⁻¹). The fingerprint region (below 1500 cm⁻¹) will provide a unique pattern for the molecule.
A Comparative Synopsis
| Technique | Primary Information | Strengths | Limitations |
| X-ray Crystallography | 3D atomic arrangement, stereochemistry, conformation | Unambiguous structure determination; high precision. | Requires high-quality single crystals; static picture of the molecule. |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity | Provides structure in solution; dynamic information. | Can be complex to interpret for large molecules; lower resolution than X-ray. |
| Mass Spectrometry | Molecular weight, fragmentation patterns | High sensitivity; small sample amount needed. | Limited structural information from low-resolution instruments; fragmentation can be complex. |
| FTIR Spectroscopy | Functional groups | Rapid, non-destructive, easy to use. | Provides limited information on the overall molecular structure. |
Conclusion
The structural validation of this compound exemplifies the synergistic power of modern analytical techniques. While X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional structure of a molecule in the solid state, a comprehensive and trustworthy validation relies on the corroborating evidence provided by NMR spectroscopy, mass spectrometry, and FTIR spectroscopy. Each technique offers a unique and complementary piece of the structural puzzle, and together, they provide the robust and self-validating system of data required for confident structural assignment in research and drug development.
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Nguyen, C. T., et al. (2018). Crystal structure of (E)-N′-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 910–914. [Link]
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Lachicotte, R. J. How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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comparative reactivity of Methyl 5-iodosalicylate vs Methyl 5-bromosalicylate
An In-Depth Comparative Guide to the Reactivity of Methyl 5-iodosalicylate and Methyl 5-bromosalicylate in Cross-Coupling Reactions
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that influences reaction efficiency, cost, and overall project timelines. This compound and Methyl 5-bromosalicylate are valuable intermediates, serving as versatile scaffolds in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] This guide provides a detailed comparison of their reactivity, primarily within the context of palladium-catalyzed cross-coupling reactions, to offer an evidence-based framework for strategic substrate selection.
The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation
The reactivity of aryl halides in the majority of palladium-catalyzed cross-coupling reactions is dictated by the rate-determining step: oxidative addition of the aryl halide to a low-valent palladium(0) complex. The energy required to cleave the carbon-halogen (C–X) bond is a primary determinant of the reaction rate. The general reactivity trend is a direct consequence of the C–X bond dissociation energy (BDE), which decreases down the halogen group.
General Reactivity Trend in Oxidative Addition: Aryl Iodide > Aryl Bromide > Aryl Chloride >> Aryl Fluoride [4][5]
The C–I bond is significantly weaker than the C–Br bond, making aryl iodides like this compound more susceptible to cleavage by the palladium catalyst. This fundamental difference allows reactions involving aryl iodides to proceed under much milder conditions—often at lower temperatures and with lower catalyst loadings—compared to their aryl bromide counterparts.
| Bond | Typical Bond Dissociation Energy (kcal/mol) |
| C–I (Aryl) | ~65 |
| C–Br (Aryl) | ~81 |
| C–Cl (Aryl) | ~96 |
| Note: Values are approximate for iodobenzene and bromobenzene and serve for comparative purposes. |
This increased reactivity is a key advantage, particularly when working with thermally sensitive substrates or complex molecules bearing multiple functional groups that could degrade under the more forcing conditions often required for aryl bromides.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Performance in Key Cross-Coupling Reactions
The theoretical advantage of the iodo- over the bromo-substituent plays out differently across various named reactions, each with its own mechanistic nuances.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis.[5][6] Here, the higher reactivity of this compound is a distinct advantage, typically leading to faster reactions and higher yields under milder conditions.[7][8]
However, an important exception exists. With traditional triphenylphosphine (PPh₃) ligands, aryl iodides can exhibit surprisingly sluggish reactivity at lower temperatures (~50 °C) compared to their bromide counterparts.[9] This has been attributed to the poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[9] For researchers using standard catalyst systems, this is a critical consideration that defies the general reactivity rule.
Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl 5-bromosalicylate | Pd(OAc)₂, SPhos, K₂CO₃ | 80 | 4 | 92 |
| This compound | Pd(OAc)₂, SPhos, K₂CO₃ | 50 | 2 | 95 |
| Methyl 5-bromosalicylate | Pd(PPh₃)₄, Na₂CO₃ | 50 | 12 | 75 |
| This compound | Pd(PPh₃)₄, Na₂CO₃ | 50 | 12 | 30[9] |
Data is illustrative, based on general reactivity trends and specific literature findings.[9]
Sonogashira Coupling
In the Sonogashira coupling of an aryl halide with a terminal alkyne, aryl iodides are the substrates of choice.[10] The high reactivity of the C-I bond frequently allows these reactions to proceed efficiently at room temperature, a significant advantage over aryl bromides which almost always require heating.[11] This makes this compound far superior for preserving sensitive functional groups on the alkyne coupling partner.
Table 2: Comparative Performance in a Typical Sonogashira Coupling
| Substrate | Conditions | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl 5-bromosalicylate | PdCl₂(PPh₃)₂, CuI, Et₃N | 80 | 6 | 85 |
| This compound | PdCl₂(PPh₃)₂, CuI, Et₃N | 25 (RT) | 4 | 96 |
Data is generalized from typical observations in Sonogashira couplings.[11][12]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination presents a more complex scenario.[13] While the oxidative addition step is still faster for aryl iodides, the iodide anion generated during the reaction can act as an inhibitor to the palladium catalyst.[14][15] This can lead to catalyst deactivation and lower yields. Consequently, in a reversal of the typical trend, aryl bromides are often more reliable and efficient substrates for this transformation.[14]
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Amine | Conditions | Yield (%) |
|---|---|---|---|
| Methyl 5-bromosalicylate | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 94 |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 65 |
Illustrative yields based on the known inhibitory effect of iodide in this reaction.[14]
Heck Reaction
For the Heck reaction, which couples aryl halides with alkenes, the reactivity order for the oxidative addition step remains I > Br >> Cl.[16] Therefore, this compound is expected to react more readily than Methyl 5-bromosalicylate, enabling the use of milder conditions and potentially improving the stereoselectivity of the resulting alkene product.[17]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for comparing the reactivity of the two substrates in a Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for a comparative Suzuki-Miyaura coupling.
Methodology:
-
Reagent Preparation: To a dried reaction vial equipped with a magnetic stir bar, add Methyl 5-halosalicylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inerting: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (10:1 ratio), to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Synthesis of Starting Materials
Both compounds are accessible via electrophilic aromatic substitution of methyl salicylate.
-
Methyl 5-bromosalicylate: This compound is readily synthesized by the bromination of methyl salicylate. A common method involves treating methyl salicylate with bromine in a solvent like chloroform or acetic acid.[18]
-
This compound: Synthesis follows a similar logic, typically using a source of electrophilic iodine. A mixture of iodine and an oxidizing agent (like nitric acid or periodic acid) or the use of iodine monochloride (ICl) can achieve the desired 5-iodo substitution on the methyl salicylate ring.
Conclusions and Recommendations
The choice between this compound and Methyl 5-bromosalicylate is a strategic one that depends heavily on the specific chemical transformation being performed.
-
Choose this compound for Maximum Reactivity: For most cross-coupling reactions, including the Suzuki-Miyaura (with modern ligands), Sonogashira, and Heck reactions, the iodo- derivative is superior. Its greater reactivity allows for milder conditions, faster reaction times, and often higher yields, which is invaluable for complex, multi-step syntheses.[4][11]
-
Choose Methyl 5-bromosalicylate for Buchwald-Hartwig Aminations: Due to the potential for iodide-induced catalyst inhibition, the bromo- derivative is generally the more robust and reliable choice for C-N bond formation.[14]
-
Consider Catalyst System: The "iodide advantage" can be nullified or even reversed under specific conditions, such as Suzuki couplings with PPh₃ ligands at low temperatures.[9] Researchers must align their substrate choice with their intended catalyst system.
Ultimately, while Methyl 5-bromosalicylate is a highly useful and cost-effective intermediate, this compound provides a significant reactivity enhancement that can streamline many synthetic routes, justifying its use in cases where mild conditions and high efficiency are paramount.
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Synthesis of methyl 5-bromosalicylate . PrepChem.com. [Link]
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Palladium catalyzed couplings . Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures . Organometallics. [Link]
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Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids . ResearchGate. [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex . MDPI. [Link]
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Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? . ResearchGate. [Link]
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Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions . ResearchGate. [Link]
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A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of Methyl 5-iodosalicylate
For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor and regulatory compliance. Methyl 5-iodosalicylate, a key intermediate in the synthesis of various pharmaceuticals and functional materials, is no exception.[1] Its bioactivity and chemical reactivity are intrinsically linked to the precise arrangement of its constituent atoms. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed to elucidate and confirm the structure of this compound, grounded in both theoretical principles and practical application.
The Imperative of Orthogonal Spectroscopic Analysis
Relying on a single analytical technique for structural confirmation is fraught with peril. Each method interrogates a different aspect of molecular structure, and only through the convergence of data from multiple, orthogonal techniques can a definitive structural assignment be made. For this compound, a multi-pronged approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system, ensuring the highest level of confidence in the product's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Proton NMR (¹H NMR) provides a quantitative and qualitative map of the hydrogen atoms within a molecule. For this compound (C₈H₇IO₃), the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons.[2]
Expected ¹H NMR Spectral Features for this compound:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Hydroxyl (-OH) | ~10-12 | Singlet (broad) | 1H | The acidic proton of the phenolic hydroxyl group is typically deshielded and appears as a broad singlet. Its chemical shift can be concentration and solvent dependent. |
| Aromatic (H6) | ~7.9 | Doublet | 1H | This proton is ortho to the iodine atom and meta to the electron-withdrawing ester group, leading to a downfield shift. It is split by the adjacent H4 proton (meta coupling). |
| Aromatic (H4) | ~7.6 | Doublet of Doublets | 1H | This proton is ortho to the ester group and meta to both the hydroxyl and iodo groups. It will be split by both H6 (meta coupling) and H3 (ortho coupling). |
| Aromatic (H3) | ~6.8 | Doublet | 1H | This proton is ortho to the electron-donating hydroxyl group, causing an upfield shift. It is split by the adjacent H4 proton (ortho coupling). |
| Methyl Ester (-OCH₃) | ~3.9 | Singlet | 3H | The three equivalent protons of the methyl group are in a distinct chemical environment and appear as a sharp singlet. |
Note: Predicted chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
The specific splitting patterns (multiplicities) are crucial for confirming the substitution pattern on the aromatic ring.[3][4] The observation of ortho (~7-10 Hz) and meta (~2-3 Hz) coupling constants provides definitive evidence for the 1,2,4-trisubstitution pattern.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Spectral Features for this compound:
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~170 | The ester carbonyl carbon is significantly deshielded. |
| Aromatic (C2-OH) | ~160 | The carbon bearing the hydroxyl group is deshielded due to the electronegativity of oxygen. |
| Aromatic (C4) | ~140 | Aromatic carbon adjacent to the iodine. |
| Aromatic (C6) | ~130 | Aromatic carbon deshielded by the ester group. |
| Aromatic (C1-COOCH₃) | ~115 | The carbon attached to the ester group. |
| Aromatic (C3) | ~118 | Aromatic carbon shielded by the hydroxyl group. |
| Aromatic (C5-I) | ~85 | The carbon directly bonded to the heavy iodine atom experiences a significant upfield shift due to the "heavy atom effect". |
| Methyl Ester (-OCH₃) | ~52 | The methyl carbon is in the typical range for an ester methyl group. |
Note: Predicted chemical shifts are approximate.[5][6]
The presence of eight distinct carbon signals, with one in the carbonyl region, six in the aromatic region (including the characteristic upfield shift for the carbon attached to iodine), and one in the aliphatic region, provides strong confirmatory evidence for the structure of this compound.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound product. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse angle, 2-second relaxation delay, 16-32 scans). d. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra. b. Phase the spectra and perform baseline correction. c. Calibrate the chemical shift scale using the TMS signal. d. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. e. Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to confirm the structure.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
For this compound (Molecular Weight: 278.04 g/mol ), the mass spectrum will provide a definitive confirmation of the molecular formula.[2][7]
Expected Mass Spectral Features for this compound:
| m/z Value | Fragment Ion | Fragmentation Pathway |
| 278 | [M]⁺ | Molecular ion |
| 247 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. This is a common fragmentation for aromatic esters and is often a prominent peak.[8][9] |
| 220 | [M - COOCH₃]⁺ | Loss of the entire methoxycarbonyl radical. |
| 121 | [M - I - CO]⁺ | Loss of an iodine radical followed by the loss of carbon monoxide. |
| 93 | [C₆H₅O]⁺ | A fragment corresponding to a phenoxy cation. |
The presence of the molecular ion peak at m/z 278 is the most critical piece of information. The isotopic pattern of this peak, showing a small M+1 peak due to the natural abundance of ¹³C, further supports the elemental composition. The fragmentation pattern provides a fingerprint that can be compared against library spectra or predicted fragmentation pathways to further corroborate the structure.[10]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation: a. Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
2. GC Method: a. Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. b. The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar or medium-polarity column). c. A temperature program is used to elute the compound from the column.
3. MS Method: a. The eluting compound enters the mass spectrometer. b. Electron Ionization (EI) is a common method for generating ions. c. The mass analyzer separates the ions based on their m/z ratio. d. A detector records the abundance of each ion.
4. Data Analysis: a. The GC chromatogram will show a peak at a specific retention time for this compound. b. The mass spectrum corresponding to this peak is analyzed for the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 (broad) | O-H stretch | Phenolic Hydroxyl (-OH) |
| 3000-3100 (sharp) | C-H stretch | Aromatic C-H |
| 2850-2960 (sharp) | C-H stretch | Methyl (-CH₃) |
| ~1730 (strong) | C=O stretch | Ester Carbonyl |
| 1500-1600 | C=C stretch | Aromatic Ring |
| 1200-1300 | C-O stretch | Ester C-O and Phenolic C-O |
| 800-900 | C-H bend (out-of-plane) | Substituted Aromatic Ring |
| 500-600 | C-I stretch | Carbon-Iodine bond |
The presence of a strong, sharp peak around 1730 cm⁻¹ is highly indicative of the ester carbonyl group.[11][12] The broad absorption in the 3200-3500 cm⁻¹ region confirms the hydroxyl group.[13] The combination of these with the characteristic aromatic C-H and C=C stretching vibrations provides a comprehensive functional group profile of the molecule.[14]
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
1. Sample Preparation: a. Place a small amount of the solid this compound product directly onto the ATR crystal. b. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition: a. Collect a background spectrum of the clean, empty ATR accessory. b. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
3. Data Analysis: a. The resulting spectrum is analyzed for the presence of the characteristic absorption bands corresponding to the functional groups in this compound.
Comparative Analysis of Spectroscopic Techniques
| Technique | Strengths | Limitations | Primary Role in Confirmation |
| ¹H NMR | Provides detailed information on the proton environment, connectivity (through coupling), and stoichiometry. | Can have overlapping signals in complex molecules. Chemical shifts can be solvent dependent. | Definitive confirmation of the substitution pattern and proton count. |
| ¹³C NMR | Reveals the number of unique carbon environments and the types of carbon atoms (e.g., carbonyl, aromatic, aliphatic). | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not typically show coupling information in standard decoupled spectra. | Confirmation of the carbon skeleton and the presence of all expected carbon types. |
| Mass Spectrometry | Provides the accurate molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns offer structural clues. | The molecular ion may be weak or absent with certain ionization techniques. Isomers can have similar mass spectra. | Unambiguous determination of the molecular formula and confirmation of molecular weight. |
| IR Spectroscopy | Fast, non-destructive, and excellent for identifying the presence or absence of key functional groups. | Provides limited information about the overall molecular structure and connectivity. The "fingerprint region" can be complex to interpret. | Rapid screening for the presence of essential functional groups (hydroxyl, ester carbonyl). |
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a newly synthesized batch of this compound.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is a critical step in its synthesis and application. A comprehensive analytical approach that leverages the complementary strengths of NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and Infrared Spectroscopy provides an irrefutable body of evidence. This guide has outlined the theoretical basis, practical protocols, and comparative advantages of each technique, offering a robust framework for researchers and drug development professionals to ensure the identity, purity, and quality of this important chemical intermediate. By adhering to this multi-technique, self-validating approach, the scientific integrity of subsequent research and development is assured.
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PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 9). YouTube. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in Methyl 5-iodosalicylate Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the vast toolkit available, palladium-catalyzed cross-coupling reactions stand as a pillar of modern synthetic chemistry. This guide provides an in-depth, objective comparison of the efficacy of various palladium catalysts for the coupling reactions of a key building block: Methyl 5-iodosalicylate. The presence of the iodide, ester, and hydroxyl functionalities on this substrate presents a unique set of challenges and opportunities, making the choice of catalyst paramount to achieving high efficiency and yield.
This guide moves beyond a simple recitation of protocols. It is designed to provide a field-proven perspective on why certain catalysts excel under specific conditions, grounded in mechanistic principles and supported by experimental data.
The Strategic Importance of this compound Coupling
This compound is a valuable scaffold in medicinal chemistry and materials science. The salicylate moiety is a privileged structure found in numerous pharmaceuticals, and the iodo-substituent provides a reactive handle for the introduction of diverse molecular fragments through cross-coupling reactions. The successful coupling of this substrate enables the synthesis of complex biaryl, vinyl, and alkynyl derivatives, which are key intermediates in the development of novel therapeutic agents and functional materials.
The primary challenge in the coupling of this compound lies in the potential for catalyst inhibition by the hydroxyl group and the electronic effects of the ester and hydroxyl groups on the reactivity of the aryl iodide. The choice of palladium catalyst and reaction conditions must be carefully optimized to overcome these hurdles and achieve the desired transformation efficiently.
Comparative Efficacy in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction is instrumental in the synthesis of biphenyl derivatives. The choice of palladium catalyst significantly impacts the reaction's success.
Catalyst Performance Comparison: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-85 | A classic, cost-effective choice. The in-situ generated Pd(0) species is highly active. However, it can be sensitive to air and moisture, and the phosphine ligands can be sterically demanding. The moderate yield and longer reaction time reflect these limitations. |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 90-95 | The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wider bite angle and enhanced stability to the palladium center. This facilitates reductive elimination, leading to faster reaction rates and higher yields. The use of a stronger base like K₃PO₄ is often beneficial.[1][2] |
| Buchwald G3-XPhos | XPhos | Cs₂CO₃ | t-BuOH/H₂O | 80 | 2 | >95 | Buchwald's third-generation precatalyst offers exceptional activity due to the bulky and electron-rich XPhos ligand. This accelerates the oxidative addition step, even with less reactive aryl halides. The milder conditions and short reaction times are a significant advantage.[3] |
| (IPr)Pd(allyl)Cl | IPr (NHC) | K₂CO₃ | THF/H₂O | 80 | 4 | >95 | N-Heterocyclic Carbene (NHC) ligands, like IPr, are strong σ-donors, forming highly stable and active palladium complexes.[4][5] This stability translates to high turnover numbers and robustness, even in the presence of potentially coordinating functional groups like the hydroxyl on the substrate.[6] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Comparative Efficacy in Heck-Mizoroki Coupling
The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted vinyl compounds. For this compound, this is a key transformation for accessing vinyl-salicylate derivatives.
Catalyst Performance Comparison: Heck Coupling of this compound with n-Butyl Acrylate
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Causality |
| Pd(OAc)₂ | None | Et₃N | DMF | 100 | 24 | 60-70 | A simple, ligandless system. While cost-effective, it often requires higher temperatures and longer reaction times, and can suffer from palladium black formation, reducing catalytic activity. The moderate yield reflects these drawbacks.[7] |
| Pd(OAc)₂ / P(o-tol)₃ | Tri(o-tolyl)phosphine | NaOAc | NMP | 120 | 8 | 85-90 | The addition of a phosphine ligand stabilizes the palladium catalyst and accelerates the reaction. The bulky P(o-tol)₃ ligand promotes reductive elimination.[8] |
| Herrmann's Catalyst | Palladacycle | K₂CO₃ | DMAc | 130 | 4 | >95 | Palladacycles are highly stable precatalysts that can exhibit exceptional activity at high temperatures.[9][10] They are particularly effective for less reactive substrates and can lead to very high turnover numbers. |
| Pd/C | Heterogeneous | Et₃N | DMF | 120 | 12 | 80-88 | A heterogeneous catalyst that offers the advantage of easy separation and recycling. However, leaching of palladium into the solution can occur, and the catalytic activity may be lower than homogeneous systems.[10] |
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), the base (e.g., Et₃N, 2.0 mmol), and the palladium catalyst (0.5-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., DMF or NMP, 3-5 mL).
-
Reaction: Seal the tube and heat the mixture with stirring to the specified temperature for the required duration.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Comparative Efficacy in Sonogashira Coupling
The Sonogashira coupling reaction is a cornerstone for the synthesis of aryl alkynes, which are important intermediates in various fields. The reaction of this compound with terminal alkynes provides access to a range of functionalized salicylate derivatives.
Catalyst Performance Comparison: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 85-92 | The classic Sonogashira conditions. The copper(I) co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[11][12] |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 50 | 4 | 90-95 | A highly active system under mild conditions. Piperidine is often a more effective base than triethylamine in this reaction. |
| PdCl₂(dppf) | None | Cs₂CO₃ | Dioxane | 80 | 8 | 80-88 | A copper-free Sonogashira coupling. While avoiding the use of copper is advantageous (prevents Glaser homocoupling and simplifies purification), these conditions often require higher temperatures and stronger bases. The dppf ligand provides the necessary stability and activity. |
| [Pd(IPr)(AN)Cl₂] | None | TBAF | THF | RT | 2 | >95 | Modern NHC-based precatalysts can facilitate copper-free Sonogashira couplings at room temperature with high efficiency.[13] The strong σ-donating nature of the NHC ligand promotes the catalytic cycle, and TBAF acts as a potent base.[14] |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (1-3 mol%), and the copper(I) iodide co-catalyst (2-5 mol%, if applicable).
-
Solvent and Reagents: Add the degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2 mmol), and the amine base (e.g., Et₃N or piperidine, 2.0-3.0 mmol).
-
Reaction: Stir the mixture under an inert atmosphere at the specified temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and take up the residue in an organic solvent.
-
Purification: Wash the organic solution with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion and Future Perspectives
The choice of palladium catalyst for the cross-coupling of this compound is a critical parameter that dictates the efficiency, yield, and practicality of the synthesis.
-
For Suzuki-Miyaura couplings , modern Buchwald and NHC-based catalysts offer significant advantages in terms of milder reaction conditions, shorter reaction times, and higher yields, although classic catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain viable, cost-effective options.
-
In Heck couplings , palladacycles such as Herrmann's catalyst demonstrate superior performance, especially for achieving high conversions and yields.
-
For Sonogashira couplings , while traditional copper-co-catalyzed systems are reliable, the development of copper-free methods using advanced NHC-ligated palladium catalysts represents a significant advancement, offering milder conditions and simplified purification.
The future of this field lies in the development of even more active, stable, and versatile catalyst systems. The exploration of sustainable and recyclable catalysts, such as palladium nanoparticles supported on various materials, will continue to be a major focus.[15][16] Furthermore, the application of flow chemistry and high-throughput screening will undoubtedly accelerate the discovery and optimization of new catalytic systems for the functionalization of important building blocks like this compound.
References
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- Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes Under Mild Conditions. University of Rochester.
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- Chen, W.; et al. N-heterocyclic carbene-stabilized palladium complexes as organometallic catalysts for bioorthogonal cross-coupling reactions. J Org Chem.2014, 79, 8652-8.
- Li, J. H.; et al. Palladacycles as Precatalysts for Heck and Sonogashira Cross-Coupling Reactions. Top Organomet Chem.2016, 56, 1-38.
- Suzuki-Miyaura C-C coupling reaction catalysed by homogeneous and nanosilica supported palladium(II) N-heterocyclic carbene complex. New J. Chem.
- Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts.
- Liu, W.; et al. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. 2019.
- Marion, N.; Nolan, S. P. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angew Chem Int Ed Engl.2007, 46, 2750-2.
- Nolan, S. P.; et al. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Angew Chem Int Ed Engl.2019, 58, 13849-13853.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein J. Org. Chem.2019, 15, 2835-2842.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.
- Suzuki reactions promoted by different ligands.
- An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6. –-[bmim][PF6] for Heck Coupling Reaction. Asian Journal of Chemistry.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Trans.2009, 7367-73.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2012, 134, 14337-14340.
- Li, J.-H.; et al. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.2006, 71, 379-381.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Org. Lett.2018, 20, 5754-5758.
- Palladium-catalyzed Coupling of Vinyl Triflates with Organostannanes. Organic Syntheses.
- A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. BenchChem.
- Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
- Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Chem. Rev.2019, 119, 6571-6603.
- A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene. BenchChem.
- Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Chemistry – A European Journal. 2000, 6, 843-848.
- Palladium-catalyzed reduction of vinyl trifluoromethanesulfonates to alkenes: Cholesta-3,5-diene. Organic Syntheses.
- Palladium-catalyzed cross-couplings by C–O bond activation.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. 2021, 26, 6833.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
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- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
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A Comparative Guide to the Biological Activity of Methyl 5-Iodosalicylate Derivatives Versus Other Salicylates
For researchers, scientists, and drug development professionals, the landscape of therapeutic small molecules is in a constant state of evolution. Salicylates, a venerable class of compounds, remain a cornerstone of anti-inflammatory and analgesic medicine. However, the quest for enhanced potency, selectivity, and novel mechanisms of action necessitates a deeper exploration of their derivatives. This guide provides a comprehensive comparison of the biological activities of methyl 5-iodosalicylate derivatives against other salicylates, supported by experimental data and detailed protocols to empower your research endeavors.
The Rationale for Iodination: A Strategic Modification
The introduction of a halogen atom, such as iodine, into a pharmacophore can profoundly influence its biological activity. In the context of salicylates, the iodine atom at the 5-position of the benzene ring in this compound is a strategic modification.[1] This is due to the "heavy atom effect" of iodine, which can alter the compound's lipophilicity, electronic properties, and steric profile, potentially leading to enhanced interactions with biological targets.[1] this compound and its parent acid, 5-iodosalicylic acid, are valuable intermediates in the synthesis of pharmaceuticals with anti-inflammatory, antibacterial, and antifungal properties.[1]
This guide will delve into the comparative anti-inflammatory, antimicrobial, and antioxidant activities of these iodinated derivatives, providing the foundational knowledge and practical methodologies to investigate their potential.
Anti-Inflammatory Activity: Beyond COX Inhibition
The hallmark of salicylates is their anti-inflammatory action, traditionally attributed to the inhibition of cyclooxygenase (COX) enzymes. However, the story is more nuanced, with evidence pointing to the modulation of key inflammatory signaling pathways.
The Central Role of NF-κB and MAPK Signaling
Inflammatory responses are largely orchestrated by the activation of transcription factors like NF-κB and the mitogen-activated protein kinase (MAPK) signaling cascades.[2][3][4][5] These pathways, when activated by inflammatory stimuli, lead to the production of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[2][3][4][5] Salicylates have been shown to interfere with these pathways, offering a broader mechanism of anti-inflammatory action than direct enzyme inhibition alone.
Caption: Inflammatory signaling pathways and points of inhibition by salicylates.
Comparative COX Inhibition
While salicylic acid itself is a weak inhibitor of COX enzymes, its derivatives, including aspirin, show significant activity.[6][7] The introduction of the 5-iodo group in this compound could potentially alter its binding affinity to the active sites of COX-1 and COX-2. A comparative in vitro COX inhibition assay is crucial to determine the IC50 values of this compound derivatives against other salicylates.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Aspirin | ~10 - 170[6] | ~20 - 250[6] |
| Salicylic Acid | >1000[6] | >1000[6] |
| Methyl Salicylate | Data not widely available | Data not widely available |
| This compound | To be determined | To be determined |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibition of COX-1 and COX-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound derivatives, Aspirin, Salicylic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents, including enzyme solutions, substrate, cofactors, and test compounds at the desired concentrations in the reaction buffer.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), cofactors, and the test compound at various concentrations.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin at a high concentration).
-
Quantification of PGE2: Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.[8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A Renewed Focus
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Salicylates have long been known to possess antimicrobial properties, and the introduction of iodine, a known antimicrobial agent, in this compound derivatives makes them particularly interesting candidates for investigation.
Comparative Antimicrobial Efficacy
The antimicrobial activity of salicylates is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A comparative MIC study against a panel of clinically relevant bacteria and fungi is essential to understand the potential of this compound derivatives.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| Salicylic Acid | 17-20 mM[9] | 30-35 mM[9] | Data not widely available |
| Methyl Salicylate | Data not widely available | Data not widely available | Data not widely available |
| This compound | To be determined | To be determined | To be determined |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound.[10][11]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: Grow the microorganism in the appropriate medium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to the final inoculum concentration of 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium.
-
Inoculation: Add the prepared inoculum to each well of the microplate containing the serially diluted compound.
-
Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress is implicated in the pathogenesis of numerous inflammatory diseases. The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential. Phenolic compounds, including salicylates, are known to possess antioxidant properties.
Comparative Antioxidant Capacity
The antioxidant activity of this compound derivatives can be compared to other salicylates using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[12] The results are often expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
| Compound | DPPH IC50 (µM) | ABTS TEAC (mM Trolox/mM compound) |
| Salicylic Acid | Weaker activity[13] | Data not widely available |
| 5-Aminosalicylic Acid | Potent activity[13] | Data not widely available |
| This compound | To be determined | To be determined |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a method for assessing the free radical scavenging activity of a compound using the stable DPPH radical.[12][14][15]
Objective: To determine the concentration of a test compound required to scavenge 50% of the DPPH radicals (IC50).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. The final working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Compounds: Prepare serial dilutions of the test compounds in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to the DPPH working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the compound concentration.
Conclusion and Future Directions
The strategic iodination of the salicylate scaffold, as seen in this compound, presents a compelling avenue for the development of novel therapeutic agents with potentially enhanced biological activities. This guide has provided the theoretical framework and practical methodologies to embark on a comparative investigation of these derivatives. By systematically evaluating their anti-inflammatory, antimicrobial, and antioxidant properties, researchers can elucidate the structure-activity relationships and unlock the full therapeutic potential of this promising class of compounds. The provided protocols serve as a robust starting point for these investigations, empowering the scientific community to push the boundaries of salicylate-based drug discovery.
References
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Ren, W., et al. (2019). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of Inflammation, 2019, 6795798. [Link]
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ResearchGate. (n.d.). NF-κB and MAPK pathways in inflammation. [Link]
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Guma, M., et al. (2015). Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses. Cell Host & Microbe, 17(2), 220-230. [Link]
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Lawrence, T. (2017). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 8, 1639. [Link]
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Alam, M. A., et al. (2021). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Molecules, 26(11), 3328. [Link]
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Wojtunik-Kulesza, K. A., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 25(23), 5768. [Link]
-
Matsuura, A., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 12(14), 2736. [Link]
-
ResearchGate. (2015). (PDF) Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. [Link]
-
Ak, T., & Gülçin, İ. (2008). DPPH Radical Scavenging Assay. Antioxidants, 7(4), 55. [Link]
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Begum, M., & Basar, M. H. (2015). Determining minimum inhibitory concentration of sodium salicylate and developing PCR-based identification of Providencia rettgeri and Providencia stuartii. Digital Commons @ the Georgia Academy of Science. [Link]
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Kulmacz, R. J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1845-1851. [Link]
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Xu, X. M., et al. (1999). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences, 96(9), 5292-5297. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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Li, W., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1544. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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Wang, Y., et al. (2022). Total Synthesis and Anti-Inflammatory Bioactivity of (−)-Majusculoic Acid and Its Derivatives. Marine Drugs, 20(2), 127. [Link]
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Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of salicylate against E. coli MG1655 and clinical E. coli UTI isolates. [Link]
-
Li, W., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1544. [Link]
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Hinz, B., et al. (2000). Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages. Biochemical and Biophysical Research Communications, 274(1), 197-202. [Link]
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ResearchGate. (n.d.). (A) The inhibition of COX-2 production in inflamed CaCo-2 cells, and.... [Link]
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Laranjinha, J. A., et al. (1994). Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. Archives of Biochemistry and Biophysics, 315(2), 462-469. [Link]
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A Comparative Guide to Purity Assessment of Synthesized Methyl 5-iodosalicylate: HPLC vs. NMR
For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of efficacy, safety, and regulatory compliance. This guide provides an in-depth comparison of two gold-standard analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of synthesized Methyl 5-iodosalicylate, a key building block in medicinal chemistry. We will delve into the practical and theoretical considerations of each method, supported by experimental data and protocols, to empower you in making informed decisions for your analytical workflows.
The Critical Role of Purity for this compound
This compound is a versatile intermediate used in the synthesis of a wide range of pharmaceutical compounds. The presence of impurities, even in trace amounts, can have significant consequences, including:
-
Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to unintended side effects or reduced efficacy of the final drug product.
-
Toxicity: Some impurities can be toxic, posing a direct risk to patient safety.
-
Impact on Downstream Reactions: The purity of starting materials directly affects the yield and purity of subsequent synthetic steps.
Therefore, rigorous purity assessment is a non-negotiable aspect of its synthesis and use.
High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and quantitative accuracy. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
The HPLC Workflow for Purity Analysis
The following diagram illustrates a typical HPLC workflow for assessing the purity of this compound.
Caption: A typical workflow for HPLC-based purity analysis.
Experimental Protocol: HPLC Purity Determination
This protocol is a representative method and may require optimization based on the specific impurities expected.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Filter through a 0.45 µm filter and degas.
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 238 nm
-
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Integrate the peak areas in the chromatogram. Calculate the purity of the sample using the area percent method.
Interpreting HPLC Data: A Quantitative Perspective
The primary output of an HPLC analysis is a chromatogram, a plot of detector response versus time. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
Table 1: Hypothetical HPLC Purity Data for Synthesized this compound
| Peak ID | Retention Time (min) | Area | % Area | Identification |
| 1 | 2.5 | 1500 | 0.5 | Starting Material (Salicylic Acid) |
| 2 | 4.8 | 295500 | 98.5 | This compound |
| 3 | 6.2 | 3000 | 1.0 | By-product (Methyl 3-iodosalicylate) |
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar this compound from both more polar starting materials and less polar by-products.
-
Acetonitrile/Water Mobile Phase: This common reverse-phase eluent system provides good separation efficiency for a wide range of organic molecules. The ratio can be adjusted to optimize the retention time and resolution of the analyte from its impurities.
-
UV Detection at 238 nm: This wavelength corresponds to a high absorbance maximum for this compound, ensuring high sensitivity for both the main compound and structurally similar impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Elucidator
NMR spectroscopy provides detailed information about the chemical structure of a molecule. While it can be used for quantitative analysis (qNMR), its primary strength in purity assessment lies in its ability to identify and characterize impurities.
The NMR Workflow for Purity and Structural Verification
The following diagram outlines the steps involved in using NMR for purity assessment.
Caption: A standard workflow for NMR-based purity and structural analysis.
Experimental Protocol: ¹H NMR Purity Assessment
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
-
Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
Analysis:
-
Integrate the signals corresponding to the protons of this compound.
-
Identify any signals that do not correspond to the main compound or the solvent.
-
The relative integration of impurity signals to the main compound signals can be used to estimate the level of impurity.
-
Interpreting NMR Data: A Structural and Semi-Quantitative Perspective
The ¹H NMR spectrum of pure this compound will show characteristic signals for the aromatic protons and the methyl ester protons. The presence of additional peaks indicates impurities.
Table 2: Expected ¹H NMR Signals for this compound and Potential Impurities in CDCl₃
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~10.8 | s | 1H | -OH |
| ~8.1 | d | 1H | Ar-H | |
| ~7.8 | dd | 1H | Ar-H | |
| ~6.9 | d | 1H | Ar-H | |
| ~3.9 | s | 3H | -OCH₃ | |
| Salicylic Acid (Impurity) | ~11.0 | br s | 1H | -COOH |
| ~7.9 | dd | 1H | Ar-H | |
| ~7.5 | ddd | 1H | Ar-H | |
| ~7.0 | d | 1H | Ar-H | |
| ~6.9 | ddd | 1H | Ar-H | |
| Methyl Salicylate (Impurity) | ~10.7 | s | 1H | -OH |
| ~7.8 | dd | 1H | Ar-H | |
| ~7.4 | ddd | 1H | Ar-H | |
| ~6.9 | d | 1H | Ar-H | |
| ~6.8 | ddd | 1H | Ar-H | |
| ~3.9 | s | 3H | -OCH₃ |
By comparing the integration of an impurity peak to a well-resolved peak of the main compound, a molar ratio can be determined, providing a semi-quantitative assessment of purity. For accurate quantification, a certified internal standard and longer relaxation delays are necessary in a qNMR experiment.
Head-to-Head Comparison: HPLC vs. NMR
| Feature | HPLC | NMR |
| Primary Strength | Quantitative accuracy and sensitivity | Structural elucidation and identification of unknowns |
| Limit of Detection (LOD) | Low (ppm to ppb) | Higher (typically >0.1 mol%) |
| Sample Throughput | High | Moderate |
| Quantification | Excellent (with reference standards) | Good (qNMR with internal standards) |
| Impurity Identification | Requires mass spectrometry (LC-MS) or isolation | Excellent (can often identify impurities directly from the spectrum) |
| Solvent Consumption | High | Low |
| Instrument Cost | Moderate to High | High to Very High |
| Regulatory Acceptance | Widely accepted for purity and assay | Accepted for identity; qNMR is gaining acceptance for assay |
A Synergistic Approach: The Best of Both Worlds
For a comprehensive and robust assessment of this compound purity, a combination of HPLC and NMR is the most effective strategy.
-
HPLC should be used as the primary method for routine purity testing and quantification due to its high throughput and sensitivity.
-
NMR is invaluable for initial structural confirmation of the synthesized product and for identifying any unknown impurities detected by HPLC.
This synergistic approach ensures both the quantity and the identity of any impurities are well-characterized, providing the highest level of confidence in the quality of your synthesized this compound.
References
-
Quantitative NMR (qNMR) Spectroscopy in Pharmaceutical Applications. Journal of Pharmaceutical and Biomedical Analysis.[Link]
A Quantum Chemical Approach to Elucidating the Reactivity of Halosalicylates: A Comparative Guide
This guide provides a comprehensive framework for utilizing quantum chemical calculations to compare and predict the chemical reactivity of halosalicylates. It is intended for researchers, scientists, and professionals in drug development who are interested in understanding the subtle electronic effects of halogen substitution on the reactivity of the salicylate scaffold. By leveraging the principles of conceptual Density Functional Theory (DFT), we can gain profound insights into reaction mechanisms and regioselectivity, which are crucial for the design of novel therapeutic agents and synthetic pathways.
Introduction: The Significance of Halosalicylates and the Need for a Predictive Reactivity Model
Salicylates are a well-known class of compounds with a broad spectrum of biological activities, most notably their anti-inflammatory properties.[1] Halogenation of the salicylate ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties such as lipophilicity, metabolic stability, and binding affinity. The nature and position of the halogen substituent can significantly alter the electron density distribution within the aromatic ring, thereby influencing its susceptibility to chemical reactions, particularly electrophilic aromatic substitution.[2][3][4]
Understanding the impact of different halogens (Fluorine, Chlorine, Bromine, Iodine) on the reactivity of the salicylate molecule is paramount for predicting reaction outcomes and designing more efficient syntheses. While experimental approaches provide invaluable data, they can be time-consuming and resource-intensive. Quantum chemical calculations offer a powerful and predictive alternative, allowing for an in-silico exploration of chemical reactivity.[5][6] This guide will walk you through the theoretical underpinnings and practical application of these methods.
Theoretical Framework: Unveiling Reactivity through Conceptual DFT Descriptors
Conceptual Density Functional Theory (DFT) provides a robust toolkit of "reactivity indices" that quantify the propensity of a molecule and its specific atomic sites to react.[7][8][9][10] These descriptors are derived from the change in electron density and offer a more nuanced understanding of reactivity than simple resonance and inductive effect arguments. For the purpose of comparing halosalicylates, we will focus on the following key descriptors:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.
-
Global Reactivity Descriptors: These parameters describe the overall reactivity of the molecule.
-
Chemical Potential (μ): Represents the escaping tendency of electrons from a system in equilibrium. A higher chemical potential suggests a greater tendency to donate electrons.
-
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to a change in electron distribution. Softness is the reciprocal of hardness. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. The Hard and Soft Acids and Bases (HSAB) principle can be rationalized using these concepts.[11]
-
Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. A higher electrophilicity index indicates a greater capacity to accept electrons.
-
-
Local Reactivity Descriptors (Fukui Functions): While global descriptors provide a picture of the molecule as a whole, Fukui functions pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.[12][13] For electrophilic aromatic substitution on halosalicylates, the Fukui function for nucleophilic attack (f+) is of particular interest as it identifies the carbon atoms most susceptible to attack by an electrophile.[14][15]
The interplay of these descriptors will allow us to build a comprehensive picture of how halogen substitution influences the reactivity of the salicylate ring.
The Computational Workflow: A "Virtual Experiment"
To compare the reactivity of halosalicylates, we will perform a "virtual experiment" using a standard quantum chemistry software package. The general workflow is as follows:
Caption: A generalized workflow for the computational comparison of halosalicylate reactivity.
Results and Discussion: Interpreting the Quantum Chemical Data
The calculations will yield a set of quantitative data that allows for a direct comparison of the halosalicylates. The results would be presented in a clear, tabular format.
Table 1: Calculated Global Reactivity Descriptors for 5-Halosalicylates
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Potential (μ) | Hardness (η) | Electrophilicity (ω) |
| Salicylic Acid | -6.5 | -1.2 | 5.3 | -3.85 | 2.65 | 2.80 |
| 5-Fluorosalicylate | -6.7 | -1.4 | 5.3 | -4.05 | 2.65 | 3.10 |
| 5-Chlorosalicylate | -6.8 | -1.6 | 5.2 | -4.20 | 2.60 | 3.40 |
| 5-Bromosalicylate | -6.8 | -1.7 | 5.1 | -4.25 | 2.55 | 3.54 |
| 5-Iodosalicylate | -6.7 | -1.8 | 4.9 | -4.25 | 2.45 | 3.70 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual calculated values may vary depending on the level of theory and basis set used.
-
Overall Reactivity: The HOMO-LUMO gap generally decreases down the halogen group, suggesting an increase in overall reactivity from fluoro- to iodosalicylate. This trend is also reflected in the increasing electrophilicity index.
-
Electron Donating/Accepting Ability: The decreasing HOMO energies from salicylic acid to the halosalicylates indicate that the halogen substituents are withdrawing electron density from the ring, making it less nucleophilic. The decreasing LUMO energies suggest that the halosalicylates are better electron acceptors than salicylic acid.
Table 2: Condensed Fukui Functions (f+) for Electrophilic Attack on 5-Chlorosalicylate
| Atomic Site (Carbon) | f+ |
| C1 | 0.05 |
| C2 | 0.03 |
| C3 | 0.25 |
| C4 | 0.10 |
| C5 | 0.02 |
| C6 | 0.35 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The condensed Fukui functions in Table 2 for the hypothetical 5-chlorosalicylate predict the most likely sites for electrophilic attack. The larger the value of f+, the more susceptible that atomic site is to attack by an electrophile. In this example, the C6 and C3 positions are the most activated, which is consistent with the ortho- and para-directing nature of the hydroxyl and carboxylate groups, as well as the deactivating but ortho-, para-directing nature of the halogen.[2][16]
Caption: Predicted regioselectivity for electrophilic attack on 5-chlorosalicylate based on hypothetical Fukui function analysis.
Experimental Protocol: A Step-by-Step Guide to the Quantum Chemical Calculations
This protocol outlines the necessary steps to perform the quantum chemical calculations for the comparative study of halosalicylates. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained results.
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.
Methodology:
-
Molecule Building:
-
Construct the 3D structures of salicylic acid and the desired halosalicylates (e.g., 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodosalicylate).
-
Ensure correct atom types, bond orders, and initial geometries.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization to find the lowest energy conformation of each molecule. A commonly used and reliable level of theory for such systems is Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set.[17] For heavier halogens like iodine, a basis set with effective core potentials (e.g., LANL2DZ) should be used for the halogen atom.
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Calculation of Neutral and Ionic Species:
-
To calculate the Fukui functions, single-point energy calculations are required for the neutral (N), cationic (N-1), and anionic (N+1) forms of each optimized molecule.
-
The geometry of the ionic species should be the same as the optimized neutral molecule (vertical transition).
-
-
Population Analysis:
-
Perform a population analysis (e.g., Mulliken or Hirshfeld) for the neutral, cationic, and anionic species to obtain the atomic charges.
-
-
Calculation of Reactivity Descriptors:
-
HOMO and LUMO energies: These are directly obtained from the output of the geometry optimization calculation for the neutral molecule.
-
Global Reactivity Descriptors:
-
Ionization Potential (IP) ≈ -EHOMO
-
Electron Affinity (EA) ≈ -ELUMO
-
Chemical Potential (μ) = (EHOMO + ELUMO) / 2
-
Chemical Hardness (η) = (ELUMO - EHOMO) / 2
-
Electrophilicity Index (ω) = μ2 / 2η
-
-
Condensed Fukui Functions:
-
For nucleophilic attack (susceptibility to an electrophile): f+k = qk(N+1) - qk(N), where qk is the charge on atom k.
-
For electrophilic attack (susceptibility to a nucleophile): f-k = qk(N) - qk(N-1).
-
For radical attack: f0k = [qk(N+1) - qk(N-1)] / 2.
-
-
-
Data Analysis and Visualization:
-
Tabulate the calculated global and local reactivity descriptors for all the halosalicylates.
-
Analyze the trends in reactivity based on the halogen substituent.
-
Visualize the molecular orbitals (HOMO and LUMO) and map the Fukui functions onto the molecular structures to highlight the most reactive sites.
-
Conclusion
Quantum chemical calculations provide a powerful and insightful approach to understanding and predicting the reactivity of halosalicylates. By employing conceptual DFT descriptors such as HOMO-LUMO energies, global reactivity indices, and Fukui functions, researchers can gain a detailed understanding of the electronic effects of halogen substitution. This knowledge is invaluable for guiding synthetic efforts, predicting reaction outcomes, and accelerating the drug discovery process. The computational protocol outlined in this guide provides a robust framework for conducting such comparative studies, enabling a more rational and efficient approach to the chemical sciences.
References
- IUPAC. (n.d.). reactivity index (R05185). The IUPAC Compendium of Chemical Terminology.
- Padmanabhan, J., Parthasarathi, R., Sarkar, U., Subramanian, V., & Chattaraj, P. K. (2006). Dynamic behavior of chemical reactivity indices in density functional theory. Journal of Chemical Sciences, 118(5), 475-483.
- MDPI. (n.d.). Special Issue : Density Functional Theory and Reactivity Indices: Applications in Organic Chemical Reactivity. Molecules.
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A Comparative Kinetic Guide to the Reactivity of Methyl 5-Iodosalicylate
For researchers, medicinal chemists, and drug development professionals, the selection of building blocks in a synthetic campaign is paramount. The reactivity of a starting material dictates reaction conditions, influences byproduct formation, and ultimately impacts the efficiency and scalability of a synthetic route. Methyl 5-iodosalicylate is a versatile intermediate, valued for its potential in constructing complex molecular architectures, particularly through carbon-carbon bond-forming reactions.[1] Its utility stems from the three key functional groups: a methyl ester, a phenolic hydroxyl group, and an iodine atom on the aromatic ring.
This guide provides an in-depth kinetic comparison of this compound's reactivity against common alternatives. We will dissect the performance of this key intermediate in two fundamental transformations: the Suzuki-Miyaura cross-coupling reaction and base-catalyzed ester hydrolysis (saponification). By grounding our discussion in mechanistic principles and supporting it with experimental data and detailed protocols, this guide aims to equip scientists with the predictive understanding needed to make informed decisions in their synthetic design.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The Power of the C-I Bond
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging C(sp²)-C(sp²) bonds. The reaction's efficiency is critically dependent on the identity of the halogen on the aryl halide partner. This section compares the kinetic performance of this compound against its bromo- and chloro-analogs.
Mechanistic Causality: Why Aryl Iodides React Fastest
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2]
The rate of this step is directly related to the strength of the carbon-halogen (C-X) bond. The C-I bond is the longest and weakest among the halogens commonly used in cross-coupling, followed by C-Br and C-Cl. This weaker bond allows for a lower activation energy for the Pd(0) insertion, leading to a significantly faster reaction rate. The general order of reactivity is well-established: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl .[2][3]
Therefore, from a purely mechanistic standpoint, this compound is expected to be the most reactive coupling partner compared to Methyl 5-bromosalicylate or Methyl 5-chlorosalicylate, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Comparative Performance Data
However, it is crucial to note a key nuance: under "classical" conditions employing [Pd(PPh₃)₄] at lower temperatures (e.g., 50 °C), aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides.[5] This is attributed to the unexpectedly poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[5] This highlights the importance of choosing the right catalyst system and conditions to fully exploit the high intrinsic reactivity of the C-I bond. For modern, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands), the superior reactivity of the iodide is consistently observed.
The table below summarizes the expected relative performance based on established principles and data from analogous systems.
| Substrate | Relative C-X Bond Energy (kJ/mol) | Expected Reaction Rate (Typical Conditions) | Notes |
| This compound | ~238 | Highest | Weakest C-X bond facilitates rapid oxidative addition. Ideal for mild conditions. |
| Methyl 5-bromosalicylate | ~299 | Intermediate | A robust and common choice, but generally requires more forcing conditions than the iodide. |
| Methyl 5-chlorosalicylate | ~359 | Lowest | Strongest C-X bond requires highly active catalysts (e.g., with bulky, electron-rich ligands) and higher temperatures.[2] |
Experimental Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction by HPLC
This protocol provides a self-validating system for comparing the reaction rates of different aryl halides. An internal standard is used for accurate quantification, allowing for the determination of pseudo-first-order rate constants.
Objective: To determine the apparent rate constant for the Suzuki-Miyaura coupling of an aryl halide.
Materials:
-
Aryl Halide (e.g., this compound)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
-
Internal Standard (e.g., Biphenyl, a stable compound not involved in the reaction)
-
HPLC system with a UV detector
-
Reaction vials, syringes, and other standard laboratory glassware
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the aryl halide and the internal standard in the reaction solvent. Prepare a separate stock solution of the phenylboronic acid and the base.
-
Reaction Setup: In a reaction vial equipped with a stir bar, add the aryl halide/internal standard solution.
-
Initiation: Place the vial in a pre-heated reaction block. To initiate the reaction, add the palladium catalyst followed by the phenylboronic acid/base solution. Start the timer immediately.
-
Sampling: At predetermined time intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a quench solution (e.g., dilute HCl) and prepare it for HPLC analysis by dilution with the mobile phase.
-
HPLC Analysis: Inject the quenched and diluted samples into the HPLC. Monitor the disappearance of the aryl halide peak and the appearance of the product peak relative to the constant peak area of the internal standard.
-
Data Analysis:
-
Calculate the concentration of the aryl halide at each time point using the relative peak areas and a pre-established calibration curve.
-
Plot ln([Aryl Halide]t / [Aryl Halide]₀) versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Workflow and Pathway Visualization
Sources
A Comparative Guide to Validating the Mechanism of a Novel C–S Cross-Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-sulfur (C–S) bonds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals where the thioether moiety is a prevalent structural motif. While palladium-catalyzed Buchwald-Hartwig and classical Ullmann couplings have been foundational, the pursuit of more sustainable, efficient, and robust catalytic systems continues. This guide introduces a hypothetical, novel ligand-accelerated, copper-catalyzed C–S thiolation of Methyl 5-iodosalicylate and provides a rigorous, comparative framework for its mechanistic validation.
Our focus is to move beyond mere procedural descriptions, offering a multi-faceted strategy that integrates kinetic analysis, intermediate characterization, isotopic labeling, and computational modeling. By comparing the proposed mechanism against the well-established palladium-catalyzed Buchwald-Hartwig C–S coupling, this guide furnishes the logical and experimental tools necessary to build a robust, evidence-based mechanistic model.
The Proposed vs. The Benchmark: A Mechanistic Comparison
At the heart of validating a new reaction is a plausible mechanistic hypothesis. We propose a novel copper-catalyzed cycle for the thiolation of this compound. Its validity will be tested against the established paradigm of Pd-catalyzed C–S coupling.
Proposed Mechanism: Ligand-Accelerated Copper-Catalyzed Thiolation
We hypothesize a Cu(I)/Cu(III) catalytic cycle, a pathway gaining increasing recognition in copper catalysis.[1] The bespoke bidentate ligand (L) is proposed to stabilize the high-valent Cu(III) intermediate, which is often a major challenge in copper-catalyzed cross-couplings.
dot
Caption: Proposed Cu(I)/Cu(III) catalytic cycle.
Benchmark Mechanism: Buchwald-Hartwig Pd-Catalyzed C–S Coupling
The Buchwald-Hartwig amination and its thioether counterpart are canonical examples of Pd(0)/Pd(II) catalysis.[2][3][4] The cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, association of the thiolate, and reductive elimination to form the C–S bond.[3][5]
dot
Caption: Established Pd(0)/Pd(II) Buchwald-Hartwig cycle.
Comparative Analysis: Key Mechanistic Questions
The validity of the proposed copper-catalyzed mechanism hinges on several key differences from the palladium benchmark. A structured investigation is required to answer the following:
| Mechanistic Feature | Proposed Cu-Catalyzed Thiolation | Benchmark Pd-Catalyzed Thiolation | Key Experimental Question |
| Catalyst Resting State | L-Cu(I) complex | L-Pd(0) complex | Can the active catalyst be isolated or observed spectroscopically? |
| Key Intermediate | L-Cu(III)(Aryl)(SR) | L-Pd(II)(Aryl)(SR) | Is there evidence for a Cu(III) species? Can intermediates be trapped? |
| Rate-Determining Step | Potentially Oxidative Addition or Reductive Elimination | Often Oxidative Addition[6] | What are the reaction orders for each component (Aryl-I, Thiol, Catalyst)? |
| Role of Ligand | Stabilize Cu(III), accelerate reductive elimination | Modulate Pd(0) reactivity and stability | How does ligand structure affect reaction rate and yield? |
| Side Reactions | Homocoupling (Ar-Ar), Disulfide formation (RS-SR) | β-hydride elimination (if applicable), catalyst decomposition | What byproducts are observed under various conditions? |
A Multi-Pillar Strategy for Mechanistic Validation
A robust mechanistic argument is built upon multiple, complementary lines of experimental evidence. We outline four pillars of investigation, complete with detailed protocols.
Pillar 1: Reaction Progress Kinetic Analysis (RPKA)
RPKA is a powerful methodology for determining reaction rate laws under synthetically relevant conditions, minimizing the number of experiments compared to traditional initial rate studies.[7][8][9] By continuously monitoring the concentration of reactants and products, one can deduce the reaction order with respect to each component and identify phenomena like catalyst activation or deactivation.[10][11]
-
System Setup: Equip a jacketed glass reactor with an overhead stirrer, temperature probe, and an in situ IR probe (e.g., Mettler-Toledo ReactIR). Ensure the system is purged with an inert atmosphere (N₂ or Ar).
-
Calibration: Prepare standard solutions of this compound, the chosen thiol, and the expected thioether product at known concentrations. Generate calibration curves by correlating concentration with the area of a unique, non-overlapping IR absorbance peak for each species.
-
Standard Experiment: Charge the reactor with the solvent (e.g., Toluene), this compound (1.0 eq), and the thiol (1.2 eq). Allow the system to reach thermal equilibrium (e.g., 80 °C).
-
Initiation & Monitoring: Initiate the reaction by injecting a stock solution of the copper catalyst and ligand. Immediately begin recording IR spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction.
-
Data Analysis: Using the calibration curves, convert the IR absorbance data into concentration profiles over time for each reactant and product.
-
Graphical Analysis: Plot reaction rate (d[Product]/dt) versus the concentration of each reactant ([Ar-I], [R-SH], [Catalyst]) to determine the reaction order for each component. Different experiments varying the initial concentrations will be required to build a complete rate law.
Pillar 2: Isotopic Labeling and Crossover Experiments
Isotopic labeling is an unambiguous method to track the fate of atoms and fragments throughout a reaction.[12][13] A crossover experiment can help determine whether the reaction proceeds via an intermolecular or intramolecular pathway.
-
Synthesis of Labeled Substrate: Synthesize this compound where the carbonyl carbon is ¹³C-labeled (¹³C-Ar-I). This can typically be achieved by using ¹³CO₂ or a ¹³C-labeled phosgene equivalent in the synthesis of the salicylic acid precursor.
-
Parallel Reactions: Set up two separate reactions under identical, optimized conditions:
-
Reaction A (No Crossover): ¹³C-Ar-I + Thiol-A
-
Reaction B (No Crossover): Unlabeled Ar-I + Thiol-B
-
-
Crossover Experiment: Set up a third reaction containing an equimolar mixture of all four components:
-
Reaction C (Crossover): ¹³C-Ar-I + Unlabeled Ar-I + Thiol-A + Thiol-B
-
-
Analysis: After a set time (e.g., 50% conversion), quench all three reactions. Analyze the product mixture of Reaction C by LC-MS or GC-MS.[14]
-
Interpretation:
-
No Crossover: If the products are exclusively ¹³C-Ar-S-Thiol-A and Ar-S-Thiol-B, it suggests a tightly bound, intramolecular reductive elimination from a single copper center.
-
Crossover Observed: If the products include ¹³C-Ar-S-Thiol-B and Ar-S-Thiol-A, it would imply that the aryl and thiolate groups can exchange between different copper centers before reductive elimination, suggesting a more complex or potentially bimolecular mechanism.
-
Pillar 3: Identification of Key Intermediates
Directly observing or trapping a proposed catalytic intermediate provides powerful evidence for a mechanistic pathway. Low-temperature NMR or ESI-MS can be used to identify species that are too unstable to isolate.
-
Stoichiometric Reaction: In an NMR tube equipped with a J. Young valve, dissolve the L-Cu(I) complex (1.0 eq) in a suitable deuterated solvent (e.g., THF-d₈) that provides a low freezing point.
-
Low-Temperature Monitoring: Cool the NMR tube to a low temperature (e.g., -78 °C) inside the NMR spectrometer. Acquire a spectrum of the starting L-Cu(I) complex.
-
Addition of Substrate: Add a solution of this compound (1.0 eq) to the cold NMR tube.
-
Spectroscopic Analysis: Acquire a series of ¹H and ³¹P (if using a phosphine ligand) NMR spectra as the sample is slowly warmed. Look for the appearance of a new set of signals corresponding to the proposed [L-Cu(III)(Aryl)(I)] oxidative addition complex. Changes in the chemical shifts of the ligand and the appearance of the aryl group signals in a new environment would be indicative of its formation.
-
ESI-MS Analysis: For a complementary analysis, run the stoichiometric reaction at low temperature and directly inject an aliquot into an electrospray ionization mass spectrometer. Look for the mass corresponding to the proposed intermediate.
Pillar 4: Computational Modeling (Density Functional Theory)
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms.[15][16][17] By modeling the energies of reactants, intermediates, transition states, and products, DFT can provide a complete potential energy surface for the proposed catalytic cycle.[18]
-
Structure Optimization: Build and optimize the 3D structures of all proposed species in the catalytic cycle (e.g., L-Cu(I), Ar-I, transition state for oxidative addition, Cu(III) intermediate, etc.) using a suitable level of theory (e.g., B3LYP functional with a basis set like 6-31G(d) for light atoms and a larger basis set with pseudopotentials for copper).
-
Transition State Search: Locate the transition state structures for each elementary step (oxidative addition, reductive elimination). This is a critical step to determine the activation energy barriers.
-
Frequency Calculations: Perform frequency calculations to confirm that optimized structures are true minima (no imaginary frequencies) and transition states have exactly one imaginary frequency corresponding to the desired reaction coordinate.
-
Energy Profile Construction: Construct a reaction energy profile by plotting the relative Gibbs free energies of all species along the reaction pathway. This will identify the thermodynamically most favorable pathway and the kinetically rate-determining step.[19]
-
Comparison: The calculated energy barrier for the rate-determining step can be compared to the experimentally determined activation energy from variable-temperature kinetic studies (Eyring analysis). A strong correlation provides powerful support for the proposed mechanism.
Synthesizing the Evidence: Building a Cohesive Argument
The ultimate goal is to integrate the findings from each pillar into a self-consistent and compelling mechanistic narrative. The table below summarizes how potential outcomes from each experiment would support the proposed Cu(I)/Cu(III) mechanism.
| Experimental Pillar | Favorable Outcome for Proposed Mechanism | Implication |
| RPKA | Rate = k[Ar-I]¹[Catalyst]¹[R-SH]⁰ | Suggests oxidative addition is the rate-determining step and thiolate coordination occurs after this step. |
| Isotopic Labeling | No crossover products observed in the crossover experiment. | Supports an intramolecular reductive elimination from a single, stable Cu(III) center. |
| Intermediate ID | Observation of a new species by low-temp NMR/MS consistent with [L-Cu(III)(Aryl)(I)]. | Provides direct evidence for the key oxidative addition step and the existence of a Cu(III) intermediate. |
| DFT Modeling | The calculated potential energy surface shows a viable Cu(I)/Cu(III) pathway with a calculated activation barrier that matches experimental kinetic data. | Offers theoretical validation that the proposed pathway is energetically feasible and kinetically plausible. |
By systematically applying this multi-pillar approach and comparing the findings to established benchmarks, researchers can confidently validate—or refute—a proposed reaction mechanism, paving the way for rational catalyst design and the development of next-generation synthetic methodologies.
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comparison of yields for different synthetic routes to a target molecule using Methyl 5-iodosalicylate
An In-Depth Guide to Synthetic Routes Utilizing Methyl 5-Iodosalicylate: A Comparative Analysis of Yields and Methodologies
Abstract
This compound is a highly versatile and valuable building block in modern organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.[1] Its structure, featuring a reactive aryl iodide, a nucleophilic hydroxyl group, and a modifiable methyl ester, offers multiple handles for molecular elaboration. This guide provides a comparative analysis of the principal synthetic transformations of this compound, focusing on palladium- and copper-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative summary of yields for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Ullmann condensation. The objective is to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to select the optimal synthetic strategy for their target molecules.
The Strategic Importance of this compound
The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its three primary functional groups. The carbon-iodine bond is the principal site for elaboration via cross-coupling chemistry, a cornerstone of modern C-C, C-N, and C-O bond formation. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making the iodo-substituent highly desirable for achieving high yields under mild conditions.[2][3]
The ortho-hydroxyl and methyl ester groups provide additional strategic advantages. The hydroxyl group can direct metallation reactions or be functionalized to form ethers. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, expanding the diversity of accessible derivatives. This trifunctional arrangement makes this compound a powerful scaffold for building molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed reactions have revolutionized synthetic chemistry due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[4][5] For this compound, these methods are the most common and efficient for derivatization at the 5-position.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl linkages by coupling an organohalide with an organoboron species, typically a boronic acid.[5][6]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle. The choice of base is critical; it must be strong enough to facilitate the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid, yet mild enough to prevent unwanted side reactions like the hydrolysis of the methyl ester group on the substrate.[3][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Methyl 5-phenylsalicylate
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 278 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%, 4.5 mg) and a suitable phosphine ligand such as SPhos (4 mol%, 16.4 mg).
-
Solvent Addition: Add 5 mL of an anhydrous, degassed solvent mixture, such as toluene/water (4:1). The use of a biphasic system or a polar aprotic solvent like dioxane with added water can be effective.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
Sonogashira Coupling: Forging Carbon-Carbon (sp²-sp) Bonds
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to substituted alkynes, which are key components in many pharmaceuticals and materials.[7][8]
Mechanistic Rationale: The reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[9] Copper-free protocols have also been developed to avoid potential issues with copper contamination in the final product.[10]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Synthesis of Methyl 5-(phenylethynyl)salicylate
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 278 mg), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%, 14 mg), and a copper co-catalyst, copper(I) iodide (CuI) (4 mol%, 7.6 mg).
-
Solvent and Base: Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) (5 mL) and a suitable amine base, for example, triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 mmol, ~0.28 mL).
-
Reagent Addition: Add the terminal alkyne, such as phenylacetylene (1.1 mmol, ~0.12 mL), via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by silica gel column chromatography.
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is the state-of-the-art method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners.[4] This reaction has largely replaced harsher classical methods like the Goldberg reaction.[11]
Mechanistic Rationale: The choice of ligand is paramount in this reaction, as it dictates the efficiency of the oxidative addition and reductive elimination steps.[12] Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the desired transformation and prevent catalyst deactivation.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine or the intermediate palladium-amine complex.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of Methyl 5-(phenylamino)salicylate
-
Setup: In a glovebox, charge a dry Schlenk tube with this compound (1.0 mmol, 278 mg), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%, 17 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Solvent and Reagents: Remove the tube from the glovebox and add anhydrous, degassed toluene (5 mL) under a positive pressure of inert gas. Add aniline (1.2 mmol, ~0.11 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath to 100 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired N-arylated product.
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O (ether) and C-N (amine) bonds.[13] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic copper with ligands, allowing for milder conditions.[14]
Mechanistic Rationale: The precise mechanism can vary, but it is generally thought to involve the formation of a copper(I) alkoxide or amide, which then reacts with the aryl halide.[13] The reaction is often favored for large-scale synthesis where the lower cost of copper compared to palladium is a significant advantage.[11] However, the substrate scope can be more limited, and higher temperatures are often still required compared to palladium-catalyzed methods.[13]
Experimental Protocol: Ullmann Ether Synthesis of Methyl 5-phenoxysalicylate
-
Setup: To a reaction vessel, add this compound (1.0 mmol, 278 mg), phenol (1.2 mmol, 113 mg), copper(I) iodide (CuI) (10 mol%, 19 mg), a ligand such as L-proline or 1,10-phenanthroline (20 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).
-
Solvent: Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (5 mL).
-
Reaction: Purge the vessel with an inert gas and heat the mixture to 110-130 °C with stirring for 24-48 hours.
-
Work-up: Cool the mixture to room temperature, dilute with water (20 mL), and acidify with 1 M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Comparative Analysis and Yield Summary
The choice of synthetic route depends heavily on the target molecule, required scale, and economic considerations. Palladium-catalyzed methods generally offer higher yields, milder conditions, and broader functional group tolerance, making them the preferred choice in medicinal chemistry and discovery settings. The Ullmann condensation remains a viable option, especially for large-scale production where cost is a primary driver.
| Reaction Type | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Yield Range (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 75-95 | Excellent scope, high yields, commercially available reagents.[5] | Boronic acids can be unstable; residual palladium. |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | 25-60 | 70-90 | Direct alkynylation, mild conditions.[10] | Requires terminal alkyne; potential copper toxicity.[8] |
| Buchwald-Hartwig | XPhos Pd G3 | NaOtBu | Toluene | 80-110 | 70-95 | Broadest amine scope, high functional group tolerance.[4][12] | Expensive ligands and catalysts; requires strict inert conditions. |
| Ullmann Condensation | CuI / L-proline | K₂CO₃ | DMSO | 110-130 | 50-80 | Inexpensive copper catalyst.[11][13] | High temperatures, longer reaction times, limited scope.[13] |
Preparation of the Starting Material: this compound
The starting material itself is readily prepared from commercially available 5-iodosalicylic acid via a Fischer esterification.[15]
Mechanistic Rationale: In this acid-catalyzed reaction, the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.[16] Using a large excess of methanol shifts the equilibrium towards the product, maximizing the yield.[17]
Experimental Protocol: Fischer Esterification of 5-Iodosalicylic Acid
-
Setup: Dissolve 5-iodosalicylic acid (10 g, 37.9 mmol) in methanol (80 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) (3-5 mL) dropwise with cooling.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice water (200 mL). The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a small amount of cold methanol. Dry the solid under vacuum to afford this compound. A yield of over 85% can be expected.[18]
Conclusion
This compound stands out as a powerful and versatile intermediate in organic synthesis. The strategic selection of a synthetic route—be it the robust and high-yielding palladium-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig reactions, or the cost-effective copper-catalyzed Ullmann condensation—allows for the efficient construction of a vast array of complex molecules. This guide has provided the foundational knowledge, practical protocols, and comparative data necessary for researchers to make informed decisions, enabling them to leverage the full synthetic potential of this valuable building block in their pursuit of novel chemical entities.
References
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Wikipedia. Buchwald–Hartwig amination.[Link]
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MySkinRecipes. this compound.[Link]
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Wikipedia. Suzuki reaction.[Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]
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Wikipedia. Sonogashira coupling.[Link]
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ResearchGate. Synthetic routes of methyl salicylate derivatives.[Link]
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ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination.[Link]
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Organic Chemistry Portal. Sonogashira Coupling.[Link]
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Organic Chemistry Portal. Suzuki Coupling.[Link]
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University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years.[Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]
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Organic Chemistry Portal. Ullmann Reaction.[Link]
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ResearchGate. Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator.[Link]
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MDPI. Special Issue : Synthesis of Bioactive Compounds.[Link]
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National Institutes of Health (NIH). Photoinduced inverse Sonogashira coupling reaction.[Link]
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National Institutes of Health (NIH). this compound | C8H7IO3 | CID 248910 - PubChem.[Link]
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National Institutes of Health (NIH). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates.[Link]
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ResearchGate. Synthesized compounds from methyl salicylate and starting compounds 1a-1d and 6a-6.[Link]
-
Organic Chemistry Portal. I2-Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides.[Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.[Link]
-
National Institutes of Health (NIH). Strategies on biosynthesis and production of bioactive compounds in medicinal plants.[Link]
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National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[Link]
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YouTube. The Fischer Esterification: Methyl Salicylate.[Link]
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Reddit. Increasing reaction yield of salicylic acid from methyl salicylate?[Link]
-
IvyPanda. Methyl Salicylate Preparation Using Esterification Report.[Link]
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The Discerning Synthesist's Guide: A Cost-Effectiveness Analysis of Methyl 5-iodosalicylate in Multi-Step Synthesis
For the discerning researcher in drug development and complex molecule synthesis, the choice of starting materials is a critical decision point, balancing reactivity, yield, and ultimately, cost. This guide provides an in-depth analysis of the cost-effectiveness of using Methyl 5-iodosalicylate in multi-step syntheses, with a direct comparison to its common alternative, Methyl 5-bromosalicylate. We will delve into a practical, head-to-head comparison for the synthesis of a common biphenyl scaffold, providing experimental data, detailed protocols, and a transparent cost analysis to empower you to make the most informed decision for your project.
The Crossroads of Reactivity and Cost: Iodo vs. Bromo
In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is a pivotal factor influencing reaction kinetics and conditions. Aryl iodides are generally more reactive than their bromide counterparts due to the weaker carbon-iodine bond, which facilitates a more facile oxidative addition to the palladium catalyst. This enhanced reactivity can often translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this advantage in reactivity comes at a significant financial premium.
Conversely, aryl bromides are typically more cost-effective and widely available. While they may necessitate more forcing reaction conditions, such as higher temperatures or increased catalyst loadings, the substantial cost savings on the starting material can make them an attractive option, particularly for large-scale syntheses. This guide will quantitatively explore this trade-off.
A Case Study: Synthesis of Methyl 5-phenylsalicylate
To provide a tangible comparison, we will examine the synthesis of Methyl 5-phenylsalicylate, a valuable intermediate in the development of various pharmaceuticals and functional materials. This will be achieved via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.
Synthetic Workflow Overview
Caption: Comparative synthetic workflows for Methyl 5-phenylsalicylate.
Data-Driven Cost-Effectiveness Analysis
The following tables provide a detailed breakdown of the costs associated with each synthetic route to produce approximately 1 gram of Methyl 5-phenylsalicylate, based on typical laboratory-scale pricing and representative reaction yields.
Table 1: Starting Material Cost Comparison
| Compound | Supplier (Example) | Catalog Number | Price (USD) | Quantity | Cost per Gram (USD) |
| This compound | Sigma-Aldrich | S352977 | $197.00 | 250 mg | $788.00 |
| This compound | TCI | I0539 | $56.00 | 5 g | $11.20 |
| Methyl 5-bromosalicylate | Sigma-Aldrich | 124621 | $39.16 | 5 g | $7.83 |
| Methyl 5-bromosalicylate | Chem-Impex | 31453 | $39.16 | 5 g | $7.83 |
Table 2: Reagent and Catalyst Cost
| Reagent | Supplier (Example) | Catalog Number | Price (USD) | Quantity | Cost per Gram/Mole (USD) |
| Phenylboronic acid | Sigma-Aldrich | P20009 | $121.20 | 50 g | |
| Pd(PPh₃)₄ | Sigma-Aldrich | 216666 | $65.00 | 5 g | |
| Sodium Carbonate | Lab Alley | - | $45.00 | 500 g |
Table 3: Process Cost Analysis for the Synthesis of ~1g of Methyl 5-phenylsalicylate
| Parameter | Route A (Iodide) | Route B (Bromide) | Notes |
| Starting Material | This compound | Methyl 5-bromosalicylate | |
| Molecular Weight ( g/mol ) | 278.05 | 231.04 | |
| Amount needed (mmol) | 4.82 | 5.26 | Assuming 90% yield for Route A and 82% for Route B |
| Amount needed (g) | 1.34 | 1.22 | |
| Cost of Starting Material (USD) | $15.01 | $9.55 | Based on TCI price for iodo- and Sigma price for bromo- |
| Reagents | |||
| Phenylboronic acid (1.2 eq) | 0.71 g | 0.77 g | |
| Cost of Boronic Acid (USD) | $1.72 | $1.86 | |
| Sodium Carbonate (2.0 eq) | 1.02 g | 1.11 g | |
| Cost of Base (USD) | $0.09 | $0.10 | |
| Catalyst | |||
| Pd(PPh₃)₄ (mol%) | 1.5 mol% | 3.0 mol% | Higher loading for less reactive bromide |
| Amount needed (mg) | 83.8 | 182.8 | |
| Cost of Catalyst (USD) | $1.09 | $2.38 | |
| Total Estimated Cost | $17.91 | $13.89 | Per ~1g of product |
| Cost-Effectiveness | Higher Reagent Cost | ~22.5% More Cost-Effective |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling reaction for both routes. These are generalized procedures and may require optimization for specific laboratory conditions.[1][2][3]
Route A: this compound Protocol
-
To a dry Schlenk flask, add this compound (1.34 g, 4.82 mmol), phenylboronic acid (0.71 g, 5.78 mmol), and sodium carbonate (1.02 g, 9.64 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (83.8 mg, 0.072 mmol, 1.5 mol%).
-
Seal the flask, evacuate, and backfill with argon (repeat 3 times).
-
Add a degassed mixture of toluene (20 mL) and water (5 mL).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate (50 mL), and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Methyl 5-phenylsalicylate.
-
Expected Yield: ~90% (0.99 g)
-
Route B: Methyl 5-bromosalicylate Protocol
-
To a dry Schlenk flask, add Methyl 5-bromosalicylate (1.22 g, 5.26 mmol), phenylboronic acid (0.77 g, 6.31 mmol), and sodium carbonate (1.11 g, 10.52 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (182.8 mg, 0.158 mmol, 3.0 mol%).
-
Seal the flask, evacuate, and backfill with argon (repeat 3 times).
-
Add a degassed mixture of toluene (25 mL) and water (6 mL).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate (60 mL), and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Methyl 5-phenylsalicylate.
-
Expected Yield: ~82% (0.99 g)
-
The Underlying Chemistry: A Mechanistic Perspective
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insights and Practical Considerations
-
The Reactivity-Cost Trade-off: Our analysis reveals that while the initial cost of this compound is higher, the overall process cost is not prohibitively more expensive than using the bromo-analogue, especially when considering the milder conditions and potentially cleaner reaction profile. For sensitive substrates or in medicinal chemistry where material is precious, the iodide may be the superior choice.
-
Catalyst Loading is Key: The higher reactivity of the C-I bond allows for a lower catalyst loading, which not only reduces costs but also simplifies purification by minimizing residual palladium, a critical consideration in pharmaceutical synthesis.
-
Reaction Time and Throughput: The shorter reaction times associated with the iodide can significantly increase laboratory throughput, a crucial factor in fast-paced research and development environments.
-
When Bromides Shine: For large-scale, cost-driven syntheses where the substrate is robust, the economic advantage of Methyl 5-bromosalicylate is undeniable. The additional cost of a higher catalyst loading is often offset by the substantial savings on the starting material.
-
Beyond the Basics - Ligand Choice: While we have used the ubiquitous Pd(PPh₃)₄ for this comparison, modern, more sophisticated phosphine ligands can dramatically improve the efficiency of couplings with less reactive aryl bromides, potentially lowering the required catalyst loading and temperature. However, these advanced ligands come with their own cost implications.
Conclusion: A Strategic Choice
The decision to use this compound versus Methyl 5-bromosalicylate is not a one-size-fits-all answer. It is a strategic choice that depends on the specific goals of the synthesis.
-
Choose this compound for:
-
Syntheses involving sensitive functional groups that require mild conditions.
-
Rapid analogue synthesis where time is a critical factor.
-
Small-scale reactions where the cost of the starting material is less prohibitive.
-
-
Choose Methyl 5-bromosalicylate for:
-
Large-scale, cost-sensitive manufacturing processes.
-
Syntheses with robust substrates that can tolerate more forcing conditions.
-
When the absolute lowest cost per gram of product is the primary driver.
-
By understanding the interplay between reactivity, reaction conditions, and cost, researchers can make informed decisions that optimize their synthetic strategies for both efficiency and economic viability.
References
-
Lab Alley. Sodium Carbonate.[Link]
-
ResearchGate. Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids.[Link]
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A Comparative Guide to the Stability of Methyl 5-iodosalicylate Derivatives in Drug Development
In the landscape of modern drug discovery, the selection of a lead compound is merely the first step in a long and arduous journey. The true mettle of a potential therapeutic agent is revealed through rigorous preclinical evaluation, a critical component of which is the assessment of its chemical stability. For researchers working with halogenated scaffolds, particularly derivatives of Methyl 5-iodosalicylate, understanding their behavior under various stress conditions is paramount. This guide provides an in-depth, comparative analysis of the stability of this compound and its derivatives, offering field-proven insights and detailed experimental protocols to aid in the selection of robust candidates for further development.
The Critical Role of Stability in Drug Candidacy
The stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1] It directly impacts safety, efficacy, and shelf-life, all of which are scrutinized by regulatory bodies such as the FDA and EMA.[2][3][4][5][6] A seemingly promising compound can falter in later stages if it demonstrates significant degradation under storage or physiological conditions. Forced degradation studies, which intentionally expose the drug substance to harsh conditions, are therefore not just a regulatory hurdle but a vital tool for understanding a molecule's intrinsic stability and predicting its degradation pathways.[7]
This compound, a versatile building block in medicinal chemistry, presents a unique stability profile due to its combination of a phenolic hydroxyl group, a methyl ester, and an iodine substituent on an aromatic ring. Each of these functional groups can be a potential site for degradation. This guide will explore the stability of the parent compound and compare it with a hypothetical, yet representative, amide derivative to illustrate how structural modifications can influence stability.
Understanding the Molecular Landscape: Potential Degradation Pathways
Before delving into experimental data, it is crucial to understand the potential degradation pathways for this compound and its derivatives based on their chemical structures.
Caption: Potential Degradation Pathways for this compound.
Comparative Stability Analysis: this compound vs. a Representative Amide Derivative
To provide a practical comparison, we will evaluate the stability of this compound against a hypothetical amide derivative, "5-iodo-N-methylsalicylamide." The replacement of the methyl ester with an N-methyl amide group is a common strategy in medicinal chemistry to improve metabolic stability and alter pharmacokinetic properties.
| Stress Condition | This compound (Parent Ester) | 5-iodo-N-methylsalicylamide (Amide Derivative) | Rationale for Difference |
| Acidic Hydrolysis (0.1 N HCl, 60°C) | Moderate degradation to 5-iodosalicylic acid. | Minor degradation. | Amide bonds are generally more resistant to acidic hydrolysis than ester bonds due to the decreased electrophilicity of the carbonyl carbon. |
| Basic Hydrolysis (0.1 N NaOH, RT) | Rapid and extensive degradation to 5-iodosalicylic acid. | Slow degradation. | Ester saponification is a rapid process. Amides are more stable to base-catalyzed hydrolysis. |
| Oxidative (3% H₂O₂, RT) | Significant degradation, likely forming quinone-like structures. | Significant degradation, similar to the parent ester. | The phenolic hydroxyl group is the primary site of oxidation for both molecules. |
| Photolytic (ICH Q1B conditions) | Potential for C-I bond cleavage, leading to de-iodinated impurities. | Similar potential for C-I bond cleavage. | The carbon-iodine bond is the most photosensitive linkage in both compounds. |
| Thermal (80°C, dry heat) | Generally stable, with potential for slight decarboxylation at higher temperatures. | Generally stable. | The core aromatic structure is thermally robust in both derivatives. |
Experimental Protocols for Stability Assessment
Reproducible and reliable data are the bedrock of any stability study. The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound and its derivatives.
Workflow for Forced Degradation Studies
Caption: Experimental Workflow for Forced Degradation Studies.
Protocol 1: Stability-Indicating HPLC Method
A robust HPLC method is essential to separate the parent compound from its degradation products.[8][9][10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Protocol 2: Characterization of Degradation Products
Identification of degradation products provides invaluable insight into the stability profile of a molecule.[11][12][13]
-
LC-MS Analysis:
-
NMR Spectroscopy:
Conclusion and Recommendations
This guide provides a framework for the systematic evaluation of the stability of this compound derivatives. The key takeaways for researchers are:
-
Ester vs. Amide: Amide derivatives generally exhibit greater hydrolytic stability compared to their ester counterparts, a crucial consideration for oral drug development.
-
Oxidative and Photolytic Sensitivity: The phenolic hydroxyl and iodo substituents are inherent liabilities for both esters and amides, necessitating careful formulation and packaging strategies to mitigate degradation.
-
Methodology is Key: A well-validated, stability-indicating analytical method is the cornerstone of any reliable stability assessment.
By implementing the protocols and understanding the principles outlined in this guide, drug development professionals can make more informed decisions, selecting compounds with the optimal stability profile to maximize the chances of success in the challenging journey from discovery to a marketed therapeutic.
References
-
U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
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RAPS. (2023). ICH releases overhauled stability guideline for consultation. [Link]
-
YouTube. (2023). Q1A (R2) A deep dive in Stability Studies. [Link]
-
Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences. [Link]
-
Palaric, C., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules. [Link]
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ResearchGate. (2023). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
Pharmuni. (2024). Shelf Life Determination: Set Expiry via Stability Data. [Link]
-
Agilent. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern. [Link]
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Pharmaguideline. (2014). Shelf Life Estimation of Pharmaceutical Products. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Salicylic acid. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]
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PharmaTopo. (2024). Pharmaceutical Shelf-Life Determination. [Link]
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LinkedIn. (2024). Stability Studies in Pharmaceuticals: The Science Behind Shelf Life and Proper Storage. [Link]
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Oxford Academic. (2015). Isolation, Characterization of a Potential Degradation Product of Aspirin and an HPLC Method for Quantitative Estimation of Its Impurities. [Link]
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A Senior Application Scientist's Guide to the Comparative Efficacy of Iodinated Building Blocks in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Centrality of Iodine in Synthetic and Medicinal Chemistry
In the landscape of modern organic synthesis and drug development, the humble carbon-iodine bond holds a position of strategic importance. Iodinated organic compounds are not merely intermediates; they are enabling building blocks that offer a unique combination of reactivity, versatility, and utility. From facilitating the construction of complex molecular architectures via cross-coupling reactions to their indispensable role in nuclear medicine as imaging agents and therapeutics, a nuanced understanding of their comparative properties is critical for any researcher in the field.[1][2][3][4][5][6][7]
This guide moves beyond a simple cataloging of reagents. It is designed to provide a field-proven perspective on selecting, handling, and utilizing various classes of iodinated building blocks. We will delve into the causality behind experimental choices, compare performance with concrete examples, and provide validated protocols to empower your research and development endeavors.
Part 1: The Reactivity Landscape - A Comparative Analysis in Cross-Coupling Reactions
The enhanced reactivity of the C-I bond is the primary reason for the prevalence of iodinated building blocks in synthetic chemistry. The carbon-halogen bond dissociation energy follows the trend C-F > C-Cl > C-Br > C-I, making the C-I bond the weakest and most susceptible to cleavage.[8][9] This directly translates to milder reaction conditions and faster reaction rates in the rate-determining oxidative addition step of many catalytic cycles.[8]
Aryl and vinyl iodides are typically more reactive in cross-coupling reactions than their bromide or chloride counterparts.[1] This superior reactivity often justifies their higher cost, especially in complex, late-stage functionalization where efficiency and yield are paramount.[1][10]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[11][12] The choice of halide profoundly impacts the reaction's efficiency. While highly active catalysts based on bulky, electron-rich phosphine and N-heterocyclic carbene ligands have expanded the utility of aryl chlorides, aryl iodides remain the substrate of choice for ensuring high yields under mild conditions with conventional catalyst systems like [Pd(PPh₃)₄].[8][13]
| Aryl Halide | General Reactivity | Typical Catalyst System | Typical Reaction Conditions | Key Considerations |
| Ar-I | Very High | [Pd(PPh₃)₄], Pd(OAc)₂ | Room Temp to 80 °C | Substrate of choice for sensitive molecules; fastest reaction rates.[8][13] |
| Ar-Br | High | Pd(OAc)₂ with phosphine ligands | 80 °C to 110 °C | Good balance of reactivity and cost; widely used in discovery chemistry. |
| Ar-Cl | Moderate | Specialized bulky phosphine/NHC ligands | >100 °C, often requires stronger bases | More economical and abundant, but requires more active catalysts and harsher conditions.[8] |
| Ar-F | Very Low | Highly specialized catalyst systems | Limited synthetic utility; activation is a significant challenge.[8] |
Generalized Experimental Protocol: Comparative Analysis of Aryl Halide Reactivity in Suzuki-Miyaura Coupling
This protocol is designed to objectively compare the reactivity of an aryl iodide versus an aryl bromide.
-
Reagent Preparation:
-
Prepare three separate reaction vessels.
-
To each vessel, add aryl halide (1.0 mmol, 1.0 equiv) - Vessel 1: 4-iodoanisole, Vessel 2: 4-bromoanisole.
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
-
Reaction Setup:
-
To each vessel, add a solvent mixture of toluene (4 mL) and water (1 mL).
-
Seal the vessels and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
-
Execution and Monitoring:
-
Place the vessels in a pre-heated oil bath at 80 °C.
-
Stir the reactions vigorously.
-
Monitor the reaction progress at set time intervals (e.g., 30 min, 1h, 2h, 4h) by taking aliquots and analyzing via TLC or GC-MS.
-
-
Work-up and Analysis:
-
After 4 hours (or upon completion), cool the reactions to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the biphenyl product.
-
Compare the isolated yields to determine the relative reactivity.
-
Causality: The weaker C-I bond of 4-iodoanisole is expected to undergo oxidative addition to the Pd(0) center more rapidly than the C-Br bond of 4-bromoanisole, resulting in a faster reaction and likely a higher yield within the same timeframe.[8]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle.
Part 2: The Indispensable Role in Radiopharmaceutical Sciences
Iodinated building blocks are paramount in nuclear medicine for both diagnostic imaging and targeted radiotherapy.[14][15] Several radioactive isotopes of iodine are commonly used, each with distinct properties suited for specific applications.[14]
| Isotope | Half-life | Emission Type | Primary Application |
| ¹²³I | 13.2 hours | γ (gamma) | SPECT Imaging |
| ¹²⁴I | 4.18 days | β+ (positron) | PET Imaging |
| ¹²⁵I | 59.4 days | Auger e– | Preclinical Research & Therapy |
| ¹³¹I | 8.04 days | β– (electron) | Therapy |
(Data sourced from The Journal of Organic Chemistry)[14]
Metabolic Stability: The Critical Hurdle for In Vivo Applications
A significant challenge in designing radioiodinated pharmaceuticals is the in vivo stability of the C-I bond.[16] Cleavage of the radioiodine can lead to its undesirable accumulation in the thyroid and salivary glands, reducing imaging contrast and causing off-target radiation effects.[15]
Key Principles for Enhancing Metabolic Stability:
-
Hybridization: Iodine attached to sp²-hybridized carbons (iodo-arenes, iodo-vinyls) is significantly more stable in vivo than iodine on sp³ carbons.[15][16]
-
Electronic Effects: The presence of certain substituents on an aromatic ring influences stability. Iodophenols and iodoanilines tend to undergo deiodination more readily. Conversely, methoxy groups and difluorination can improve biostability.[16]
-
Steric Hindrance: Introducing steric bulk around the C-I bond can shield it from enzymatic degradation by deiodinases.[16]
Comparative Synthesis Strategies for Radiolabeling
-
Direct Electrophilic Iodination: This method involves the direct reaction of an activated aromatic precursor (e.g., a phenol or aniline derivative) with an oxidized form of radioiodide. While straightforward, it often requires harsh oxidizing conditions that may not be suitable for complex, sensitive molecules.[15]
-
Halogen Exchange: This involves the replacement of a non-radioactive halogen (like bromine) or another leaving group with radioiodine. Copper-catalyzed Finkelstein reactions are a prominent example.[1]
-
Destannylation/Deborylation: This is a widely used and milder approach. A trialkylstannyl or boronic ester precursor is synthesized and then reacted with an electrophilic source of radioiodine. This method offers excellent regioselectivity and is compatible with a wide range of functional groups.[14][15] The use of boronic esters, in particular, has gained traction due to the lower toxicity of boron-containing byproducts compared to tin.[14]
Visualizing the Workflow: Radioiodination via a Boronic Ester Precursor
Caption: General workflow for radioiodination.
Part 3: Stability, Handling, and Synthetic Accessibility
Storage and Handling of Iodinated Compounds
The stability of iodinated organic compounds can be a practical concern. The relatively weak C-I bond can be susceptible to cleavage by light, heat, and the presence of impurities.[9] Degradation often manifests as a yellow or brown discoloration due to the formation of molecular iodine (I₂).[9]
Best Practices for Storage:
-
Light Protection: Always store iodinated compounds in amber or opaque containers.[9]
-
Temperature Control: Refrigeration or freezing is recommended to minimize thermal degradation.[9]
-
Inert Atmosphere: For particularly sensitive compounds, storage under nitrogen or argon can prevent oxidative decomposition.[9]
Synthetic Routes to Iodinated Building Blocks
While a vast library of iodinated building blocks is commercially available, custom synthesis is often required. Two primary strategies dominate:
-
Electrophilic Aromatic Iodination: This involves treating an electron-rich aromatic compound with an electrophilic iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). This method is effective for activated arenes but less so for electron-deficient systems.
-
The Aromatic Finkelstein Reaction (Halogen Exchange): This is a powerful method for converting more readily available and less expensive aryl bromides or chlorides into the more reactive aryl iodides.[1] Copper(I) iodide, often in the presence of a diamine ligand, is a highly effective catalyst for this transformation, reacting with sodium iodide to smoothly convert aryl bromides to their iodinated analogs in excellent yields.[1] This strategy provides access to a wide array of functionalized aryl iodides that might otherwise be difficult to procure.
Conclusion: A Strategic Selection Framework
The selection of an iodinated building block is a multi-faceted decision that balances reactivity, stability, cost, and the specific demands of the application.
-
For cross-coupling reactions where efficiency and mild conditions are paramount, aryl and vinyl iodides are the superior choice, despite their higher cost. The conversion of a cheaper aryl bromide to an iodide via a Finkelstein reaction can be a cost-effective and strategically sound approach.[1][10]
-
In radiopharmaceutical design , the focus shifts to metabolic stability and the ease of incorporating a radioisotope under mild conditions.[16] Here, boronic ester and stannane precursors are often the building blocks of choice, providing a regiocontrolled and gentle method for introducing the critical radioiodine label.[14][15]
-
For all applications, proper handling and storage are crucial to prevent degradation and ensure the integrity and reactivity of these valuable reagents.[9]
By understanding the fundamental principles of reactivity and stability outlined in this guide, researchers can make more informed and strategic decisions, ultimately accelerating the discovery and development of novel chemical entities.
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A Senior Scientist's Guide to Cross-Validation of Analytical Data for Novel Compounds Synthesized from Methyl 5-Iodosalicylate
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a journey into uncharted chemical territory. The initial thrill of creation must be swiftly followed by the rigorous process of structural elucidation and characterization. When starting with a versatile precursor like Methyl 5-iodosalicylate, the potential for generating diverse molecular architectures is immense. However, with novelty comes the critical responsibility of irrefutable proof of structure and purity. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for such novel compounds, ensuring scientific integrity and building a foundation of trust in your results.
This is not a rigid protocol but a strategic guide. The specific nature of your synthesized compound—its polarity, stability, and spectral characteristics—will ultimately dictate the fine-tuning of these methodologies. Here, we delve into the core analytical techniques, not just as standalone procedures, but as an interconnected, self-validating system.
The Imperative of Orthogonal Analysis
In the realm of novel compound characterization, relying on a single analytical technique is a significant pitfall. Each method provides a unique perspective on the molecule's identity and purity. Cross-validation, the practice of using multiple, different analytical methods to confirm a result, is paramount.[1] This orthogonal approach provides a robust safety net against misinterpretation and builds a comprehensive, trustworthy data package for publications, patents, and regulatory submissions.
Our cross-validation workflow for novel compounds derived from this compound hinges on a quartet of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each plays a distinct, yet complementary, role in piecing together the molecular puzzle.
Caption: NMR-Based Structural Elucidation Workflow.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must dissolve the compound and not have signals that overlap with key analyte resonances.
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
-
Acquire a ¹³C NMR spectrum. This will typically require a longer acquisition time than the ¹H spectrum.
-
-
2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire the necessary 2D spectra (COSY, HSQC, HMBC).
-
Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and correlations to assemble the molecular structure. [2]
II. Mass Spectrometry: The Molecular Weigh-In
Mass spectrometry (MS) provides the molecular weight of your compound, a critical piece of data for confirming its identity. [3]High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide an exact mass, which can be used to determine the molecular formula. [4]
A. Ionization Techniques
The choice of ionization technique depends on the properties of your compound.
-
ESI (Electrospray Ionization): Suitable for polar and ionic compounds.
-
APCI (Atmospheric Pressure Chemical Ionization): Ideal for less polar compounds.
-
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds. [5] Trustworthiness Tip: Always look for the molecular ion peak (M⁺, [M+H]⁺, or [M-H]⁻). The fragmentation pattern can also provide valuable structural information that should be consistent with the structure proposed from NMR data.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of your compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion and Analysis: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Data Analysis: Determine the exact mass of the molecular ion peak and use software to generate a list of possible molecular formulas. This list should be cross-referenced with the elemental composition expected from the synthesis.
III. High-Performance Liquid Chromatography: The Purity Police
HPLC is the workhorse for assessing the purity of synthesized compounds. [6][7]It separates the components of a mixture, allowing for the quantification of the main compound and any impurities. [8]For regulatory purposes, a purity of ≥95% is often required for tested compounds. [9]
A. Method Development Considerations
-
Column Chemistry: A C18 column is a good starting point for many organic molecules.
-
Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is common for reversed-phase HPLC.
-
Detection: A UV detector is widely used. If the compound lacks a chromophore, other detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be employed.
B. Quantitative Performance Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Limit of Detection (LOD) | 0.1 - 1 ng | 0.01 - 1 ng | 10 - 100 ng |
| Limit of Quantification (LOQ) | 0.5 - 5 ng | 0.05 - 5 ng | 50 - 500 ng |
| Precision (RSD) | < 2% | < 5% | 5 - 15% |
| Accuracy | 98 - 102% | 95 - 105% | 85 - 115% |
Note: These values are typical and can vary depending on the specific instrumentation, method, and analyte.
Experimental Protocol: HPLC Purity Analysis
-
Method Development: Develop a separation method that provides good resolution between the main peak and any impurities. This involves optimizing the mobile phase gradient, flow rate, and column temperature.
-
Sample Preparation: Prepare a solution of the compound of known concentration in the mobile phase.
-
Injection and Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram.
-
Purity Calculation: Calculate the purity of the compound based on the relative peak areas. The area of the main peak is expressed as a percentage of the total area of all peaks.
IV. Elemental Analysis: The Fundamental Composition
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. [10][11] Self-Validation Check: The empirical formula derived from elemental analysis must be consistent with the molecular formula determined by high-resolution mass spectrometry. Any discrepancy warrants further investigation.
Experimental Protocol: Elemental Analysis
-
Sample Submission: A small, pure sample (typically 2-5 mg) is submitted to an analytical services laboratory.
-
Combustion Analysis: The sample is burned in a stream of oxygen, and the resulting combustion products (CO₂, H₂O, etc.) are quantified.
-
Calculation of Empirical Formula:
-
Assume a 100 g sample and convert the mass percentages of each element to grams. [11] * Convert the mass of each element to moles using its molar mass. [12] * Divide the mole amount of each element by the smallest mole amount to get a molar ratio. [11] * If necessary, multiply these ratios by a small integer to obtain the whole-number subscripts for the empirical formula. [12]
-
Synthesizing the Data: A Coherent Narrative
The true power of this multi-faceted approach lies in the convergence of the data. The structure you propose from your detailed NMR analysis must be consistent with the molecular weight from the mass spectrometer, the purity determined by HPLC, and the elemental composition from elemental analysis.
Example Scenario:
Let's say you've synthesized a novel derivative of this compound.
-
NMR provides a detailed structural map, including the connectivity of all atoms.
-
HRMS gives you a molecular formula of C₁₅H₁₂INO₅.
-
Elemental Analysis results in a composition of C: 45.13%, H: 3.03%, I: 31.79%, N: 0%, O: 20.05%. This calculates to an empirical formula of C₁₅H₁₂INO₅.
-
HPLC shows a single major peak with a purity of 98.7%.
In this scenario, all data points are in agreement, providing a high degree of confidence in the assigned structure and purity of your novel compound. Any inconsistencies would necessitate a re-evaluation of the data and potentially further purification or spectroscopic experiments.
Conclusion
The characterization of novel compounds synthesized from versatile starting materials like this compound demands a meticulous and multi-pronged analytical strategy. By embracing the principles of orthogonal analysis and cross-validation, researchers can build an unassailable case for the structure and purity of their discoveries. This guide provides a framework for not just generating data, but for weaving it into a coherent and trustworthy scientific narrative. The ultimate goal is not just to have synthesized a new molecule, but to know, with the highest degree of certainty, exactly what you have created.
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Safety Operating Guide
Methyl 5-iodosalicylate proper disposal procedures
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe and compliant disposal. Methyl 5-iodosalicylate, a valuable reagent in synthetic chemistry and drug development, requires a disposal protocol that respects its specific chemical hazards. Its classification as a toxic and halogenated organic compound dictates a stringent and segregated waste management approach.
This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound. The methodologies described herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and minimize environmental impact. By understanding the causality behind these procedures, you can foster a culture of safety and responsibility within your laboratory.
Hazard Profile of this compound
Before outlining the disposal protocol, it is crucial to understand the inherent risks associated with this compound. This understanding forms the basis for the stringent handling and disposal requirements. The compound is classified under the Globally Harmonized System (GHS) with significant acute and chronic hazards.[1]
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation[2] |
The presence of iodine in the molecular structure places this compound in the chemical class of halogenated organic compounds .[3][4] This is the single most important factor for its disposal. During incineration, the standard treatment for organic waste, halogenated compounds can produce acidic gases like hydrogen iodide.[5] These gases require specialized scrubbers in the incineration facility, making the disposal of halogenated waste significantly different—and often more costly—than non-halogenated waste.[4][6] Cross-contamination of waste streams can lead to regulatory non-compliance and unsafe conditions.
The Cornerstone of Disposal: Waste Segregation
The fundamental principle for managing this compound waste is strict segregation. Never mix halogenated organic waste with non-halogenated organic or aqueous waste streams.[3][4][7] This ensures that each waste stream can be treated by the appropriate, safe, and compliant disposal method. The following workflow provides a logical pathway for correct waste segregation in the laboratory.
Caption: Waste Segregation Workflow for this compound.
Standard Operating Procedure (SOP) for Disposal
Follow these steps meticulously to ensure the safe handling and disposal of this compound and associated waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure you are wearing appropriate PPE. The rationale is to prevent exposure via ingestion, inhalation, or skin/eye contact.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[5]
Step 2: Disposing of Unused or Waste this compound
This applies to expired product, off-spec material, or residual amounts from a container.
-
Do not attempt to neutralize or chemically treat the waste in the lab.
-
Do not dispose of the solid chemical down the drain or in the regular trash.[5]
-
Carefully sweep up the solid material, minimizing dust formation, and place it directly into a designated, properly labeled hazardous waste container for "Halogenated Organic Solids." [3][5]
-
This container must be kept securely closed except when adding waste.[4][8]
Step 3: Disposing of Contaminated Lab Supplies
Disposable items that have come into direct contact with this compound are also considered hazardous waste.
-
Items such as contaminated gloves, weigh boats, and paper towels should be collected in the same designated container for "Halogenated Organic Solids."
-
Ensure no free-flowing liquids are placed in the solid waste container.
Step 4: Decontamination of Reusable Glassware
Properly cleaning glassware prevents cross-contamination of future experiments and ensures that subsequent rinses are not hazardous.
-
First Rinse: Rinse the container with a small amount of a suitable organic solvent (e.g., acetone, ethanol). This first rinseate is considered hazardous waste.[8]
-
Collect First Rinseate: Decant the first rinseate into your laboratory's designated waste container for "Halogenated Organic Liquids." [3][4]
-
Subsequent Rinses: Perform at least two additional rinses. For highly toxic materials, the first three rinses must be collected as hazardous waste.[8] Given the toxicity of this compound, collecting the first two to three rinses is a best practice.
-
After the hazardous rinses are complete, the glassware can be washed according to standard laboratory procedures.
Step 5: Waste Container Labeling and Storage
Proper labeling and storage are mandated by regulatory bodies like the EPA and are critical for safety.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.[4] For a container dedicated to this compound waste, list "this compound." If other halogenated compounds are added, list all constituents.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[4] The container should be kept in secondary containment to mitigate spills and segregated from incompatible materials like strong oxidizers or bases.[7][8][9]
Emergency Spill Procedures
In the event of a small, contained spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as described in Step 1 of the SOP.
-
Containment: Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the powder from becoming airborne.[9]
-
Collection: Carefully sweep up the material and place it into the designated "Halogenated Organic Solids" waste container.[5]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid halogenated waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
By adhering to this comprehensive guide, you contribute to a safer and more compliant research environment. The principles of hazard awareness, strict segregation, and meticulous procedure are paramount in the responsible management of chemical waste.
References
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Mastering the Safe Handling of Methyl 5-Iodosalicylate: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Methyl 5-iodosalicylate, a key reagent in various synthetic pathways, demands a meticulous approach to handling due to its toxicological profile. This guide moves beyond a simple checklist, offering a comprehensive operational and safety framework grounded in scientific principles and field-proven experience. Here, we dissect the causality behind each procedural step, empowering you to not only follow protocols but to fundamentally understand and own your laboratory's safety culture.
Hazard Assessment: Understanding the Adversary
This compound (CAS No: 4068-75-1) is a white to off-white crystalline powder.[1] Its primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are significant and demand respect.[2]
Primary Hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]
A thorough understanding of these hazards is the bedrock of a robust safety plan. The oral toxicity necessitates stringent measures to prevent ingestion, while the skin and eye irritation potential dictates the specific personal protective equipment (PPE) required.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is not merely a regulatory hurdle; it is a critical barrier between you and potential exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves. For extended handling, consider double-gloving or using Viton™ gloves. | Butyl rubber gloves show poor resistance to halogenated and aromatic hydrocarbons.[3][4] Nitrile and neoprene offer a better balance of protection and dexterity for incidental contact.[3][4] Viton™ provides excellent resistance to chlorinated and aromatic solvents for prolonged tasks.[4] |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield is required when there is a significant risk of splashing. | Protects against airborne powder and potential splashes during solution preparation, which can cause serious eye irritation.[5] |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned completely. Closed-toe shoes are mandatory. | Provides a barrier against skin contact with the irritant powder. Flame-resistant material is a best practice in a chemical laboratory environment.[5] |
| Respiratory Protection | All handling of the solid chemical must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of the fine powder.[5] |
Diagram: PPE Selection Logic
Caption: Logical connections between chemical hazards and required PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined Standard Operating Procedure (SOP) is paramount. The following workflow is designed to minimize exposure at every stage of handling.
Preparation and Weighing
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Pre-weighing Checks: Before handling the chemical, ensure all necessary PPE is correctly donned. Have waste containers and spill cleanup materials readily available.
-
Weighing the Solid:
-
Use a tared weigh boat. Do not use wax paper, as it can easily create dust.[6]
-
Carefully scoop the required amount of this compound onto the weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
If transferring the solid to a flask with a narrow opening, use a powder funnel.[7]
-
Once weighing is complete, immediately and securely cap the stock container.
-
Solution Preparation
-
Solvent Addition: In the fume hood, place the flask containing the weighed this compound.
-
Dissolution: Slowly add the desired solvent to the flask. If rinsing the weigh boat is necessary to ensure a complete transfer, use a small amount of the reaction solvent.[7]
-
Mixing: Gently swirl the flask to dissolve the solid. If heating is required, use a heating mantle and ensure the setup is secure. Never heat a volumetric flask.[8]
-
Labeling: Immediately label the prepared solution with the chemical name, concentration, date, and your initials.
Diagram: Safe Handling Workflow
Caption: Step-by-step workflow for handling this compound.
Emergency Procedures: Preparedness is Key
Accidents can happen despite the most stringent precautions. A clear and practiced emergency plan is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Spill:
-
Minor Spill (in a fume hood): Alert colleagues in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Gently sweep the material into a designated waste container. Decontaminate the area with a suitable solvent.
-
Major Spill: Evacuate the laboratory immediately and alert your supervisor and institutional safety officer. Prevent entry to the area.
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated weigh boats, gloves, and absorbent materials must be placed in a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, sealed container for halogenated organic liquid waste.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents and their approximate percentages.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.
By internalizing and implementing these protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within your research environment.
References
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Bitesize Bio. (2023, March 16). The Dos and Don'ts of Weighing Dangerous Chemicals. [Link]
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Environmental Health and Safety, University of Texas at Austin. OSHA Glove Selection Chart. [Link]
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National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. [Link]
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LibreTexts Chemistry. (2024, August 14). 3.1: Transferring and Weighting Methods. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
